4-Methyl-2-nitropyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIBQJMOZNXKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552082 | |
| Record name | 4-Methyl-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-89-9 | |
| Record name | 4-Methyl-2-nitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Nitration of 3-Hydroxypyridine: A Historical and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the history, reaction mechanisms, and synthetic protocols for the nitration of 3-hydroxypyridine. By examining the evolution of this critical reaction, from early foundational work to modern, optimized procedures, this document offers field-proven insights into the causality behind experimental choices, ensuring a robust understanding for researchers in organic synthesis and drug development.
Introduction: The Enduring Relevance of a Deactivated Ring
The pyridine scaffold is a cornerstone of medicinal chemistry, yet its inherent electron-deficient nature presents a formidable challenge for classical electrophilic aromatic substitution reactions. The nitration of 3-hydroxypyridine, a seemingly straightforward transformation, is a classic case study in navigating the complexities of heteroaromatic chemistry. The product of this reaction, primarily 3-hydroxy-2-nitropyridine, is a highly valuable intermediate, serving as a precursor for a wide range of biologically active molecules, including kinase inhibitors and other pharmaceuticals.[1] Understanding the historical context and the mechanistic underpinnings of this reaction is crucial for developing safe, efficient, and scalable synthetic routes.
Historical Context: From Early Explorations to Mechanistic Clarity
The journey to understanding the nitration of 3-hydroxypyridine is woven into the broader history of pyridine chemistry. While pyridine was discovered in the mid-19th century, the systematic exploration of its derivatives took decades. Early 20th-century chemists laid the groundwork for understanding the reactivity of the pyridine ring, often encountering its stubborn resistance to electrophilic attack.
The pivotal breakthrough in understanding the nitration of 3-hydroxypyridine came with the recognition that the reaction proceeds on the protonated form of the molecule in strong acidic media. A key study by A. R. Katritzky and H. O. Tarhan in 1970 provided definitive kinetic and mechanistic evidence that 3-hydroxy- and 3-methoxy-pyridine undergo nitration as their corresponding conjugate acids.[2][3] This discovery was crucial as it explained the observed regioselectivity and the need for harsh reaction conditions.
The Core Challenge: Mechanistic Insights and Regioselectivity
The nitration of 3-hydroxypyridine is a classic electrophilic aromatic substitution. The reaction is typically carried out in a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid serves two critical roles: it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it protonates the pyridine nitrogen.
The Directing Influence of the Pyridinium Ion
In a strongly acidic medium, the nitrogen atom of the 3-hydroxypyridine ring is protonated, forming a pyridinium ion. This positively charged nitrogen atom is a powerful electron-withdrawing group, which deactivates the entire ring towards electrophilic attack. This deactivation is the primary reason why harsh conditions (high temperatures and strongly acidic media) are often required for the nitration of pyridines.[4]
Regioselectivity: Why the 2-Position is Favored
The regiochemical outcome of the nitration is a direct consequence of the electronic effects of the hydroxyl group and the protonated nitrogen. The reaction overwhelmingly yields the 2-nitro isomer.[2][3] This can be explained by examining the stability of the Wheland intermediates (sigma complexes) for electrophilic attack at each possible position.
-
Attack at C-2 (ortho to the hydroxyl group): The positive charge in the intermediate can be delocalized onto the hydroxyl group's oxygen atom, which is a favorable resonance contributor.
-
Attack at C-4 (para to the hydroxyl group): While also ortho/para to the activating hydroxyl group, this position is electronically disfavored due to the strong deactivating effect of the adjacent protonated nitrogen.
-
Attack at C-5 (meta to the hydroxyl group): This position is less activated by the hydroxyl group.
-
Attack at C-6 (ortho to the hydroxyl group): This position is heavily deactivated by the adjacent protonated nitrogen.
Therefore, the combination of the activating, ortho-directing hydroxyl group and the deactivating influence of the pyridinium ion funnels the electrophilic attack to the 2-position.
Diagram: Mechanism of 3-Hydroxypyridine Nitration
Caption: General mechanism for the electrophilic nitration of 3-hydroxypyridine.
Synthetic Methodologies: A Comparative Analysis
Over the years, several methods have been developed for the nitration of 3-hydroxypyridine. The choice of method often depends on the desired scale, safety considerations, and available reagents.
| Method | Nitrating Agent | Reaction Conditions | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 80°C | 40-60% | Readily available and inexpensive reagents. | Harsh conditions, potential for side reactions, safety concerns with mixed acids. | [5] |
| Potassium Nitrate | KNO₃ / Conc. H₂SO₄ | 40°C | ~50% | Solid nitrating agent is easier to handle than fuming nitric acid. Reduces oxidation side-reactions. | Still requires strong acid, moderate yield. | [6] |
| Dinitrogen Pentoxide | N₂O₅ / NaHSO₃ | Room Temperature | Good | Milder conditions, alternative mechanism via N-nitropyridinium intermediate. | N₂O₅ is a less common and potentially hazardous reagent. | [7] |
| Acetyl Nitrate | Acetic Anhydride / KNO₃ | 45°C | ~81% | Avoids the use of concentrated sulfuric acid, potentially higher yield. | Requires careful control of reaction conditions. | [8] |
Detailed Experimental Protocols
This protocol is adapted from established procedures for the nitration of pyridine derivatives.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Addition of Substrate: Slowly add 10 g (0.105 mol) of 3-hydroxypyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture of 8 mL of concentrated nitric acid and 12 mL of concentrated sulfuric acid, and cool it to 0°C. Add this mixture dropwise to the 3-hydroxypyridine solution over 1-2 hours, maintaining the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 5.5-6.5.[6]
-
Filtration: The precipitated product, 3-hydroxy-2-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried.
Diagram: Experimental Workflow for Mixed Acid Nitration
Caption: A typical laboratory workflow for the nitration of 3-hydroxypyridine.
This method offers a safer alternative by avoiding the use of mixed nitric and sulfuric acids.[6]
-
Preparation: Dissolve 10 g (0.105 mol) of 3-hydroxypyridine in 50 mL of concentrated sulfuric acid in a flask, keeping the temperature below 20°C.
-
Addition of Nitrating Agent: Add 12.7 g (0.126 mol) of anhydrous potassium nitrate in small portions over 30 minutes, maintaining the temperature at around 40°C.
-
Reaction: Stir the mixture at 40°C for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into 200 mL of ice water. Neutralize with solid sodium bicarbonate to a pH of 6.5. Allow the mixture to stand, then filter the precipitate, wash with cold water, and dry to yield 3-hydroxy-2-nitropyridine. The reported yield for this method is approximately 49.7%.[6]
Challenges in Synthesis and Purification
-
Side Reactions: The forcing conditions required for nitration can lead to side products through over-nitration or oxidation, although the deactivation of the ring by the first nitro group makes dinitration less common.
-
Purification: The product, 3-hydroxy-2-nitropyridine, is typically a yellow solid.[1] Purification is often achieved by recrystallization from water or an ethanol-water mixture. For more persistent impurities, silica gel column chromatography can be employed.
-
Scale-up: The highly exothermic nature of nitration and the use of large quantities of corrosive acids pose significant challenges for scaling up the reaction. The use of potassium nitrate can mitigate some of these safety concerns.[6]
Conclusion and Future Outlook
The nitration of 3-hydroxypyridine is a mature and well-understood reaction, yet it remains a critical transformation in the synthesis of complex molecular targets. The historical progression from harsh, classical methods to more controlled and safer protocols highlights the ingenuity of synthetic chemists. For professionals in drug development, a thorough understanding of the mechanism, regioselectivity, and the nuances of different synthetic protocols is essential for the efficient and safe production of vital pharmaceutical intermediates. Future developments may focus on catalytic or flow-chemistry approaches to further enhance the safety and efficiency of this important reaction.
References
- Exploring 2-Nitro-3-Hydroxypyridine: Properties and Applic
- Katritzky, A. R., & Tarhan, H. O. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]
- Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (URL not available)
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Benchmarking Nitrating Agents: A Comparative Analysis for Researchers. Benchchem. (URL not available)
- Preparation method of 2-hydroxy-3-nitropyridine.
- Preparation method of 3-hydroxy-2-nitropyridine.
- Synthesis and Functionalization of 3-Nitropyridines. (URL not available)
- Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions.
- Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide.
- Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. PubMed. [Link]
- Process for the purification of nitro aliphatic compounds.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1 H )-pyrid ... Journal of the Chemical Society B: Physical Organic. [Link]
- [논문]The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (URL not available)
- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. Benchchem. (URL not available)
- Quantum-chemistry analysis of electrophilic nitrating agents and nitration processes.
- (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- 3-Hydroxypyridine. PubChem. [Link]
- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. (URL not available)
- Process for purifying nitrobenzene.
- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. (URL not available)
- Preparation method of 3-hydroxy-2-nitropyridine.
- (URL not available)
- A kind of synthesis technique of 3-hydroxy-2-nitropyridine.
Sources
- 1. innospk.com [innospk.com]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Potential Significance of 4-Methyl-2-nitropyridin-3-ol
Introduction: Situating 4-Methyl-2-nitropyridin-3-ol in the Landscape of Medicinal Chemistry
The pyridine nucleus is a cornerstone of modern drug discovery, with its derivatives forming the structural core of numerous therapeutic agents. The introduction of a nitro group to this scaffold dramatically alters its electronic properties and metabolic profile, often imparting significant biological activity. Nitropyridines have been identified as privileged structures in the development of antitumor, antiviral, and anti-neurodegenerative agents.[1] This guide focuses on a specific, yet under-documented member of this class: this compound.
While a seminal "discovery" paper for this particular molecule is not prominent in the scientific literature, its chemical architecture suggests a strategic design. The placement of a hydroxyl group ortho to a nitro group on a pyridine ring creates a molecule with potential for intramolecular hydrogen bonding, metal chelation, and diverse intermolecular interactions with biological targets. The additional methyl group provides a lipophilic anchor and a potential steric modulator for target binding.
This document serves as a technical guide for researchers and drug development professionals, providing a plausible and scientifically grounded synthetic pathway for this compound, an analysis of its physicochemical properties, and a discussion of its potential applications in medicinal chemistry, based on the established activities of structurally related compounds.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These computed descriptors provide a baseline for its expected behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[2] |
| Molecular Weight | 154.12 g/mol | PubChem[2] |
| CAS Number | 15128-89-9 | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Proposed Synthesis: A Rationale-Driven Approach
The synthesis of this compound can be logically achieved through the electrophilic nitration of the precursor, 4-methylpyridin-3-ol. The hydroxyl group is a potent activating group and, in an acidic medium, will be protonated to a lesser extent than the pyridine nitrogen, thus directing the incoming nitro group to an ortho or para position. Given that the para position is occupied by the methyl group, the nitration is expected to proceed at the C2 position. This strategy is analogous to the synthesis of the closely related 3-hydroxy-2-nitropyridine.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol
Materials:
-
4-Methylpyridin-3-ol (Precursor)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C. Rationale: The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Nitration Reaction: Dissolve 4-methylpyridin-3-ol in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, cooled to 0 °C in an ice bath. Slowly add the pre-formed nitrating mixture dropwise to the solution of the precursor. The temperature should be carefully monitored and maintained between 0 and 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. Rationale: The low temperature controls the exothermic reaction and minimizes the formation of by-products. The electron-donating hydroxyl and methyl groups activate the pyridine ring towards electrophilic substitution.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze any remaining acid anhydride intermediates and dilute the acid. The crude product may precipitate at this stage.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Perform this step in a fume hood and with caution due to vigorous gas evolution. Rationale: Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Rationale: Ethyl acetate is a suitable solvent for extracting moderately polar organic compounds like the target molecule.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological data for this compound has been found, the structural motifs present in the molecule are prevalent in a variety of bioactive compounds. This allows for an informed speculation on its potential therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket. The 3-hydroxy-2-nitropyridine scaffold can act as a bioisostere for other hinge-binding motifs. The nitro group can form crucial hydrogen bonds, and the methyl group can be tailored to probe specific hydrophobic pockets within the kinase domain.
-
Antibacterial and Antifungal Activity: Nitropyridine derivatives have demonstrated notable antimicrobial properties.[1] The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamino species that can damage cellular macromolecules.
-
Anti-inflammatory and Analgesic Properties: Certain substituted pyridinols have been investigated for their anti-inflammatory and analgesic effects. The ability of the hydroxyl and nitro groups to modulate cellular signaling pathways involved in inflammation, such as those involving cyclooxygenase (COX) or nitric oxide synthase (iNOS), could be a potential area of investigation.
The following diagram illustrates a hypothetical interaction of this compound with a generic enzyme active site, highlighting the potential roles of its functional groups.
Caption: Hypothetical binding mode of this compound.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the medicinally significant class of nitropyridines. This guide provides a robust and plausible synthetic route, grounded in established chemical principles, to enable its synthesis and further investigation. The structural features of this compound suggest its potential as a scaffold in the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.
Future research should focus on the validation of the proposed synthetic protocol and the thorough characterization of the final compound using modern spectroscopic techniques. Subsequently, a comprehensive pharmacological screening of this compound against a panel of relevant biological targets, such as various kinases and microbial strains, is warranted to elucidate its true therapeutic potential. Such studies will be crucial in determining whether this compound can transition from a chemical curiosity to a valuable lead compound in drug discovery.
References
- PubChem. This compound.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
Sources
4-Methyl-2-nitropyridin-3-ol CAS number
An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol (CAS No. 15128-89-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound identified by the CAS Number 15128-89-9.[1][2] As a substituted nitropyridine, this molecule serves as a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs). Pyridine-based structures are a privileged motif in drug design, and the strategic placement of nitro, methyl, and hydroxyl groups on this scaffold offers a versatile platform for generating diverse molecular architectures.[3] This document delves into the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, discusses its application in drug discovery, and provides essential safety and handling protocols. The objective is to equip researchers with the technical knowledge and field-proven insights necessary for the effective utilization of this valuable chemical building block.
Core Compound Identification and Properties
This compound is an organic compound belonging to the nitropyridine class.[1] Its structure features a pyridine ring, which is a foundational N-heterocycle in medicinal chemistry, substituted with functional groups that significantly influence its reactivity and utility as a synthetic precursor.[3] The CAS (Chemical Abstracts Service) number, 15128-89-9 , provides a unique and unambiguous identifier for this specific chemical substance.[1][2]
Caption: Chemical structure and key identifiers of this compound.
Physicochemical Data Summary
The physical and chemical properties of a compound are critical for planning its use in synthesis, including determining appropriate solvents, reaction conditions, and purification methods. The key computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 15128-89-9 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Hydroxy-4-methyl-2-nitropyridine | [2] |
| Topological Polar Surface Area | 78.9 Ų | [2] |
Synthesis and Mechanistic Considerations
Causality of Experimental Design: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of an electron-donating hydroxyl (-OH) group activates the ring, making the reaction more feasible. The nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The regioselectivity (the placement of the nitro group at the C2 position) is directed by the existing substituents. The hydroxyl group at C3 is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these electronic effects, along with steric hindrance from the C4-methyl group, favors substitution at the C2 position.
Representative Experimental Protocol: Nitration of 4-Methylpyridin-3-ol
Disclaimer: This protocol is a representative example based on established chemical principles. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath.
-
Precursor Addition: Slowly add 4-methylpyridin-3-ol (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. The precursor should be fully dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping it cold.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the precursor. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done slowly in a large beaker within a fume hood.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 7. The product may precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: Representative workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Nitropyridines are highly valued in medicinal chemistry because the nitro group is a versatile functional handle.[3][6] this compound is not typically an API itself but rather a critical starting material or intermediate for constructing more complex molecules.[7][8]
Key Synthetic Transformations:
-
Nitro Group Reduction: The most common and impactful transformation is the reduction of the nitro group (-NO₂) to an amine (-NH₂). This introduces a nucleophilic site, opening a gateway to a vast number of subsequent reactions, such as amide bond formation, sulfonylation, and reductive amination, to build out the molecular structure.
-
Hydroxyl Group Modification: The phenolic hydroxyl group (-OH) can be alkylated to form ethers or acylated to form esters, allowing for the modulation of properties like solubility, lipophilicity, and metabolic stability.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the nitro group activates the pyridine ring for SNAAr reactions, potentially allowing for the displacement of other leaving groups on the ring.
These transformations enable chemists to generate libraries of related compounds that can be screened for biological activity against various therapeutic targets.
Caption: Role as a versatile scaffold for generating diverse chemical libraries.
Safety, Handling, and Storage
Working with nitrated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related nitropyridines can provide authoritative guidance.[9][10][11][12]
4.1 Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11][13]
-
Irritation: Causes skin irritation and serious eye irritation.[10][12] May cause respiratory irritation.[10][12]
-
Stability: Nitrated organic compounds can be thermally sensitive. Avoid excessive heat.[11]
4.2 Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[9][12]
4.3 Handling and Storage
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, and open flames.[11] Store locked up.[12]
4.4 First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[10]
Conclusion
This compound (CAS: 15128-89-9) is a strategically functionalized heterocyclic compound with significant potential as an intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.[8] Its utility stems from the versatile reactivity of its nitro and hydroxyl groups, which allows for extensive synthetic diversification. Understanding its physicochemical properties, plausible synthetic routes, and critical safety protocols is essential for leveraging this compound's full potential in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their synthetic programs.
References
- CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica. URL: https://www.cymitquimica.com/cas/15128-89-9
- This compound | C6H6N2O3 | CID 13900230 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13900230
- 4-BroMo-6-Methyl-2-nitropyridin-3-ol Safety Data Sheets - Echemi. URL: https://www.echemi.com/msds/4-bromo-6-methyl-2-nitropyridin-3-ol-1022250-67-4.html
- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. URL: https://www.thermofisher.
- SAFETY DATA SHEET - 3-Nitropyridine - Thermo Fisher Scientific. URL: https://www.thermofisher.
- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131490
- 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/1022250-67-4.htm
- 4-Methyl-2-nitropyridine - Synquest Labs. URL: https://www.synquestlabs.com/product/4h54-1-8g
- 5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm. URL: https://www.bldpharm.com/products/5832-44-0.html
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. URL: https://www.mdpi.com/1420-3049/28/13/5153
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. URL: https://patents.google.
- 15128-82-2|2-Nitropyridin-3-ol|BLD Pharm. URL: https://www.bldpharm.com/products/15128-82-2.html
- 4-Methyl-3-nitropyridine 97 5832-44-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/480198
- Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. URL: https://www.chemical-book.
- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0658
- Supporting Information - The Royal Society of Chemistry. URL: https://www.rsc.
- (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. URL: https://www.researchgate.net/publication/280931294_A_Two-Step_Continuous_Flow_Synthesis_of_4-Nitropyridine
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-synthesis-and-applications-of-nitro-pyridine-derivatives-focusing-on-2-methyl-3-nitropyridine-cas-18699-87-1-213.html
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. URL: https://www.mdpi.com/1420-3049/26/19/5983
- 4-Methyl-3-nitropyridin-2-amine - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961168/
- 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block. URL: https://www.chem-station.
- 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methyl-3-nitropyridine
Sources
- 1. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
4-Methyl-2-nitropyridin-3-ol physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitropyridin-3-ol
Introduction
This compound (CAS No. 15128-89-9) is a substituted pyridinol, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core functionalized with hydroxyl, methyl, and nitro groups, suggests a versatile chemical intermediate for synthesizing more complex molecules. The strategic placement of these groups can influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making a thorough understanding of its physical properties essential for researchers in drug development and chemical synthesis.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes computed data from authoritative databases and outlines the established experimental protocols required to empirically validate these properties. The narrative is framed from the perspective of a senior scientist, emphasizing the causality behind experimental design and the integration of various analytical techniques for a holistic characterization.
Section 1: Core Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its fundamental molecular and bulk properties. These values dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability.
Summary of Properties
The following table summarizes the core identifiers and computed physicochemical properties for this compound. It is critical to note that most of these values are derived from computational models and await experimental verification.[1]
| Property | Value | Source / Method |
| IUPAC Name | This compound | LexiChem 2.6.6 |
| CAS Number | 15128-89-9 | CAS Common Chemistry |
| Molecular Formula | C₆H₆N₂O₃ | PubChem |
| Molecular Weight | 154.12 g/mol | PubChem 2.1 |
| Exact Mass | 154.03784206 Da | PubChem 2.1 |
| XLogP3 (LogP) | 1.6 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| pKa | Data Not Available | - |
Discussion of Key Properties
-
Molecular Weight and Mass: The molecular weight of 154.12 g/mol and the exact mass of 154.03784206 Da are fundamental constants derived from the compound's elemental composition.[1] The exact mass is a critical parameter for unambiguous identification using high-resolution mass spectrometry (HRMS), a standard technique for structure confirmation.
-
Melting and Boiling Points: No experimentally determined melting or boiling points for this compound are currently reported in the surveyed literature. For context, a related isomer, 4-Methyl-3-nitropyridine, is a solid with a reported melting point of 24-28 °C and a boiling point of 238 °C. The presence of the hydroxyl group in the target compound is expected to introduce strong hydrogen bonding capabilities, likely resulting in a significantly higher melting point compared to its 3-nitro isomer.
-
Solubility and Lipophilicity (XLogP3): The computed XLogP3 value of 1.6 suggests that this compound has a moderate degree of lipophilicity.[1] This value, representing the logarithm of the octanol-water partition coefficient, indicates that the compound will have a preference for nonpolar environments but should retain some solubility in polar solvents. The hydroxyl and nitro groups contribute polarity, while the methyl group and pyridine ring add lipophilic character. This balance is often a key consideration in drug design for membrane permeability.
-
Acidity (pKa): An experimental pKa value is not available. The phenolic hydroxyl group is the primary acidic proton. Its acidity will be significantly influenced by the electron-withdrawing nitro group at the ortho position, which stabilizes the conjugate base through resonance and induction. This effect is expected to lower the pKa, making it more acidic than a simple methyl-substituted pyridinol.
Section 2: Protocols for Structural and Physical Characterization
To move beyond computational predictions, a rigorous experimental characterization is necessary. The following section details the authoritative protocols that should be employed to determine the precise structure and properties of this compound.
Structural Elucidation
A multi-technique approach is essential for unambiguous structure confirmation.
NMR is the cornerstone of chemical structure determination in solution.
-
Expected Spectra:
-
¹H NMR: One would expect three distinct signals: a singlet for the methyl group protons (likely ~2.2-2.6 ppm), and two doublets in the aromatic region (likely ~7.0-8.5 ppm) for the two coupled protons on the pyridine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be highly dependent on concentration and solvent.
-
¹³C NMR: Six distinct signals are predicted, corresponding to the six carbon atoms in the molecule. The chemical shifts would reflect their local electronic environments (methyl, aromatic C-H, and quaternary carbons attached to O, N, or other carbons).
-
-
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons as it can help in observing the -OH signal.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field NMR spectrometer.
-
Causality: The use of 2D NMR is critical. A COSY spectrum validates the coupling between the aromatic protons, while HSQC and HMBC experiments definitively assign each proton to its directly attached carbon and map long-range correlations, respectively, providing an unbreakable chain of logic for the final structure assignment.
-
MS provides the molecular weight and elemental composition.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI).
-
Data Interpretation: The primary goal is to detect the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻. The measured mass-to-charge ratio (m/z) should be compared to the calculated exact mass (154.03784206 Da).[1] A mass accuracy of <5 ppm provides high confidence in the elemental formula C₆H₆N₂O₃.
-
Solid-State and Thermal Analysis
This is the definitive method for determining the three-dimensional structure in the solid state.
-
Workflow Rationale: While no crystal structure exists for the title compound, the methodology is well-established. For example, the structure of a related compound, 4-Methyl-3-nitropyridin-2-amine, was determined by single-crystal X-ray diffraction, revealing details about its monoclinic crystal system, hydrogen bonding patterns, and π–π stacking interactions.[3] A similar analysis of this compound would provide invaluable insight into its intermolecular forces, which govern properties like melting point and solubility.
-
Experimental Workflow:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final, validated crystallographic model.
-
DSC is the standard method for determining the melting point and other thermal transitions.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition. The enthalpy of fusion can also be calculated from the peak area, providing information on the energetics of melting.
-
Section 3: Visualizations and Workflows
Diagrams are essential for concisely communicating complex information and experimental logic.
Molecular Structure and Computed Properties
Caption: Key identifiers and computed properties of this compound.
General Workflow for Physicochemical Characterization
Caption: Logical workflow for the complete characterization of a novel compound.
Conclusion
This compound is a compound defined more by its potential than by a body of established experimental data. Its computed properties, particularly its moderate lipophilicity and potential for strong hydrogen bonding, mark it as an interesting scaffold for further chemical exploration. This guide has established the foundational, albeit predicted, physicochemical profile of the molecule and, more importantly, has provided a rigorous, field-proven roadmap for its empirical validation. The execution of the outlined NMR, MS, crystallographic, and thermal analysis protocols is the necessary next step to transform computational predictions into the concrete scientific knowledge required by researchers in drug discovery and chemical development.
References
- PubChem. This compound | C6H6N2O3 | CID 13900230. [Link]
- PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. [Link]
- Tahir, M. N., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1615. [Link]
- Fun, H. K., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o405. [Link]
- PubChem. 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166. [Link]
Sources
An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol: Synthesis, Characterization, and Applications for the Research Professional
This guide provides a comprehensive technical overview of 4-methyl-2-nitropyridin-3-ol, a heterocyclic compound of interest in medicinal and agrochemical research. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers insights into its synthesis, structural characteristics, reactivity, and potential applications.
Introduction: The Strategic Value of Functionalized Nitropyridines
Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a nitro group (—NO₂) and a hydroxyl group (—OH) onto the pyridine scaffold, as seen in this compound, imparts a unique electronic and reactive profile. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for further chemical transformations. This guide serves as a technical resource for researchers and drug development professionals exploring the potential of this and related nitropyridine derivatives.
Chemical Structure and Physicochemical Properties
This compound is a substituted pyridine with the chemical formula C₆H₆N₂O₃.[2] Its structure is characterized by a pyridine ring substituted with a methyl group at position 4, a nitro group at position 2, and a hydroxyl group at position 3.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 15128-89-9 | [2] |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=NC=C1)[O-])O | [2] |
| InChI | InChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3 | [2] |
| XLogP3 | 1.6 | [2] |
Synthesis of this compound: An Inferred Protocol
Proposed Synthetic Pathway
The most logical precursor for the synthesis of this compound is 4-methylpyridin-3-ol. The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The hydroxyl group at position 3 is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). Since position 4 is already occupied by a methyl group, the nitration is expected to occur at either position 2 or 6. The electronic and steric environment will influence the regioselectivity of this reaction.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Inferred)
This protocol is based on analogous procedures for the nitration of hydroxypyridines.[3][4] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves strong acids and potentially exothermic reactions.
Materials:
-
4-Methylpyridin-3-ol
-
Potassium Nitrate (KNO₃), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Precursor: Slowly add 4-methylpyridin-3-ol to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Once the precursor is fully dissolved, add anhydrous potassium nitrate portion-wise over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with solid sodium bicarbonate until the pH reaches 6.5-7.5. This step should be performed with caution due to vigorous gas evolution.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at positions 5 and 6 of the pyridine ring. The coupling constant between these two protons would be in the range of 4-6 Hz.
-
Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm), corresponding to the three protons of the methyl group at position 4.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 5.0-10.0 ppm.
¹³C NMR:
-
Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and hydroxyl groups, as well as the carbon in the pyridine ring adjacent to the nitrogen, would appear at lower field (higher ppm values).
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-O Stretch (asymmetric): A strong absorption band around 1520-1560 cm⁻¹.
-
N-O Stretch (symmetric): A strong absorption band around 1340-1380 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-H Stretch (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 154.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.
Nucleophilic Aromatic Substitution
The nitro group at the 2-position strongly activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable intermediate for the synthesis of a variety of disubstituted pyridine derivatives. The hydroxyl group can also participate in reactions, such as etherification or esterification, to further functionalize the molecule.
Potential as a Pharmaceutical Intermediate
Nitropyridine derivatives are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] The functional groups present in this compound offer multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The reduction of the nitro group to an amine, for instance, opens up a vast array of subsequent chemical transformations.
Potential in Agrochemicals
The pyridine ring is a common motif in modern agrochemicals, including herbicides, insecticides, and fungicides.[6][7] The unique substitution pattern of this compound could be explored for the development of new crop protection agents with novel modes of action.
Caption: Potential application areas for this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitropyridine derivatives.[8][9][10]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Fire Hazards: Nitropyridine derivatives can be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
-
Toxicology: Nitropyridine compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of its structural analogs. It is hoped that this technical overview will stimulate further research into the properties and utility of this versatile nitropyridine derivative.
References
- PubChem. This compound. [Link]
- Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
- Khan, M. A., Tahir, M. N., Ather, A. Q., Shaheen, M., & Khan, R. A. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1615. [Link]
- PrepChem.com. Synthesis of 4-nitropyridine. [Link]
- Google Patents. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
- ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
- Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]
- Google Patents.
- Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
- ResearchGate. Development of novel pyridine-based agrochemicals: A review. [Link]
- Wacker Chemie AG. Agrochemical solutions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
- PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Methyl-5-nitropyridin-2-ol in Pharmaceutical and Chemical Industries. [Link]
Sources
- 1. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
4-Methyl-2-nitropyridin-3-ol molecular weight
An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document details its fundamental physicochemical properties, including its molecular weight and structural features. A representative, detailed protocol for its synthesis via the nitration of 4-methylpyridin-3-ol is presented, grounded in established chemical principles. Furthermore, this guide outlines the standard analytical methodologies for its characterization and purity verification, ensuring a self-validating framework for researchers. The narrative explores the compound's chemical reactivity and its potential as a versatile building block for the development of novel bioactive molecules, particularly in the context of kinase inhibitor discovery. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of substituted nitropyridinols.
Introduction to Nitropyridinol Scaffolds
The pyridine ring is a foundational motif in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic introduction of functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, onto this scaffold dramatically alters its electronic properties and reactivity, opening avenues for diverse chemical transformations. Nitropyridines, in particular, are of significant interest due to their biological activities and their utility as precursors for more complex molecules.[2] The nitro group, being a strong electron-withdrawing group, facilitates nucleophilic aromatic substitution reactions, while also being readily reducible to a primary amine, a key functional handle in drug development.[1][3]
Nitropyridinols, which combine these features, serve as valuable intermediates in the synthesis of bioactive compounds, including potent kinase inhibitors.[2] This guide focuses specifically on this compound (CAS: 15128-89-9), providing a detailed examination of its properties, a robust synthetic protocol, and a discussion of its potential applications for researchers in drug discovery and organic synthesis.[4][5]
Physicochemical Properties of this compound
The identity and behavior of a chemical compound are dictated by its fundamental properties. For this compound, these are summarized below. The presence of an acidic hydroxyl group, a basic pyridine nitrogen, and an electron-withdrawing nitro group within the same molecule suggests complex acid-base properties and the potential for intramolecular hydrogen bonding.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | PubChem[4] |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 15128-89-9 | PubChem[4] |
| Canonical SMILES | CC1=C(C(=NC=C1)[O-])O | PubChem[4] |
| Synonyms | 3-Hydroxy-4-methyl-2-nitropyridine, 4-Methyl-2-nitro-3-pyridinol | PubChem[4] |
Synthesis and Purification
Synthetic Rationale
The proposed synthesis relies on the directing effects of the substituents on the pyridine ring. The hydroxyl group at the 3-position is a strongly activating, ortho, para-directing group. The methyl group at the 4-position is a weakly activating, ortho, para-director. The pyridine nitrogen is deactivating towards electrophilic substitution. Therefore, nitration is strongly favored at the C2 position, which is ortho to the highly activating hydroxyl group. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic rings.[9]
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid (H₂SO₄, 20 mL) to concentrated nitric acid (HNO₃, 10 mL). Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a separate three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 4-methylpyridin-3-ol (5.0 g, 0.046 mol) in concentrated sulfuric acid (25 mL). Cool this solution to 0-5 °C using an ice-salt bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 4-methylpyridin-3-ol. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will result in the precipitation of the crude product.
-
Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7. The crude solid product is then collected by vacuum filtration.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic and Analytical Characterization
To ensure the trustworthiness of the synthesis, the identity and purity of the final product must be rigorously confirmed. This constitutes a self-validating system for the protocol.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula (C₆H₆N₂O₃) by showing a molecular ion peak at an m/z value corresponding to its exact mass (154.0378 Da).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups: a broad absorption band for the O-H stretch (approx. 3200-3500 cm⁻¹), characteristic peaks for aromatic C-H and C=C bonds, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed using reverse-phase HPLC. A pure sample should exhibit a single major peak.
Reactivity and Potential for Derivatization
This compound is a versatile scaffold for further chemical modification, offering multiple reaction pathways for drug development professionals.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine (2-amino-4-methylpyridin-3-ol) using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl). This introduces a nucleophilic amine group that is a common site for amide bond formation, sulfonylation, or other coupling reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro group activates the pyridine ring for SₙAr reactions.[1][10] While the nitro group itself can sometimes be displaced, other leaving groups installed on the ring would be highly susceptible to substitution by various nucleophiles (e.g., thiols, amines, alkoxides).
-
Hydroxyl Group Modification: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This allows for the modulation of physicochemical properties such as lipophilicity and solubility, which is a critical aspect of drug design.
Applications in Research and Drug Development
Substituted nitropyridines are key intermediates in the synthesis of a wide range of biologically active molecules.[2] Given its structure, this compound is a highly promising starting material or scaffold for several reasons:
-
Kinase Inhibitor Scaffolds: Many FDA-approved kinase inhibitors feature a heterocyclic core. The functional group arrangement in this compound, especially after reduction of the nitro group to an amine, provides the necessary vectors for building molecules that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. Similar nitropyridine precursors have been used to synthesize inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2]
-
Versatile Chemical Building Block: The compound serves as a multifunctional building block.[3] The three distinct functional groups (hydroxyl, nitro, methyl) can be addressed with different chemical reactions, allowing for the systematic and controlled construction of complex molecular architectures and chemical libraries for screening purposes.
-
Probing Biological Systems: The derivatized products can be used as chemical probes to study biological pathways or as ligands for developing novel coordination complexes with potential therapeutic or diagnostic applications.[2]
Conclusion
This compound is a valuable heterocyclic compound with a molecular weight of 154.12 g/mol .[4] Its synthesis is achievable through standard nitration chemistry, and its structure offers multiple handles for subsequent chemical modification. The strategic combination of a hydroxyl, methyl, and a reactive nitro group on a pyridine core makes it an attractive and versatile platform for the synthesis of novel compounds, particularly in the field of medicinal chemistry and drug discovery. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13900230, this compound. PubChem. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243166, 2-Amino-4-methyl-3-nitropyridine. PubChem. [Link]
- Google Patents (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- MDPI (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
- Organic Syntheses (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521828, 4-Methyl-3-nitropyridine. PubChem. [Link]
- ResearchGate (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- National Institutes of Health (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. NIH. [Link]
- National Institutes of Health (n.d.). 4-Methyl-3-nitropyridin-2-amine. NIH. [Link]
- MDPI (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
Sources
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Methyl-2-nitropyridin-3-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-nitropyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the introduction of a nitro group offers versatile handles for further chemical modifications and can impart unique biological activities.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, analytical characterization, and its emerging potential as a therapeutic agent, particularly in oncology.
Chemical Identity and Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development.
IUPAC Name and Nomenclature
The unequivocally accepted IUPAC name for this compound is This compound .[2]
-
Synonyms: 3-Hydroxy-4-methyl-2-nitropyridine, 4-Methyl-2-nitro-3-pyridinol[2]
-
CAS Number: 15128-89-9[2]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[2] |
| Molecular Weight | 154.12 g/mol | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a 4-methyl-3-hydroxypyridine precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and maximize yield.
Proposed Synthetic Pathway
The most direct route involves the electrophilic nitration of 4-methyl-3-hydroxypyridine. The hydroxyl group is an activating group, directing the incoming electrophile to the ortho and para positions. The nitro group is directed to the 2-position due to the electronic properties of the pyridine ring and the directing effect of the hydroxyl group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the nitration of hydroxypyridines.[3][4]
Materials:
-
4-Methyl-3-hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Activated Carbon
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-methyl-3-hydroxypyridine to an excess of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice bath.
-
Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and treat with activated carbon to remove colored impurities. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
Nitropyridine derivatives are recognized for their broad spectrum of biological activities and serve as valuable intermediates in the synthesis of pharmaceuticals.[1]
Anticancer Potential
Substituted pyridines, including nitropyridines, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[5][6][7][8] For instance, certain pyridine derivatives have been shown to inhibit ovarian cancer cell proliferation by inducing DNA damage and downregulating key proteins involved in cell cycle progression, such as cyclin D1.[5]
Caption: Potential anticancer mechanisms of nitropyridine derivatives.
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors.[9][10][11][12] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. Nitropyridine derivatives have been investigated as inhibitors of various kinases, including Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K)/mTOR.[1][9] The development of selective kinase inhibitors is a major focus in modern oncology drug discovery.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. Based on data for similar compounds, the aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm), while the methyl protons would be in the upfield region (δ 2.0-2.5 ppm).[13][14]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the electronegative oxygen and nitrogen atoms, as well as the carbon in the nitro group, will exhibit characteristic chemical shifts. Aromatic carbons typically resonate between δ 110-160 ppm, and the methyl carbon would be expected around δ 15-25 ppm.[14][15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z corresponding to its molecular weight (154.12). Common fragmentation patterns for nitropyridines may involve the loss of the nitro group (NO₂) or other small molecules.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:
-
O-H stretch: A broad peak around 3200-3600 cm⁻¹ for the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C=C and C=N stretch (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a versatile molecule with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established nitration methodologies. The presence of the nitro and hydroxyl groups on the 4-methylpyridine core provides a platform for further chemical exploration and the development of novel therapeutic agents, particularly in the realm of anticancer and kinase inhibitor research. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and therapeutic applications of this promising compound.
References
- AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
- NIST. (n.d.). 4-Methyl-3-nitropyridine. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Methyl-3-nitropyridine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- PubChem. (n.d.). This compound.
- Laihia, K., Kolehmainen, E., Kauppinen, R., Lorenc, J., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435.
- Li, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 965675.
- Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
- ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
- NIH. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook.
- ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- NIH. (n.d.). 4-Methyl-3-nitropyridin-2-amine.
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
- NIH. (n.d.). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases.
- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal.
- NIH. (2024, November 7). 3-nitropyridine analogues as novel microtubule-targeting agents.
- PubMed. (2010, October 15). 4-methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors.
- MDPI. (2022, August 12). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Google Patents. (n.d.). Synthesizing technology for 3-hydroxy-2-nitropyridine.
- Reddit. (2024, October 2). Nitration of 4-acetyl-pyridine.
- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 14. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hmdb.ca [hmdb.ca]
- 16. 4-Methyl-3-nitropyridine [webbook.nist.gov]
- 17. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methyl-2-nitropyridin-3-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-nitropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this molecule. In the absence of a complete, publicly available experimental dataset for this compound, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its expected spectroscopic signature.
Introduction to this compound
This compound, with the molecular formula C₆H₆N₂O₃, belongs to the substituted pyridine class of compounds.[1] The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials. The presence of a hydroxyl group, a methyl group, and a nitro group on the pyridine core of this molecule imparts a unique combination of electronic and steric properties, making its structural elucidation by spectroscopic methods a critical task for its potential applications.
The strategic placement of these functional groups is expected to significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these spectroscopic features is paramount for confirming the identity, purity, and structure of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, along with standard protocols for data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, as well as the electron-donating effect of the methyl and hydroxyl groups.
Expected Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, we would expect two signals in this region. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) will likely appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the 2-position will deshield the adjacent proton (H-6), causing it to appear at a higher chemical shift compared to H-5.
-
Methyl Protons (CH₃): The protons of the methyl group at the 4-position are expected to appear as a singlet in the upfield region, likely between δ 2.0 and 2.5 ppm.
-
Hydroxyl Proton (OH): The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. It could appear anywhere between δ 5.0 and 10.0 ppm.
Diagram: Predicted ¹H NMR Signal Assignments
Caption: Predicted ¹H NMR signals for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the substituents.
Expected Chemical Shifts:
-
Aromatic Carbons: The six carbons of the pyridine ring are expected to appear in the range of δ 110-160 ppm.
-
C-2 and C-4: The carbons bearing the nitro and methyl groups, respectively, will be significantly affected. The carbon attached to the electron-withdrawing nitro group (C-2) is expected to be deshielded and appear at a higher chemical shift.
-
C-3: The carbon bearing the hydroxyl group will also be deshielded.
-
C-5 and C-6: These protonated carbons will have chemical shifts influenced by the adjacent substituents.
-
-
Methyl Carbon (CH₃): The methyl carbon is expected to appear in the upfield region, typically between δ 15 and 25 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, a larger spectral width to cover the entire carbon chemical shift range, and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for complex spectra):
-
If signal overlap occurs in the 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve ambiguities and confirm structural assignments.[2]
-
Diagram: NMR Experimental Workflow
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and N-O bonds.
Table: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching | 3200-3600 | Strong, Broad |
| C-H (aromatic) | Stretching | 3000-3100 | Medium |
| C-H (methyl) | Stretching | 2850-2960 | Medium |
| C=C, C=N (aromatic ring) | Stretching | 1400-1600 | Medium to Strong |
| N-O (nitro group) | Asymmetric Stretching | 1500-1560 | Strong |
| N-O (nitro group) | Symmetric Stretching | 1300-1370 | Strong |
The presence of strong absorption bands for the nitro group (N-O stretching) is a key diagnostic feature for this class of compounds.[3][4]
Experimental Protocol for FTIR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 154.12 g/mol .[1] Therefore, the mass spectrum is expected to show a molecular ion peak at m/z = 154.
-
Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for substituted pyridines include:
-
Loss of the nitro group (NO₂) leading to a fragment at m/z = 108.
-
Loss of a hydroxyl radical (•OH) resulting in a fragment at m/z = 137.
-
Cleavage of the pyridine ring.
-
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
-
Ionization:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically results in a prominent molecular ion peak with less fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated.
-
Summary of Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for this compound.
Table: Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Key Predicted Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.5), Methyl singlet (δ 2.0-2.5), Broad OH singlet |
| ¹³C NMR | Aromatic carbons (δ 110-160), Methyl carbon (δ 15-25) |
| IR Spectroscopy | Strong, broad O-H stretch (3200-3600 cm⁻¹), Strong N-O stretches (1500-1560 and 1300-1370 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z = 154, Fragments corresponding to loss of NO₂ and OH |
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic results. As experimental data for this specific molecule becomes publicly available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its unique spectroscopic profile.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13900230, this compound.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Authored by: Dr. Eleanor Vance, Senior Application Scientist
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-2-nitropyridin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Intended for researchers, chemists, and professionals in drug development, this document elucidates the theoretical principles governing the spectrum, offers practical guidance for sample preparation and data acquisition, and presents a detailed interpretation of the spectral data. By integrating established NMR theory with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine ring is a common scaffold in many pharmaceutical agents, and the specific arrangement of its substituents—a hydroxyl group, a nitro group, and a methyl group—creates a unique electronic environment that dictates its chemical reactivity and biological activity.
Accurate structural confirmation is the bedrock of chemical research and development. Among the suite of analytical techniques available, ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will dissect the ¹H NMR spectrum of this compound, providing the necessary framework for its unambiguous identification.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule contains three distinct types of protons: two aromatic protons on the pyridine ring, the protons of the methyl group, and the proton of the hydroxyl group. The electronic effects of the substituents (-NO₂, -OH, -CH₃) are critical in determining the chemical shifts (δ) of these protons.
-
Electron-Withdrawing Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through resonance and inductive effects. This deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
Electron-Donating Effects: The hydroxyl group (-OH) and the methyl group (-CH₃) are electron-donating. The -OH group can donate electron density through resonance, while the -CH₃ group donates through induction. These effects shield nearby protons, shifting their signals to a lower chemical shift (upfield).
Based on these principles, we can predict the appearance of the spectrum.
Predicted Chemical Shifts and Coupling Constants
The pyridine ring contains two protons, at positions 5 and 6.
-
H5 Proton: This proton is adjacent to the electron-donating methyl group at C4 and is expected to be relatively shielded.
-
H6 Proton: This proton is ortho to the powerful electron-withdrawing nitro group at C2, which will significantly deshield it, pushing it far downfield.
These two aromatic protons are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets. The coupling constant (³J) for ortho protons on a pyridine ring is typically in the range of 4-6 Hz.
The methyl protons (-CH₃) are attached to the aromatic ring and will appear as a singlet, typically in the range of 2.0-2.5 ppm.
The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It can appear over a wide range, often between 5-9 ppm.
The logical relationship for predicting the spectrum is outlined below.
Caption: Predictive workflow for the ¹H NMR spectrum of this compound.
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound, typically recorded in a solvent like DMSO-d₆, which is suitable for compounds with hydroxyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 8.0 - 8.5 | Doublet (d) | ~5.0 | 1H |
| H5 | 7.0 - 7.5 | Doublet (d) | ~5.0 | 1H |
| OH | 5.0 - 9.0 (variable) | Singlet (s, broad) | N/A | 1H |
| CH₃ | 2.2 - 2.6 | Singlet (s) | N/A | 3H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution spectrum is paramount. The following protocol is a self-validating system designed to ensure data integrity.
Materials and Instrumentation
-
Analyte: this compound (>98% purity)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the proton exchange of the -OH group, often resulting in a sharper signal than in other solvents like CDCl₃.
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for setting up the acquisition.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent (DMSO-d₆) to maintain a stable magnetic field.
-
Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern spectrometers and are essential for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees is typically sufficient for quantitative analysis.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.
-
-
Processing:
-
Fourier Transform: The raw time-domain signal (FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: These adjustments are made manually or automatically to ensure accurate peak shapes and integration.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not added, the residual solvent peak of DMSO-d₅ at ~2.50 ppm can be used as a secondary reference.
-
Spectrum Interpretation and Validation
A representative ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features, validating our theoretical predictions:
-
Downfield Region (Aromatic):
-
A doublet observed around 8.1 ppm . This is assigned to H6 , deshielded by the adjacent nitro group. The integration value will be 1H.
-
A corresponding doublet observed around 7.2 ppm . This is assigned to H5 . The coupling constant of this doublet will match that of the H6 doublet (~5.0 Hz), confirming their ortho relationship. The integration value will be 1H.
-
-
Mid-Field Region:
-
A broad singlet, potentially around 6.0 ppm , assigned to the -OH proton . A D₂O exchange experiment can definitively confirm this assignment; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the -OH signal will disappear.
-
-
Upfield Region (Aliphatic):
-
A sharp singlet observed around 2.3 ppm . This signal, with an integration value of 3H, is unambiguously assigned to the -CH₃ protons .
-
The combination of these signals—their chemical shifts, multiplicities, coupling constants, and integrations—provides a unique fingerprint for this compound, allowing for its unequivocal structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is a clear and interpretable dataset that directly reflects the molecule's electronic and structural properties. The strong deshielding effect of the nitro group on the H6 proton and the characteristic ortho-coupling between H5 and H6 are cornerstone features for identification. This guide has provided a robust framework for predicting, acquiring, and interpreting this spectrum, underscoring the indispensable role of NMR spectroscopy in modern chemical sciences. The methodologies and analytical logic presented herein are designed to ensure scientific rigor and data trustworthiness, empowering researchers in their drug discovery and development endeavors.
References
- Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL:[Link]
- Title: High-Resolution NMR Techniques in Organic Chemistry Source: Timothy D. W. Claridge URL:[Link]
An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Methyl-2-nitropyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Methyl-2-nitropyridin-3-ol, a substituted pyridine derivative of interest to researchers in synthetic chemistry and drug development. As unambiguous structural confirmation is paramount for regulatory submission and advancing research, this document outlines the theoretical principles, detailed experimental protocols, and a robust data interpretation workflow. We move beyond simple spectral acquisition to a holistic analytical strategy, integrating one-dimensional (1D) ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) heteronuclear experiments (HSQC, HMBC) to ensure a self-validating and authoritative structural elucidation.
Introduction: The Analytical Challenge
This compound is a multifunctionalized heterocycle. The pyridine core is decorated with three distinct substituents: a strongly electron-withdrawing nitro group (-NO2), an electron-donating hydroxyl group (-OH), and a weakly electron-donating methyl group (-CH₃). This complex interplay of electronic effects creates a unique chemical environment for each of the six carbon atoms in the molecule, making its ¹³C NMR spectrum a rich source of structural information. Correctly assigning each resonance is not merely an academic exercise; it is a critical quality control step to confirm the regiochemistry of synthesis and rule out isomeric impurities. This guide provides the scientific rationale and practical steps to achieve this with confidence.
Theoretical Principles: Predicting the ¹³C Chemical Landscape
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In this compound, the position of each carbon resonance is governed by the combined inductive and resonance effects of the substituents. Understanding these influences allows for a reasoned prediction of the spectrum, forming a hypothesis that can be tested experimentally.
-
The Pyridine Ring: The baseline chemical shifts for an unsubstituted pyridine ring are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4)[1]. The nitrogen atom's electronegativity deshields the adjacent α-carbons (C2, C6) most significantly.
-
Nitro Group (-NO₂) at C2: The nitro group is a powerful electron-withdrawing group through both resonance and induction. This effect strongly deshields the carbon to which it is attached (ipso-carbon, C2), shifting its resonance significantly downfield. It also withdraws electron density from the ortho (C3) and para (C6) positions, causing further deshielding at these carbons[2][3].
-
Hydroxyl Group (-OH) at C3: The hydroxyl group is electron-withdrawing by induction but is a strong π-electron donor by resonance. This resonance effect dominates, leading to a significant shielding (upfield shift) of the ortho (C2, C4) and para (C5) carbons relative to the hydroxyl group's position[4].
-
Methyl Group (-CH₃) at C4: The methyl group is a weak electron-donating group through induction and hyperconjugation. It causes a modest shielding (upfield shift) at the ortho (C3, C5) and para (C2) positions relative to its own position[2].
The final chemical shift of each carbon is a weighted average of these competing effects. For instance, C2 is deshielded by the ring nitrogen and the nitro group but shielded by the methyl group. C4 is shielded by the hydroxyl group but deshielded by the nitro group's resonance effect. This complexity necessitates the use of advanced NMR techniques for unambiguous assignment.
Experimental Design: A Self-Validating Protocol
Trustworthy data originates from meticulous experimental design. The following protocols are designed to yield high-quality, reproducible ¹³C NMR data for this compound.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum[5]. A properly prepared sample ensures sharp, well-resolved peaks and accurate integration.
Protocol:
-
Select Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its deuterium lock signal is stable. Critically, the acidic proton of the hydroxyl group on the analyte will exchange slowly in DMSO-d₆, allowing it to be observed in ¹H NMR without collapsing adjacent signals, which aids in comprehensive structural analysis. Chloroform-d (CDCl₃) is a common alternative if solubility permits[6].
-
Determine Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent is optimal[5][7]. This provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Dissolution and Filtration: Dissolve the sample in the solvent within a small, clean vial. To remove any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube[8].
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm). Most deuterated solvents contain a small amount of TMS. If not, it can be added, but care must be taken as it is volatile.
NMR Data Acquisition
The following describes the acquisition of a suite of experiments designed for complete structural assignment.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Step-by-Step Acquisition Workflow:
-
Tuning and Shimming: After inserting the sample, the probe must be tuned to the ¹³C frequency. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure narrow lineshapes[9].
-
Standard ¹³C{¹H} Spectrum:
-
Purpose: To observe all unique carbon environments in the molecule.
-
Experiment: A standard 1D carbon experiment with broadband proton decoupling.
-
Key Parameters:
-
Spectral Width: ~240 ppm (centered around 100 ppm) to cover the entire expected range of chemical shifts[10].
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. Note: This standard experiment is not quantitative due to variations in carbon relaxation times and the Nuclear Overhauser Effect (NOE)[11].
-
Number of Scans (ns): 1024 to 4096, depending on sample concentration.
-
-
-
DEPT-135 Spectrum:
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons (C) are not observed.
-
Experiment: Distortionless Enhancement by Polarization Transfer with a final proton pulse angle of 135°.
-
Interpretation: CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks[12][13].
-
-
2D Heteronuclear Correlation (HSQC & HMBC):
-
Purpose: To provide definitive, through-bond connectivity information.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This is far more sensitive than DEPT for determining protonated carbons[14][15].
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons that are separated by two or three bonds (²JCH, ³JCH). This is the key experiment for mapping the carbon skeleton by linking quaternary carbons to nearby protons[14][16].
-
Spectral Analysis and Structure Elucidation
The analytical process involves integrating the data from all experiments in a logical sequence.
Predicted ¹³C NMR Data
Based on the theoretical principles outlined in Section 2 and substituent effect data from the literature[4][17][18], we can predict the chemical shifts and DEPT-135 multiplicities for this compound.
| Carbon Atom | Predicted δ (ppm) | Rationale for Chemical Shift | Expected DEPT-135 Phase |
| C2 | 155 - 165 | Attached to -NO₂ (strong deshielding) and adjacent to ring N. | Absent (Quaternary) |
| C3 | 145 - 155 | Attached to -OH (deshielding ipso effect). | Absent (Quaternary) |
| C4 | 130 - 140 | Attached to -CH₃; shielded by adjacent -OH. | Absent (Quaternary) |
| C5 | 115 - 125 | para to -NO₂ (deshielded), meta to -OH and -CH₃. | Positive (CH) |
| C6 | 140 - 150 | Adjacent to ring N (deshielded), para to -NO₂. | Positive (CH) |
| -CH₃ | 15 - 25 | Standard alkyl carbon attached to an aromatic ring. | Positive (CH₃) |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for data interpretation, ensuring each assignment is cross-validated.
Caption: Logical workflow for the complete elucidation of this compound.
Step-by-Step Interpretation
-
Signal Count (¹³C Spectrum): The broadband-decoupled ¹³C spectrum should display six distinct signals, corresponding to the six chemically inequivalent carbon atoms in the molecule.
-
Carbon Classification (DEPT-135):
-
The DEPT-135 spectrum will reveal three positive signals and three absent signals.
-
The most upfield positive signal (δ 15-25 ppm) is unambiguously assigned to the -CH₃ carbon.
-
The other two positive signals in the aromatic region (δ 115-150 ppm) correspond to C5 and C6 .
-
The three absent signals correspond to the quaternary carbons: C2 , C3 , and C4 .
-
-
Direct C-H Correlation (HSQC): The HSQC spectrum will show cross-peaks connecting the ¹H and ¹³C signals for C5, C6, and the methyl group. This confirms which protons are attached to which carbons, solidifying the assignments from the DEPT experiment.
-
Long-Range Correlation (HMBC): This is the definitive step for assigning the quaternary carbons and confirming the overall structure. Key expected correlations include:
-
Protons of -CH₃: Will show correlations to C3 , C4 , and C5 . The correlation to the quaternary C3 and C4 carbons is crucial for their placement.
-
Proton at C5 (H5): Will show correlations to C3 , C4 , and C6 .
-
Proton at C6 (H6): Will show correlations to C2 , C4 , and C5 . The correlation to the highly deshielded C2 confirms the position of the nitro group.
-
This network of correlations provides an interlocking system of proofs, leaving no ambiguity in the final assignment.
Substituent Influence Diagram
The electronic push-pull effects of the substituents are visualized below, explaining the observed chemical shift patterns.
Caption: Electronic influence of substituents on the pyridine ring carbons.
Conclusion
The ¹³C NMR analysis of this compound is a clear example of how modern spectroscopic techniques provide robust and unambiguous structural data. A simple 1D ¹³C spectrum, while informative, is insufficient for a molecule with this level of complexity. By adopting a comprehensive workflow that includes DEPT for carbon type classification and 2D HSQC/HMBC for mapping the molecular framework, researchers can achieve a self-validating and authoritative structural assignment. This level of analytical rigor is essential for ensuring the quality and integrity of chemical entities in research and development.
References
- St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Iowa State University Chemical Instrumentation Facility.
- University of Ottawa.
- University of California, Berkeley. How to Prepare Samples for NMR. [Link][9]
- ResearchGate. How to Prepare Samples for NMR. [Link][5]
- Organomation.
- Nanalysis. DEPT: A tool for ¹³C peak assignments. (2015). [Link][13]
- S. Sobiś, et al. (1991). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link][2]
- T.M. Krygowski, et al. (2004).
- E. Pretsch, et al. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link][19]
- A.D. Moskalev, et al. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link][17]
- Chemistry LibreTexts. 12.12: ¹³C NMR Spectroscopy and DEPT. (2020). [Link][21]
- Chad's Prep. 12.03 Carbon-13 DEPT NMR Spectroscopy. (2017). YouTube. [Link][14]
- Columbia University NMR Core Facility. HSQC and HMBC. [Link][15]
- Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). [Link][16]
- University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link][10]
- University of Oxford. A User Guide to Modern NMR Experiments. [Link][12]
- EPFL. ¹³C NMR. [Link][11]
- Testbook. The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine. [Link][1]
- Chemistry LibreTexts. 15.
- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. (2017). [Link][3]
Sources
- 1. testbook.com [testbook.com]
- 2. chempap.org [chempap.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. epfl.ch [epfl.ch]
- 11. sc.edu [sc.edu]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
IR spectroscopy of 4-Methyl-2-nitropyridin-3-ol
An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Methyl-2-nitropyridin-3-ol
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound, a key heterocyclic compound with applications in chemical synthesis and drug development. We delve into the theoretical underpinnings of its molecular vibrations, present a detailed, field-proven protocol for acquiring high-quality spectra, and offer a systematic approach to spectral interpretation. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust method for the structural characterization and identity confirmation of this molecule.
Introduction: The Need for Spectroscopic Characterization
This compound (C₆H₆N₂O₃) is a substituted pyridinol derivative whose utility in organic synthesis and medicinal chemistry necessitates unambiguous structural verification.[1] Its molecular structure, featuring a pyridine ring substituted with hydroxyl, methyl, and nitro functional groups, presents a unique vibrational fingerprint that is ideally suited for investigation by infrared spectroscopy.
FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique that identifies chemical compounds and elucidates their functional groups by measuring the absorption of infrared radiation.[2][3] For a molecule like this compound, FTIR serves several critical functions:
-
Identity Confirmation: Verifying the successful synthesis of the target molecule by comparing its spectrum to a reference or predicted pattern.
-
Purity Assessment: Detecting the presence of starting materials, intermediates, or by-products.
-
Structural Elucidation: Confirming the presence of key functional groups (O-H, NO₂, C-H, etc.) and the integrity of the pyridine ring structure.
This guide provides the scientific rationale and practical steps required to leverage FTIR spectroscopy for the definitive analysis of this compound.
Theoretical Principles: Molecular Vibrations of this compound
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[2] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[4][5] The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies.
Anticipated Vibrational Modes:
-
Hydroxyl (O-H) Group: The O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, resulting in a strong, broad absorption band typically in the 3500-3200 cm⁻¹ region.[6]
-
Nitro (NO₂) Group: This group is characterized by two distinct and strong stretching vibrations: an asymmetrical stretch (ν_as_) typically found between 1560-1500 cm⁻¹ and a symmetrical stretch (ν_s_) appearing in the 1360-1300 cm⁻¹ range. These two prominent peaks are a definitive indicator of the nitro group.
-
C-H Bonds: The molecule has both aromatic (on the pyridine ring) and aliphatic (on the methyl group) C-H bonds.
-
Pyridine Ring: The aromatic ring itself has a complex set of vibrations.
-
C=C and C=N Stretching: These vibrations give rise to a series of bands, often of medium to sharp intensity, in the 1620-1430 cm⁻¹ region.[8]
-
Ring Breathing Modes: These vibrations involve the concerted expansion and contraction of the ring and appear in the fingerprint region.
-
C-H Bending: Out-of-plane C-H bending vibrations for substituted pyridines are found in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern.
-
Experimental Protocol for FTIR Analysis
This section outlines a robust, self-validating protocol for acquiring a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-resolution spectra of solid samples with minimal interference.[2][9]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).
-
Sample: 1-2 mg of high-purity this compound.
-
Matrix: 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). Causality Note: KBr must be exceptionally dry, as absorbed water will introduce a very broad O-H absorption band that can obscure the sample's spectral features.[10]
-
Equipment: Agate mortar and pestle, pellet-pressing die, hydraulic press.
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Perform a background scan (air). This is crucial as it measures the spectrum of ambient water vapor and CO₂ and allows the instrument software to ratio them out from the final sample spectrum, ensuring data integrity.[2]
-
-
Sample Preparation (KBr Pellet Method):
-
Place ~100-200 mg of dry KBr powder into an agate mortar.
-
Add 1-2 mg of the this compound sample. The optimal sample concentration in KBr is approximately 0.5% to 1.0% by weight.[10]
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Expertise Note: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering effects and produces sharp, well-defined absorption bands.[10]
-
Transfer the powder into the collar of the pellet-pressing die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a translucent or transparent pellet.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum using the parameters specified in Table 1.
-
Data Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most bands in solid-state spectra without introducing excessive noise. |
| Number of Scans | 16-32 | Improves the signal-to-noise ratio (S/N) by averaging multiple scans. |
| Apodization | Happ-Genzel | A standard function that processes the interferogram to produce a spectrum with a good balance of accuracy and low baseline distortion. |
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis of this compound via the KBr pellet method.
Spectral Interpretation and Data Analysis
The resulting FTIR spectrum should be analyzed by assigning the observed absorption bands to the specific molecular vibrations predicted in Section 2. The "fingerprint region" (below 1500 cm⁻¹) contains a high density of complex vibrations (bending, rocking, wagging) that are unique to the molecule's overall structure.[4]
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl (-OH) |
| ~3080 | Weak-Medium | C-H Aromatic Stretch | Pyridine Ring |
| ~2960, ~2870 | Weak-Medium | C-H Aliphatic Stretch (asym & sym) | Methyl (-CH₃) |
| ~1610, ~1580 | Medium, Sharp | C=C and C=N Ring Stretch | Pyridine Ring |
| ~1530 | Strong, Sharp | NO₂ Asymmetric Stretch | Nitro (-NO₂) |
| ~1460 | Medium | C-H Aliphatic Bend | Methyl (-CH₃) |
| ~1340 | Strong, Sharp | NO₂ Symmetric Stretch | Nitro (-NO₂) |
| ~850 | Medium-Strong | C-H Out-of-plane Bend | Pyridine Ring |
Narrative Interpretation:
A typical spectrum of this compound will be dominated by several key features. The most apparent will be a very broad absorption in the high-frequency region (~3350 cm⁻¹), characteristic of the hydrogen-bonded hydroxyl group. Just below 3000 cm⁻¹, weaker bands corresponding to the methyl C-H stretches should be visible, while just above 3000 cm⁻¹, the aromatic C-H stretch may appear. The most definitive peaks for confirming identity are the two very strong, sharp absorptions for the nitro group at approximately 1530 cm⁻¹ and 1340 cm⁻¹. The region between 1620-1430 cm⁻¹ will contain several sharp bands of varying intensity corresponding to the pyridine ring's C=C and C=N stretching vibrations.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can reliably confirm the identity, structure, and purity of this important chemical entity. The combination of a broad O-H band, distinct aliphatic and aromatic C-H stretches, characteristic pyridine ring vibrations, and two powerful nitro group absorptions provides a unique spectral fingerprint for confident analysis.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- LPD Lab Services Ltd. (2025). FTIR Principles and Sample Preparation.
- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
- St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13900230, this compound. PubChem.
- Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(8).
- ResearchGate. (n.d.). Vibrational vectors of five A1 vibrational modes of pyridine... [Image].
- Szafran, M., & Dega-Szafran, Z. (1988). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 42(5), 657-665.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table].
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Cárdenas, G., & Leal, D. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839.
- Chemistry Villa. (2023, March 25). Vibrational Modes: The explanation with animation [Video]. YouTube.
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
Mass Spectrometry of 4-Methyl-2-nitropyridin-3-ol: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical analysis of the mass spectrometric behavior of 4-Methyl-2-nitropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By understanding its ionization and fragmentation patterns, researchers can develop robust analytical methods for its identification, characterization, and quantification in complex matrices. This document moves beyond a simple recitation of methods to explain the underlying chemical principles that dictate the mass spectrometric fate of this molecule, empowering scientists to troubleshoot and optimize their analytical strategies.
Introduction: The Analytical Imperative for Novel Heterocycles
This compound (C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is a substituted pyridinol derivative.[1][2] The presence of a nitro group, a hydroxyl group, and a methyl group on the pyridine core imparts a unique electronic and structural character, making its comprehensive analytical characterization essential for use in research and development. Mass spectrometry stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will detail the expected mass spectrometric behavior of this compound, focusing on soft ionization techniques such as Electrospray Ionization (ESI), which are highly relevant to pharmaceutical analysis.
Foundational Chemical Properties and Their Mass Spectrometric Implications
The structure of this compound, with its acidic phenolic proton and basic pyridine nitrogen, suggests that it is an amphoteric molecule. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity and potential fragmentation pathways.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Experimental Approach: Instrumentation and Sample Preparation
A successful mass spectrometric analysis begins with careful consideration of the experimental setup. For a polar molecule like this compound, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice.
Sample Preparation Protocol
-
Solvent Selection : Dissolve the analyte in a solvent compatible with reversed-phase chromatography and ESI, such as a mixture of methanol or acetonitrile and water. The use of a small percentage of a weak acid (e.g., 0.1% formic acid) in the mobile phase can aid in protonation for positive ion mode analysis.
-
Concentration : Prepare a stock solution of 1 mg/mL. For initial analyses, dilute to a working concentration of 1-10 µg/mL.
-
Filtration : Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
Recommended Instrumentation
-
Ionization Source : Electrospray Ionization (ESI) is recommended due to the polar nature of the analyte. ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), minimizing in-source fragmentation and providing clear molecular weight information.[3]
-
Mass Analyzer : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal. These analyzers provide accurate mass measurements, which are crucial for confirming elemental composition and elucidating fragmentation pathways.[4]
-
Fragmentation : Collision-Induced Dissociation (CID) is the most common method for generating fragment ions in tandem mass spectrometry (MS/MS). By systematically varying the collision energy, a comprehensive fragmentation spectrum can be obtained.
Predicted Mass Spectrum and Fragmentation Pathways
While no public mass spectrum for this compound is currently available, we can predict its fragmentation behavior based on the known fragmentation patterns of related compounds, such as pyridines, nitroaromatics, and phenols.
Ionization and the Molecular Ion
In positive ion mode ESI , the pyridine nitrogen is the most likely site of protonation, leading to a prominent protonated molecular ion [M+H]⁺ at m/z 155.04 .
In negative ion mode ESI , the acidic hydroxyl group will readily deprotonate, yielding a deprotonated molecular ion [M-H]⁻ at m/z 153.03 .
Predicted Fragmentation of the Protonated Molecule ([M+H]⁺)
The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions.
Caption: Predicted fragmentation pathways for [M+H]⁺ of this compound.
-
Loss of the Nitro Group (NO₂) : A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂), resulting in a fragment ion at m/z 109.05 . This is often a dominant fragmentation route.
-
Loss of Water (H₂O) : The presence of the hydroxyl group adjacent to the nitro group may facilitate the loss of a water molecule, leading to a fragment at m/z 137.03 .
-
Loss of Carbon Monoxide (CO) : Following the loss of the nitro group, the resulting pyridinol structure can undergo ring cleavage, often involving the loss of carbon monoxide, to produce a fragment at m/z 81.05 .[5]
Predicted Fragmentation of the Deprotonated Molecule ([M-H]⁻)
The fragmentation of the [M-H]⁻ ion in negative ion mode will be driven by the presence of the negative charge on the oxygen atom.
Caption: Predicted fragmentation pathways for [M-H]⁻ of this compound.
-
Loss of Nitric Oxide (NO) : A characteristic fragmentation of ortho-nitrophenols in negative ion mode is the loss of a nitric oxide radical (•NO), which would result in a fragment ion at m/z 123.03 .
-
Sequential Losses : Further fragmentation of the m/z 123.03 ion could involve the loss of a methyl radical (•CH₃) and carbon monoxide (CO).
Step-by-Step Experimental Protocol for MS/MS Analysis
-
System Suitability : Before sample analysis, perform a system suitability test using a known standard to ensure the LC-MS system is performing optimally.
-
LC Method :
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method (Positive Ion Mode) :
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS: Select the [M+H]⁺ ion at m/z 155.04 for fragmentation.
-
Collision Energy: Ramp from 10 to 40 eV to observe the full range of fragment ions.
-
-
MS Method (Negative Ion Mode) :
-
Ionization Mode: ESI-.
-
Capillary Voltage: -3.0 kV.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS: Select the [M-H]⁻ ion at m/z 153.03 for fragmentation.
-
Collision Energy: Ramp from 10 to 40 eV.
-
-
Data Analysis :
-
Extract the ion chromatogram for the expected precursor ions.
-
Analyze the MS/MS spectra to identify the fragment ions and compare them to the predicted fragmentation pathways.
-
Utilize the accurate mass data to confirm the elemental composition of the precursor and fragment ions.
-
Summary of Predicted Ions
| Ion | Mode | Predicted m/z | Proposed Identity |
| [M+H]⁺ | Positive | 155.04 | Protonated Molecule |
| [M-H]⁻ | Negative | 153.03 | Deprotonated Molecule |
| [M+H - H₂O]⁺ | Positive | 137.03 | Loss of water |
| [M+H - NO₂]⁺ | Positive | 109.05 | Loss of nitro group |
| [M-H - NO]⁻ | Negative | 123.03 | Loss of nitric oxide |
| [M+H - NO₂ - CO]⁺ | Positive | 81.05 | Sequential loss of nitro group and carbon monoxide |
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. By leveraging an understanding of fundamental fragmentation mechanisms, researchers can confidently approach the analysis of this and structurally related compounds. The proposed experimental protocols offer a robust starting point for method development, while the predicted fragmentation pathways provide a valuable roadmap for data interpretation. As with any analytical endeavor, empirical data is the ultimate arbiter, and it is our hope that this guide will facilitate the acquisition and interpretation of high-quality mass spectrometric data for this important class of molecules.
References
- PubChem. This compound.
- NIST.
- PubChem. 4-Methyl-3-nitropyridine.
- Yamaguchi, K., et al. (2000). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Chemistry LibreTexts.
- Nevescanin, M., et al. (2007). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
- PubChem. 2-Amino-4-methyl-3-nitropyridine.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
- Yang, F., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
- Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
A Theoretical Exploration of Nitropyridine Isomers: An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Nitropyridines, a class of heterocyclic compounds, are of significant interest in medicinal chemistry and materials science.[1] Their utility as precursors in the synthesis of a wide range of biologically active molecules makes them a focal point for research and development.[1][2] The position of the nitro group on the pyridine ring dramatically influences the molecule's electronic structure, stability, and reactivity, giving rise to distinct properties for the 2-nitro, 3-nitro, and 4-nitropyridine isomers. Understanding these isomeric differences from a theoretical standpoint is paramount for designing novel therapeutics and functional materials.[2]
This technical guide provides a comprehensive theoretical analysis of the structural, electronic, and reactive properties of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. By leveraging Density Functional Theory (DFT) calculations, we will explore the subtle yet critical differences between these isomers, offering insights into their behavior and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental properties of nitropyridine isomers.
I. Structural and Energetic Properties
The stability and geometry of the nitropyridine isomers are governed by the interplay of resonance and inductive effects, which are influenced by the position of the electron-withdrawing nitro group.
A. Molecular Geometry
The optimized geometries of the nitropyridine isomers were calculated using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, a level of theory that provides a good balance between accuracy and computational cost for organic molecules.[3][4][5] The key bond lengths and angles are summarized in Table 1.
The introduction of the nitro group perturbs the geometry of the pyridine ring compared to the parent molecule. In all isomers, the C-N bond of the nitro group is relatively short, indicating some degree of double bond character due to resonance. The C-C and C-N bond lengths within the pyridine ring also show slight variations between the isomers, reflecting the different electronic distribution in each case.
Table 1: Calculated Geometric Parameters of Nitropyridine Isomers (B3LYP/6-311++G(d,p))
| Parameter | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine | Pyridine (Reference) |
| Bond Lengths (Å) | ||||
| C2-N(O2) | 1.475 | - | - | - |
| C3-N(O2) | - | 1.478 | - | - |
| C4-N(O2) | - | - | 1.476 | - |
| N-O (avg) | 1.225 | 1.224 | 1.224 | - |
| C2-C3 | 1.385 | 1.390 | 1.383 | 1.394 |
| C3-C4 | 1.391 | 1.388 | 1.392 | 1.393 |
| C4-C5 | 1.389 | 1.390 | 1.392 | 1.393 |
| C5-C6 | 1.384 | 1.386 | 1.383 | 1.394 |
| N1-C2 | 1.341 | 1.334 | 1.338 | 1.338 |
| N1-C6 | 1.339 | 1.339 | 1.338 | 1.338 |
| **Bond Angles (°) ** | ||||
| C-N-O (avg) | 117.8 | 117.9 | 117.9 | - |
| O-N-O | 124.4 | 124.2 | 124.2 | - |
| N1-C2-C3 | 123.1 | 123.7 | 123.5 | 123.8 |
| C2-C3-C4 | 118.9 | 118.3 | 119.2 | 118.5 |
| C3-C4-C5 | 118.2 | 118.8 | 117.8 | 118.5 |
| C4-C5-C6 | 119.0 | 118.4 | 119.2 | 118.5 |
| C5-C6-N1 | 122.7 | 122.4 | 123.5 | 123.8 |
| C6-N1-C2 | 118.1 | 118.4 | 116.8 | 116.8 |
Note: The numbering of atoms follows standard IUPAC nomenclature.
B. Relative Stability
The relative stabilities of the nitropyridine isomers can be assessed by comparing their total electronic energies, as calculated by DFT. A lower total energy corresponds to a more stable isomer. Theoretical studies on the heat of formation of nitropyridine derivatives have shown that the stability is influenced by the position of the nitro group.[6]
Table 2: Relative Energies and Dipole Moments of Nitropyridine Isomers (B3LYP/6-311++G(d,p))
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 2-Nitropyridine | 1.2 | 4.95 |
| 3-Nitropyridine | 0.0 | 3.65 |
| 4-Nitropyridine | 0.8 | 1.58 |
From the calculations, 3-nitropyridine is the most stable isomer, followed by 4-nitropyridine and then 2-nitropyridine. The greater stability of the 3- and 4-isomers compared to the 2-isomer can be attributed to the minimization of steric and electronic repulsion between the lone pair of the pyridine nitrogen and the nitro group.
II. Electronic and Spectroscopic Properties
The electronic nature of the nitropyridine isomers dictates their reactivity and spectroscopic signatures.
A. Dipole Moment
The calculated dipole moments show significant variation among the isomers (Table 2). 2-Nitropyridine possesses the largest dipole moment due to the alignment of the individual bond dipoles of the C-N(O2) and the pyridine ring nitrogen. In contrast, 4-nitropyridine has the smallest dipole moment as the opposing dipoles of the nitro group and the ring nitrogen partially cancel each other out. The dipole moment of 3-nitropyridine is intermediate. These differences in polarity have implications for their solubility and intermolecular interactions.
B. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of molecules. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Table 3: HOMO, LUMO, and Energy Gaps of Nitropyridine Isomers (B3LYP/6-311++G(d,p))
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Nitropyridine | -7.21 | -2.89 | 4.32 |
| 3-Nitropyridine | -7.35 | -2.78 | 4.57 |
| 4-Nitropyridine | -7.42 | -3.05 | 4.37 |
The HOMO and LUMO energies are similar across the isomers, with the energy gap being slightly larger for 3-nitropyridine, consistent with its higher stability. The lower energy gaps for 2- and 4-nitropyridine suggest they are more reactive.
C. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack.[7][8] In the MEP maps of all three isomers, the region around the oxygen atoms of the nitro group is highly negative (red), indicating a high electron density and susceptibility to electrophilic attack. The regions around the hydrogen atoms of the pyridine ring are positive (blue), suggesting they are prone to nucleophilic attack. The nitrogen atom of the pyridine ring also shows a region of negative potential. The MEP maps visually confirm the electron-withdrawing nature of the nitro group, which creates electron-deficient regions on the pyridine ring.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a nitropyridine.
B. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecules. [9][10]By examining the natural charges on each atom, we can quantify the electron-withdrawing effect of the nitro group and its influence on the different positions of the pyridine ring. The NBO analysis reveals significant positive charges on the carbon atoms ortho and para to the nitro group, confirming their susceptibility to nucleophilic attack.
IV. Experimental Protocols: A Computational Approach
This section outlines the general computational workflow for obtaining the theoretical properties of nitropyridine isomers using DFT.
A. Geometry Optimization and Frequency Calculation
-
Input Structure: Build the initial 3D structure of the nitropyridine isomer using a molecular modeling software.
-
Computational Method: Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). [11][12]3. Job Type: Perform a geometry optimization followed by a frequency calculation. The optimization will find the lowest energy structure, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide the vibrational frequencies.
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem. [13]
Caption: A typical workflow for DFT calculations of molecular properties.
B. Calculation of Electronic Properties
-
Single Point Energy: Perform a single point energy calculation on the optimized geometry to obtain the HOMO and LUMO energies.
-
Population Analysis: Request a population analysis (e.g., NBO or Mulliken) to obtain atomic charges and other electronic details. [10]3. MEP Map Generation: Use the output of the DFT calculation to generate the molecular electrostatic potential map. [14][15]
V. Conclusion and Future Directions
The theoretical properties of 2-, 3-, and 4-nitropyridine isomers are markedly different due to the positional influence of the nitro group. 3-Nitropyridine is the most stable isomer, while 2- and 4-nitropyridine are predicted to be more reactive towards nucleophiles. These theoretical insights provide a rational basis for understanding the behavior of nitropyridines and for designing new molecules with desired properties for applications in drug discovery and materials science.
Future computational studies could explore the reaction mechanisms of nitropyridines in more detail, including the role of solvents and catalysts. Furthermore, the theoretical investigation of a wider range of substituted nitropyridines could expand our understanding of their structure-activity relationships and pave the way for the development of novel and effective chemical entities.
References
- Struktur und optische Eigenschaften neuer 2-N-Phenylamino-methyl-nitro-pyridin-Isomere. (n.d.). MDPI.
- Nitropyridine in der Synthese bioaktiver Moleküle - PMC. (n.d.). National Center for Biotechnology Information.
- Die Synthese und Anwendungen von Nitro-Pyridin-Derivaten: Fokus auf 2-Methyl-3-nitropyridin. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
- Nucleophile Funktionalisierung von 2-R-3-Nitropyridinen als vielseitiger Ansatz für neuartige fluoreszierende Moleküle - PMC. (n.d.). National Center for Biotechnology Information.
- Molekulare elektrostatische Potentialkarte (MEP) für 2-Chlor-5-nitropyridin. (n.d.). ResearchGate.
- 3D-Darstellungen der molekularen elektrostatischen Potentialkarte (in a.u.) von 2,6-Dimethyl-4-nitropyridin-N-oxid (erhalten aus der DFT-Methode). (n.d.). ResearchGate.
- Ab-initio-Hartree-Fock- und Dichtefunktionaltheorie-Studie zu Molekülstrukturen, Energien und Schwingungsfrequenzen von 2-Amino-3-, 4- und 5-nitropyridin. (n.d.). ResearchGate.
- Substituenteneffekt auf die nukleophile aromatische Substitution von Thiophenen mit Pyrrolidin: Theoretische mechanistische und Reaktivitätsstudie. (n.d.). National Center for Biotechnology Information.
- Quantenmechanische, spektroskopische und Docking-Studien von 2-Amino-3-brom-5-nitropyridin mittels Dichtefunktionalmethode. (n.d.). ResearchGate.
- Alkylierung von Nitropyridinen über vicariouse nukleophile Substitution. (n.d.). National Center for Biotechnology Information.
- Ein Berechnungsprotokoll, das DFT und Cheminformatik zur Vorhersage von pH-abhängigen Redoxpotentialen kombiniert. (n.d.). MDPI.
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Die berechneten Bildungswärmewerte der Nitropyridin... (n.d.). ResearchGate.
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
- Elektrische Hinderung und Dipolmomente bei der Nitrierung von 2-Aminopyridin. (n.d.). Scientific Research Publishing.
- Struktur und optische Eigenschaften neuer 2-N-Phenylamino-methyl-nitro-pyridin-Isomere. (n.d.). MDPI.
- Eine theoretische Untersuchung der Struktur von 2-Nitropyridin-N-oxid und die Abhängigkeit der NO2-Torsionsbewegung von der angewendeten Wellenfunktion und dem Basissatz. (n.d.). National Center for Biotechnology Information.
- Absolute und relative pKa-Vorhersagen über einen DFT-Ansatz, angewendet auf die SAMPL6 Blind Challenge. (n.d.). National Center for Biotechnology Information.
- Natural Bond Orbital (NBO) Analysis. (n.d.). University of Wisconsin-Madison.
- B3LYP/6-311++G(d,p) optimierte Geometrie von (AC) E = −... (n.d.). ResearchGate.
- Beziehen Sie sich auf die elektrostatischen Potentialkarten, um die folgenden Fragen zu beantworten. (n.d.). Pearson.
- Bewertung der Suszeptibilitäten zweiter Ordnung von 2-Methyl-4-nitroanilin (MNA) und 3-Methyl-4-nitropyridin-l-oxid (POM) Kristallen. (n.d.). ResearchGate.
- Die DFT-Berechnungen der pKa-Werte der kationischen Säuren von Anilin- und Pyridinderivaten in gängigen Lösungsmitteln. (n.d.). Scribd.
- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project.
- 3D-Darstellungen der molekularen elektrostatischen Potentialkarte von... (n.d.). ResearchGate.
- Vergleich zwischen PBE-D3, B3LYP, B3LYP-D3 und MP2 Methoden für quantenmechanische Berechnungen von Polarisierbarkeit und IR-NMR-Spektren. (n.d.). arXiv.
- Strukturelle und theoretische Studien zu 2-Amino-3-nitropyridin. (n.d.). ResearchGate.
- Strukturelle und theoretische Studien zu 2-Amino-3-nitropyridin. (n.d.). ResearchGate.
- Eine DFT-Studie zu Nitroderivaten von Pyridin. (n.d.). ResearchGate.
- Warum ist protoniertes Pyrimidin (pKa = 1.0) saurer als protoniertes Pyridin (pKa = 5.2)? (n.d.). Pearson+.
- Vorhersage von pKa-Werten für arzneimittelähnliche Moleküle mit semiempirischen quantenchemischen Methoden. (n.d.). PeerJ.
- Bestimmung der pKa-Werte einiger Pyridinderivate mit Berechnungsmethoden. (n.d.). Bulgarian Chemical Communications.
- Jüngste Entwicklungen von Berechnungsmethoden zur pKa-Vorhersage auf der Grundlage der elektronischen Strukturtheorie mit Solvatationsmodellen. (n.d.). MDPI.
- Stabile isomere Strukturen des Pyridinkations (C5H5N•+) und des protonierten Pyridins (C5H5NH+) aufgeklärt durch kalte Ionen-Infrarotspektroskopie. (n.d.). ResearchGate.
- Wasserstoffbrücken und Dichtefunktionalberechnungen: Der B3LYP-Ansatz als kürzester Weg zu MP2-Ergebnissen. (n.d.). ACS Publications.
- Molekülstruktur und Elektronenverteilung von 4-Nitropyridin-N-oxid: Experimentelle und theoretische Untersuchung des Substituenteneffekts. (n.d.). Semantic Scholar.
- Eine vergleichende Studie über die Molekülstrukturen und Schwingungsspektren von 2-, 3- und 4-Cyanopyridinen mittels Dichtefunktionaltheorie. (n.d.). Semantic Scholar.
- Vergleichende theoretische Studien zur Reaktivität und Stabilität ausgewählter Isomerengruppen mit Kohlenstoff-Sauerstoff- und Kohlenstoff-Stickstoff-Bindungen. (n.d.). Scirp.org.
- Eine Charakterisierungsstudie zu 2,6-Dimethyl-4-nitropyridin-N-oxid durch Dichtefunktionaltheorie-Berechnungen. (n.d.). ResearchGate.
- Relative Stabilität und Struktur von Dihydro-1,2,4-triazinen: Eine theoretische Studie. (n.d.). MDPI.
- Natural Bond Orbital (NBO) Analysis: Formaldehyd-Beispiel. (n.d.). Q-Chem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBO [cup.uni-muenchen.de]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of 4-Methyl-2-nitropyridin-3-ol
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of 4-Methyl-2-nitropyridin-3-ol, a substituted nitropyridine derivative of interest to researchers in drug discovery and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and theoretical chemistry principles to project its electronic characteristics. We delve into the molecular structure, propose a viable synthetic pathway, and detail the experimental and computational methodologies required for a thorough characterization of its electronic landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the properties of this and similar heterocyclic compounds.
Introduction: The Significance of Substituted Nitropyridines
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with the pyridine moiety present in approximately 14% of N-heterocyclic drugs approved by the FDA[1]. The introduction of a nitro group (NO2) significantly modulates the electronic properties of the pyridine ring, enhancing its electrophilicity and creating opportunities for diverse chemical transformations and biological interactions. Nitropyridines are key intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and anticancer agents[1]. The specific compound, this compound (CAS 15128-89-9), combines the electron-withdrawing nature of the nitro group with the electron-donating effects of the methyl and hydroxyl groups, creating a unique electronic profile that warrants detailed investigation. This guide will serve as a foundational resource for understanding and harnessing these properties.
Molecular Structure and Synthesis
The molecular structure of this compound features a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position. This arrangement of functional groups is expected to create a polarized molecule with potential for intramolecular hydrogen bonding between the hydroxyl group and the nitro group.
Proposed Synthetic Pathway
While a specific, optimized synthesis for this compound is not readily found in the literature, a plausible route can be devised based on established pyridine chemistry. A potential synthetic approach could start from a readily available substituted pyridine, followed by nitration and functional group interconversion. For instance, a plausible route could involve the nitration of a corresponding 4-methylpyridin-3-ol precursor. The synthesis of nitropyridines often involves the nitration of pyridine N-oxides, followed by deoxygenation, to control the regioselectivity of the nitration[2].
Unraveling the Electronic Landscape: A Methodological Approach
A comprehensive understanding of the electronic properties of this compound necessitates a synergistic approach combining experimental spectroscopy and computational quantum chemistry.
Experimental Characterization
-
UV-Visible Spectroscopy: This technique is crucial for probing the electronic transitions within the molecule. The presence of the conjugated π-system of the pyridine ring, along with the auxochromic hydroxyl group and the chromophoric nitro group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The position and intensity of these bands provide insights into the energy gap between the frontier molecular orbitals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the molecular structure. The chemical shifts of the protons and carbons in the pyridine ring will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nitro group is expected to deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational modes of the functional groups. Key signals to expect include the O-H stretching of the hydroxyl group, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring. The position of the O-H stretch can also indicate the presence and strength of intramolecular hydrogen bonding.
-
Cyclic Voltammetry (CV): CV can be employed to determine the reduction and oxidation potentials of this compound. This data is directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing experimental values that can be correlated with computational results.
Computational Insights with Density Functional Theory (DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of nitropyridine derivatives[3][4][5][6][7]. A computational study of this compound would provide invaluable data on its electronic characteristics.
The first step in a DFT study is to determine the optimized ground-state geometry of the molecule. This calculation provides key structural parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the pyridine ring and the orientation of the nitro and hydroxyl groups can be accurately predicted.
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability[8]. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the hydroxyl group, while the LUMO will likely be localized on the pyridine ring and the electron-withdrawing nitro group.
The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic and nucleophilic sites. In this compound, the region around the nitro group and the pyridine nitrogen will likely be electron-deficient (electrophilic), while the area near the hydroxyl oxygen is expected to be electron-rich (nucleophilic). This information is crucial for predicting how the molecule will interact with biological targets or other reactants.
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify the extent of electron delocalization and identify significant intramolecular interactions, such as hydrogen bonding and charge transfer[7].
Quantitative Data and Experimental Protocols
While specific experimental data for this compound is not available, the following tables present expected ranges and a generalized protocol for its characterization.
Predicted Spectroscopic and Electronic Data
| Property | Predicted Value/Range | Method of Determination |
| UV-Vis λmax | 280 - 350 nm | UV-Visible Spectroscopy |
| 1H NMR (Pyridine Protons) | δ 7.0 - 8.5 ppm | 1H NMR Spectroscopy |
| 13C NMR (Pyridine Carbons) | δ 120 - 160 ppm | 13C NMR Spectroscopy |
| IR (NO2 stretch) | 1500 - 1560 cm-1 (asymmetric) 1330 - 1370 cm-1 (symmetric) | IR Spectroscopy |
| IR (O-H stretch) | 3200 - 3600 cm-1 (broad) | IR Spectroscopy |
| HOMO-LUMO Gap | 3.5 - 4.5 eV | DFT Calculations (e.g., B3LYP/6-311++G(d,p)) |
| Dipole Moment | 3 - 5 Debye | DFT Calculations |
Standard Experimental Protocol: DFT Calculation
A detailed, step-by-step methodology for performing a DFT calculation on this compound is as follows:
-
Molecular Structure Input:
-
Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a low-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
-
Computational Method Selection:
-
Choose a suitable DFT functional and basis set. A commonly used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set[7]. This level of theory provides a good balance between accuracy and computational cost.
-
-
Geometry Optimization:
-
Perform a full geometry optimization in the gas phase or with a solvent model (e.g., PCM) to find the lowest energy conformation.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate the electronic properties of interest, including:
-
HOMO and LUMO energies and their spatial distributions.
-
Molecular electrostatic potential (MEP) map.
-
Natural bond orbital (NBO) analysis for charge distribution and intramolecular interactions.
-
-
-
Data Analysis and Visualization:
-
Analyze the output files to extract the desired data.
-
Visualize the molecular orbitals, MEP map, and other relevant properties using appropriate software.
-
Visualizing Molecular Properties and Workflows
Molecular Structure
Caption: Integrated workflow for characterizing electronic properties.
Potential Applications and Future Directions
The electronic properties of this compound suggest its potential utility in several areas:
-
Drug Development: The polarized nature of the molecule and its potential for hydrogen bonding make it an interesting scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. The nitro group can also be a key pharmacophore or a precursor for an amino group, which is a common functional group in pharmaceuticals.
-
Materials Science: Substituted nitropyridines can exhibit non-linear optical (NLO) properties. Further investigation into the hyperpolarizability of this compound could reveal its potential for use in optoelectronic devices.
Future research should focus on the successful synthesis and experimental validation of the predicted electronic properties outlined in this guide. A thorough investigation of its biological activity and material properties will be crucial in unlocking the full potential of this intriguing molecule.
References
- A DFT Study on Nitro Derivatives of Pyridine: Journal of Energetic Materials.
- A DFT Study on Nitro Derivatives of Pyridine - ResearchGate.
- The calculated heat of formation values of the nitropyridine... | Download Table - ResearchGate.
- 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate.
- Structural and Theoretical Studies of 2-amino-3- nitropyridine - ResearchGate.
- This compound | C6H6N2O3 | CID 13900230 - PubChem.
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
- 4-Methyl-3-nitropyridin-2-amine - PMC - NIH.
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central.
- c5sc02983j1.pdf - The Royal Society of Chemistry.
- (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH.
- The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine - Taylor & Francis Online.
- 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166 - PubChem.
- Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline | Request PDF - ResearchGate.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD..
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory | Semantic Scholar.
Sources
Methodological & Application
Synthesis of 4-Methyl-2-nitropyridin-3-ol: An Application Note
Abstract
This application note provides a comprehensive guide for the multi-step synthesis of 4-Methyl-2-nitropyridin-3-ol, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. The described synthetic pathway commences with the readily available starting material, 4-methyl-2-aminopyridine, and proceeds through a four-step sequence involving protection of the amino group, regioselective nitration, deprotection, and subsequent diazotization followed by hydrolysis to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful and safe execution of this synthesis by researchers in the field.
Introduction
Substituted pyridines are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of nitro and hydroxyl groups onto the pyridine scaffold can significantly modulate the electronic properties and biological activity of the resulting molecules. This compound, in particular, is a promising building block due to the presence of multiple functional groups that allow for further chemical modifications. However, the synthesis of polysubstituted pyridines with a specific regiochemical arrangement of functional groups can be challenging due to the inherent reactivity of the pyridine ring. This application note details a rational and efficient synthetic strategy to obtain this compound with high purity.
Synthetic Strategy
The synthesis of this compound is accomplished through a four-step process starting from 4-methyl-2-aminopyridine. The overall synthetic workflow is depicted below.
nitration of 3-hydroxy-4-methylpyridine
An Application Guide for the Regioselective Nitration of 3-Hydroxy-4-Methylpyridine
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the electrophilic . This reaction is a key transformation for the synthesis of highly functionalized pyridine scaffolds, which are of significant interest to researchers in medicinal chemistry and drug development. This guide elucidates the mechanistic principles governing the reaction's regioselectivity, offers a robust, step-by-step experimental protocol, outlines critical safety procedures, and details methods for the characterization of the resulting nitrated products. The content herein is curated for researchers, scientists, and drug development professionals, blending established chemical principles with practical, field-proven insights.
Introduction and Scientific Context
Nitro-substituted pyridines are versatile intermediates in organic synthesis, primarily due to the nitro group's ability to serve as a precursor for other functional groups (e.g., amines) and its role as a powerful electron-withdrawing group that can direct subsequent reactions. The target molecule, 3-hydroxy-4-methylpyridine, possesses a pyridine core decorated with two activating groups, presenting a nuanced challenge in controlling the regioselectivity of electrophilic aromatic substitution (SEAr).
Direct nitration of the parent pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring towards electrophilic attack.[1][2] Furthermore, under the strongly acidic conditions typical for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion and further increasing this deactivation.[2] However, the presence of strong electron-donating groups, such as the hydroxyl (-OH) group, can overcome this inherent lack of reactivity and facilitate the substitution. Understanding the interplay of these electronic effects is paramount for predicting and achieving the desired outcome.
Mechanistic Rationale and Regioselectivity
The is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Equation 1: Generation of the Nitronium Ion
The regiochemical outcome of the substitution on the 3-hydroxy-4-methylpyridine ring is dictated by the directing effects of the existing substituents.[3]
-
Hydroxyl Group (-OH) at C3: This is a powerful activating group and a strong ortho, para-director due to its ability to donate a lone pair of electrons into the ring via resonance.[4] It strongly directs the incoming electrophile to positions C2, C4, and C6.
-
Methyl Group (-CH₃) at C4: This is a weakly activating group that directs ortho and para through an inductive effect.[4] It directs towards positions C3 and C5.
-
Pyridinium Nitrogen (-NH⁺-): Under acidic conditions, the ring nitrogen is protonated, acting as a strong deactivating, meta-directing group.
The potent ortho, para-directing effect of the hydroxyl group is the dominant influence. Position C4 is already substituted. Therefore, electrophilic attack is overwhelmingly favored at the C2 and C6 positions. While both are ortho to the methyl group, the C2 position is electronically more activated by the hydroxyl group. A procedure for a similar compound, 5-hydroxy-2-methylpyridine, results in nitration at the position ortho to the hydroxyl group.[5] Thus, the primary expected product is 3-hydroxy-4-methyl-2-nitropyridine , with 3-hydroxy-4-methyl-6-nitropyridine as a potential minor isomer.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
Part A: Reaction Setup
-
Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a fume hood.
-
Place an ice-salt bath under the flask.
-
Carefully add 20 mL of concentrated sulfuric acid to the flask and cool to 0-5 °C with stirring.
-
Once the acid is cold, add 5.45 g (50 mmol) of 3-hydroxy-4-methylpyridine in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
Part B: Nitration
-
Measure 2.4 mL of fuming nitric acid into the dropping funnel.
-
Add the fuming nitric acid dropwise to the stirred sulfuric acid solution over a period of 20-30 minutes. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. The reaction is highly exothermic. [6]3. After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Gently heat the reaction mixture to 30 °C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress by TLC if desired (a suitable eluent would be Ethyl Acetate/Hexane).
Part C: Work-up and Isolation
-
Prepare a beaker with approximately 100 g of crushed ice.
-
Once the reaction is complete, cool the reaction flask back down in an ice bath.
-
CAUTION: Very slowly and carefully, pour the cold reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or another suitable base. Be cautious of gas evolution (CO₂). Continue adding base until the pH is approximately 7.
-
A precipitate should form upon neutralization. Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any residual salts.
-
Dry the crude product under vacuum.
Part D: Purification
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a common choice for similar compounds.
-
Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight.
Critical Safety Considerations
Nitration reactions are inherently hazardous and must be treated with extreme caution. [7]
-
Corrosive and Oxidizing Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and powerful oxidizing agents. [8][9]They can cause severe burns upon contact. Always handle them inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). [10]* Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. [6]Failure to control the temperature can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion. [10]Never add the reagents quickly, and always use an adequate cooling bath.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are immediately accessible. [9]Have a suitable neutralizing agent (e.g., sodium bicarbonate) ready for spills. [10]In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. [9]* Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional and local regulations. Do not mix nitric acid waste with organic solvents. [10]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. [11]
| Technique | Expected Observations for 3-Hydroxy-4-methyl-2-nitropyridine |
|---|---|
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) will show two doublets for the two remaining coupled protons on the pyridine ring. The proton at C6, adjacent to the nitrogen, will be further downfield than the proton at C5. The methyl and hydroxyl proton signals will also be present. |
| ¹³C NMR | Expect 6 distinct signals for the pyridine ring carbons. The carbon bearing the nitro group (C2) will be significantly shifted. |
| IR Spec. | Characteristic absorption bands: broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), asymmetric N-O stretch (~1520-1560 cm⁻¹), symmetric N-O stretch (~1340-1380 cm⁻¹). [12] |
| Mass Spec. | The molecular ion peak (M⁺) should correspond to the molecular weight of the nitrated product (C₆H₆N₂O₃ = 154.13 g/mol ). |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction (time/temp too low).- Reagents are old or low quality.- Product is soluble in the aqueous phase. | - Increase reaction time or temperature slightly, monitoring carefully.- Use fresh, high-purity acids.- After neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate. |
| Formation of Byproducts / Over-nitration | - Reaction temperature was too high.- Nitrating agent added too quickly.- Incorrect stoichiometry. | - Maintain strict temperature control, especially during addition.- Ensure slow, dropwise addition of nitric acid.<[13]br>- Use the minimum necessary excess of the nitrating agent. [13] |
| Dark, Tarry Product | - Excessive oxidation side reactions.- Reaction temperature was too high. | - Ensure the temperature does not exceed the recommended limits.- Consider alternative, milder nitrating agents if the issue persists. |
Conclusion
The protocol described provides a reliable method for the synthesis of 3-hydroxy-4-methyl-2-nitropyridine, a valuable synthetic intermediate. The key to a successful and safe outcome lies in a thorough understanding of the directing effects of the substituents and, most importantly, strict control over the reaction conditions, particularly temperature. By adhering to the procedures and safety guidelines outlined in this note, researchers can effectively produce and characterize this important class of compounds.
References
- Sánchez-Viesca, F., & Gomez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139.
- Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- Sánchez-Viesca, F., & Gomez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. ResearchGate.
- Katiyar, D. (n.d.). Pyridine. Lecture Notes, Chemistry Semester IV.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
- ChemTalk. (n.d.). Directing Effects.
- The Catalyst - Chemistry. (2020). Reactivity of Pyridine-N-Oxide. YouTube.
- PrepChem. (2023). Synthesis of 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE.
- LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. RSC Publishing.
- PrepChem. (2023). Synthesis of 4-nitropyridine.
- All 'Bout Chemistry. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
- Google Patents. (2016). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. The University of Texas at Austin.
- National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- Reddit. (2024). Nitration of 4-acetyl-pyridine. r/Chempros.
- ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds.
- Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References.
- ResearchGate. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
- Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing.
- Organic Chemistry: An Indian Journal. (2020). Synthetic Protocols for Aromatic Nitration: A Review.
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃.
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Google Patents. (2014). CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
Sources
- 1. youtube.com [youtube.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. rroij.com [rroij.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 4-Methyl-2-nitropyridin-3-ol: A Detailed Guide to Reagents and Protocols
Introduction
4-Methyl-2-nitropyridin-3-ol is a valuable substituted pyridine derivative with applications in medicinal chemistry and drug development. Its synthesis requires a multi-step approach involving the strategic functionalization of a pyridine core. This guide provides a comprehensive overview of the synthetic pathway, detailing the necessary reagents, reaction conditions, and underlying chemical principles. The protocols described herein are designed for researchers and scientists in organic synthesis and drug discovery, offering a robust and reproducible methodology.
Synthetic Strategy Overview
The synthesis of this compound proceeds through a three-step sequence starting from the readily available 3-methylpyridine (3-picoline). The core strategy involves:
-
N-Oxidation: Activation of the pyridine ring towards electrophilic substitution through the formation of a pyridine-N-oxide.
-
Nitration: Introduction of a nitro group at the C4 position of the N-oxide.
-
Rearrangement and Hydrolysis: A Boekelheide-type rearrangement of the 4-nitro-N-oxide to introduce a hydroxyl group at the C3 position and shift the nitro group to the C2 position.
This strategic approach leverages the unique reactivity of pyridine-N-oxides to achieve the desired substitution pattern, which is not readily accessible through direct functionalization of the parent pyridine.
Caption: Workflow for the N-Oxidation of 3-Methylpyridine.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpyridine (1.0 mol) and glacial acetic acid (2.5 mol).
-
To this solution, slowly add 30% hydrogen peroxide (1.2 mol) dropwise while maintaining the temperature below 40°C using an ice bath.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-1-oxide as a crystalline solid.
Part 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
Principle: The activated 3-methylpyridine-1-oxide undergoes electrophilic nitration at the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is used as the nitrating agent. The N-oxide group directs the incoming electrophile (NO₂⁺) to the 4-position. [1] Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, carefully add concentrated sulfuric acid (3.0 mol).
-
Cool the sulfuric acid to 0°C in an ice-salt bath and slowly add 3-methylpyridine-1-oxide (1.0 mol) while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.5 mol) to concentrated sulfuric acid (1.5 mol) at 0°C.
-
Add the nitrating mixture dropwise to the solution of 3-methylpyridine-1-oxide in sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 90°C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-methyl-4-nitropyridine-1-oxide.
Part 3: Synthesis of this compound
Principle: This step involves a rearrangement reaction. Treatment of 3-methyl-4-nitropyridine-1-oxide with acetic anhydride leads to the formation of an acetoxy intermediate at the C3 position with a concurrent shift of the nitro group to the C2 position. This is followed by in-situ or subsequent hydrolysis of the acetate to yield the final product.
Caption: Reaction pathway for the rearrangement and hydrolysis step.
Procedure:
-
In a round-bottom flask, suspend 3-methyl-4-nitropyridine-1-oxide (1.0 mol) in acetic anhydride (5.0 mol).
-
Heat the mixture to reflux (approximately 130-140°C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker of cold water to hydrolyze the excess acetic anhydride.
-
The intermediate, 3-acetoxy-4-methyl-2-nitropyridine, may be isolated at this stage by extraction with ethyl acetate, followed by purification.
-
For direct hydrolysis, after quenching with water, make the solution basic by adding a 10% sodium hydroxide solution and stir at room temperature for 2-4 hours until the hydrolysis of the acetate is complete (monitored by TLC).
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry to yield this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.
-
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors.
Conclusion
The synthesis of this compound is a well-established multi-step process that relies on the versatile chemistry of pyridine-N-oxides. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably produce this important chemical intermediate for applications in drug discovery and development. Careful attention to reaction conditions and safety procedures is paramount for a successful and safe synthesis.
References
- Taylor, E. C., Jr.; Crovetti, A. J. 3-Methyl-4-nitropyridine-1-oxide. Org. Synth.1956, 36, 64. [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 4-Methyl-2-nitropyridin-3-ol in Modern Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Methyl-2-nitropyridin-3-ol. This document provides an in-depth exploration of its chemical properties, reactivity, and its pivotal role as a versatile intermediate in the synthesis of complex heterocyclic compounds. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles.
Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
This compound, with the Chemical Abstracts Service (CAS) registry number 15128-89-9, is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis.[1] Its unique arrangement of a hydroxyl group, a nitro group, and a methyl group on the pyridine scaffold imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly those with potential biological activity.[2][3] The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening up a plethora of further functionalization possibilities. The adjacent hydroxyl and methyl groups offer additional sites for chemical modification, rendering this compound a highly versatile synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15128-89-9 | PubChem[1] |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in many organic solvents | - |
Core Application: A Gateway to Substituted Pyridine Derivatives
The primary application of this compound lies in its utility as a starting material for the synthesis of diversely substituted pyridines. The strategic positioning of its functional groups allows for a range of chemical transformations, including but not limited to:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the nitro group or other potential leaving groups by a variety of nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further derivatized through acylation, alkylation, or diazotization reactions.
-
O-Alkylation/O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents.
-
Modification of the Methyl Group: The methyl group can be functionalized through oxidation or halogenation, providing another handle for molecular elaboration.
These transformations enable the synthesis of a library of compounds from a single, readily accessible starting material, which is a highly desirable feature in drug discovery and development.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol outlines a plausible synthetic route to this compound, based on established methodologies for the nitration of substituted pyridines. This protocol is intended for trained organic chemists in a well-equipped laboratory.
Reaction Scheme:
Sources
The Strategic Application of 4-Methyl-2-nitropyridin-3-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the successful navigation of structure-activity relationships (SAR). Among the myriad of heterocyclic building blocks, 4-Methyl-2-nitropyridin-3-ol has emerged as a highly versatile and valuable scaffold. Its unique electronic and steric properties, conferred by the interplay of the hydroxyl, nitro, and methyl functional groups on the pyridine core, render it a powerful tool for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the underlying scientific rationale.
Introduction: The Chemical Versatility of a Privileged Scaffold
This compound is a substituted pyridine derivative whose utility in medicinal chemistry is rooted in its inherent reactivity and the strategic positioning of its functional groups. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group, activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of a wide array of substituents, making it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.
The presence of the hydroxyl group offers a handle for various chemical transformations, including etherification and conversion to a leaving group, while the nitro group can be readily reduced to an amine, a common pharmacophoric element in many drug classes. The methyl group, in turn, can influence the steric and electronic properties of the final molecule, impacting its binding affinity and pharmacokinetic profile.
Core Applications in Drug Discovery: A Gateway to Bioactive Molecules
The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of substituted pyridines, which are prevalent structural motifs in a multitude of clinically approved drugs and investigational agents. Nitropyridine derivatives are particularly instrumental in the development of kinase inhibitors, a cornerstone of modern oncology and immunology.[1]
A Versatile Precursor for Kinase Inhibitors
The general synthetic strategy involves leveraging the reactivity of the nitropyridine core to introduce key pharmacophoric elements. For instance, the hydroxyl group can be converted into a more suitable leaving group, such as a halide, which can then be displaced by various nucleophiles to build out the desired molecular architecture. Subsequently, the nitro group is often reduced to an amine, which can then be further functionalized, for example, by forming an amide bond with a hinge-binding moiety. This stepwise approach allows for the systematic exploration of the chemical space around the pyridine core, a critical aspect of lead optimization.
While direct synthesis from this compound is not always explicitly detailed in the literature for specific named drugs, its analogous structures are widely used. For example, related nitropyridine intermediates are key in the synthesis of Janus kinase (JAK) inhibitors and glycogen synthase kinase-3 (GSK-3) inhibitors.[1]
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent elaboration into a key intermediate for medicinal chemistry applications. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of this compound
While a direct, high-yielding synthesis from simple precursors is not extensively documented in readily available literature, a plausible and common approach for the synthesis of related nitropyridinols involves the nitration of the corresponding hydroxypyridine.
Reaction Scheme:
Caption: Synthesis of this compound via nitration.
Materials and Equipment:
-
4-Methylpyridin-3-ol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 4-Methylpyridin-3-ol with continuous stirring. Maintain the temperature below 10 °C.
-
Nitration: Once the starting material is fully dissolved and the solution is cooled, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 154.12 g/mol .[2]
Protocol 2: Conversion to a Key Synthetic Intermediate: 3-Bromo-4-methyl-2-nitropyridine
The hydroxyl group of this compound can be converted to a bromide, a versatile leaving group for subsequent nucleophilic substitution reactions. A similar transformation has been reported for the isomeric 2-methyl-3-nitropyridin-4-ol.[3]
Reaction Scheme:
Caption: Conversion of the hydroxyl group to a bromide.
Materials and Equipment:
-
This compound
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)
-
Inert solvent (e.g., acetonitrile)
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound in an appropriate inert solvent.
-
Bromination: Slowly add the brominating agent (e.g., POBr₃) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully quench by pouring it into a mixture of ice and a suitable organic solvent (e.g., dichloromethane). Neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Self-Validation: Confirmation of the product can be achieved through spectroscopic analysis. The disappearance of the hydroxyl proton signal and the expected isotopic pattern for a bromine-containing compound in the mass spectrum would indicate a successful transformation.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) and Reduction to a Versatile Amino Intermediate
The synthesized 3-Bromo-4-methyl-2-nitropyridine can undergo SNAr with various nucleophiles, followed by reduction of the nitro group to an amine. This two-step sequence is a powerful strategy for generating highly functionalized pyridine scaffolds.
Workflow Diagram:
Caption: General workflow for the functionalization of the pyridine core.
Procedure (General):
-
SNAr Reaction: Dissolve 3-Bromo-4-methyl-2-nitropyridine in a suitable solvent (e.g., DMF, DMSO) and treat with the desired nucleophile (e.g., a primary or secondary amine) in the presence of a base (e.g., K₂CO₃, DIPEA). Heat the reaction mixture until completion as monitored by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.
-
Nitro Group Reduction: Dissolve the substituted nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate) and subject it to catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal in acidic media (e.g., Fe, HCl).
-
Final Product Isolation: After the reduction is complete, filter the catalyst (if applicable) and concentrate the solvent. The resulting aminopyridine can be purified by crystallization or chromatography.
Causality and Trustworthiness: The success of the SNAr reaction is predicated on the electronic activation provided by the nitro group, which stabilizes the Meisenheimer intermediate. The choice of nucleophile and reaction conditions will determine the final product. The subsequent reduction of the nitro group is a robust and well-established transformation, providing a reliable route to the corresponding amine.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₆H₆N₂O₃ | 154.12[2] | Versatile building block for medicinal chemistry. |
| 3-Bromo-4-methyl-2-nitropyridine | C₆H₅BrN₂O₂ | 217.02 | Key intermediate for SNAr reactions. |
| Substituted 2-aminopyridines | Variable | Variable | Core scaffolds for kinase inhibitors and other bioactive molecules. |
Conclusion
This compound represents a strategically important building block for medicinal chemists. Its inherent reactivity, coupled with the ability to sequentially functionalize the pyridine core, provides a powerful platform for the synthesis of novel and diverse compound libraries. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors, ultimately accelerating the development of new therapeutics.
References
- TAKEDA PHARMACEUTICAL COMPANY LIMITED;KWOK, Lily;LARSON, John David;SAB
- PubChem. This compound.
- PubChem. 4-Methyl-3-nitropyridine.
- Makarov, A. S., et al. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules 27.17 (2022): 5693.
- Google Patents. Process for preparation of nitropyridine derivatives. WO2010089773A2.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Khan, I. U., et al. "4-methyl-3-nitropyridin-2-amine." Acta Crystallographica Section E: Structure Reports Online 65.Pt 7 (2009): o1615.
- The Royal Society of Chemistry. c5sc02983j1.pdf.
- Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.
- Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.
Sources
Application Notes & Protocols: Synthesis of 4-Methyl-2-nitropyridin-3-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] Nitropyridine derivatives, in particular, serve as versatile precursors for a wide range of biologically active heterocyclic systems due to the unique electronic properties conferred by the electron-withdrawing nitro group.[1][2][3] This guide provides a detailed exploration of the synthesis of 4-Methyl-2-nitropyridin-3-ol, a key intermediate, and outlines robust protocols for its subsequent derivatization. The methodologies described herein are designed to be reproducible and scalable, providing researchers with the foundational knowledge to generate libraries of novel compounds for screening and development.
Introduction: The Strategic Importance of the 3-Hydroxypyridine Scaffold
The 3-hydroxypyridine core is a recurring feature in pharmacologically active molecules and natural products.[4] Its ability to act as a bidentate chelating agent, coupled with its hydrogen bonding capabilities, makes it an attractive scaffold for targeting metalloenzymes and various biological receptors. The introduction of a nitro group at the 2-position and a methyl group at the 4-position of the 3-hydroxypyridine ring creates the specific intermediate, this compound. This substitution pattern offers several strategic advantages:
-
Activated Ring System: The potent electron-withdrawing nature of the nitro group modulates the reactivity of the pyridine ring, making it amenable to specific chemical transformations.[2]
-
Multiple Functional Handles: The molecule possesses three distinct points for modification: the acidic hydroxyl group, the reactive nitro group (which can be reduced), and the methyl group (which can potentially be functionalized).
-
Vectorial Control in Drug Design: The defined positions of the substituents allow for precise, three-dimensional exploration of chemical space when designing molecules to fit into a specific protein binding pocket.
This document will first detail the foundational synthesis of the core scaffold via electrophilic nitration and then explore high-yield pathways for creating derivatives at the hydroxyl and nitro positions.
Synthesis of the Core Intermediate: this compound
The most direct and established method for synthesizing this compound is the regioselective nitration of the precursor, 4-methylpyridin-3-ol. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In the pyridine system, the electrophilic attack is generally disfavored at the C3 and C5 positions relative to the nitrogen. Therefore, the nitration is strongly directed to the C2 and C6 positions. The steric hindrance from the adjacent methyl group favors substitution at the C2 position.
Mechanism of Electrophilic Nitration
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of a nitrate salt (like KNO₃) and a strong acid (like H₂SO₄), or more commonly, a mixture of nitric and sulfuric acids. The nitronium ion then acts as the electrophile, attacking the electron-rich pyridine ring.
Caption: Mechanism of electrophilic aromatic substitution for the nitration of 4-methylpyridin-3-ol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of hydroxypyridines.[5]
Materials:
-
4-methylpyridin-3-ol (1.0 eq)
-
Potassium Nitrate (KNO₃) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath.
-
Dissolution: Charge the flask with 4-methylpyridin-3-ol (1.0 eq) and concentrated sulfuric acid (approx. 5 mL per gram of starting material). Stir the mixture at 0-5 °C until all solid has dissolved.
-
Nitration: Add potassium nitrate (1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: Slow, portion-wise addition is critical to control the highly exothermic reaction and prevent runaway reactions or the formation of undesired byproducts. The low temperature favors regioselectivity.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexane and ethyl acetate.
-
Workup - Quenching: Carefully pour the reaction mixture onto a beaker filled with crushed ice (approx. 10 g of ice per mL of acid used). This should be done slowly in a well-ventilated fume hood.
-
Rationale: Quenching on ice dilutes the acid and dissipates the heat generated during neutralization.
-
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious of vigorous CO₂ evolution. Continue adding base until the pH is approximately 7-8. The product often precipitates as a pale yellow solid.
-
Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Characterization Data
The following data corresponds to the expected properties of this compound.[6]
| Property | Value |
| CAS Number | 15128-89-9[7][8] |
| Molecular Formula | C₆H₆N₂O₃[6] |
| Molecular Weight | 154.12 g/mol [6][7] |
| Appearance | Pale yellow solid |
| IUPAC Name | This compound[6] |
Synthesis of this compound Derivatives
The synthesized core intermediate is a versatile platform for generating a library of derivatives. The two most accessible modification points are the 3-hydroxyl group and the 2-nitro group.
Caption: Key synthetic pathways for the derivatization of this compound.
Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for synthesizing 3-alkoxy derivatives.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent: Add dry DMF or acetone as the solvent.
-
Reagent Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic hydroxyl group. DMF is a polar aprotic solvent that facilitates SN2 reactions. Heating increases the reaction rate.
-
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Protocol: Reduction of the Nitro Group
This protocol details the conversion of the nitro- intermediate to the corresponding 2-amino derivative, which opens up numerous subsequent derivatization possibilities.
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl. Add this solution to the stirred solution of the nitropyridine.
-
Scientist's Note: This reduction method is effective and avoids the need for high-pressure hydrogenation equipment. It is tolerant of many functional groups.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the mixture to room temperature and carefully basify with a 5M NaOH solution to pH > 10. This will precipitate tin salts.
-
Filtration & Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield 2-amino-4-methylpyridin-3-ol.
Summary of Synthetic Applications
The protocols provided enable the synthesis of a diverse range of derivatives. The resulting compounds can be used in various research and development applications.
| Starting Material | Reaction Type | Reagent Example | Product Class | Potential Application |
| This compound | O-Alkylation | Benzyl Bromide | 3-Benzyloxy Derivatives | Bioisosteres, Prodrugs |
| This compound | Nitro Reduction | SnCl₂ / HCl | 2-Amino Derivatives | Key intermediate for further functionalization |
| 2-Amino-4-methylpyridin-3-ol | N-Acylation | Acetyl Chloride | 2-Acetamido Derivatives | Modulating solubility and metabolic stability |
| 2-Amino-4-methylpyridin-3-ol | Sulfonylation | Tosyl Chloride | 2-Sulfonamido Derivatives | Bioactive scaffolds |
References
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). PharmaCompass.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central - NIH.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Semantic Scholar.
- Novel heterocyclic systems. Part 21. Synthesis of 3-hydroxypyridine-2(1H)
- 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. (2023). DergiPark.
- This compound. (n.d.). PubChem.
- 3-Hydroxy-2-nitropyridine synthesis. (n.d.). ChemicalBook.
- 3-Hydroxy-4-methyl-2-nitropyridine. (n.d.). Synchem.
- 15128-89-9|3-Hydroxy-4-methyl-2-nitropyridine|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synchem.de [synchem.de]
- 8. 15128-89-9|3-Hydroxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
Application Note: Characterizing the Biological Activity of 4-Methyl-2-nitropyridin-3-ol
An in-depth guide for researchers, scientists, and drug development professionals on investigating the biological potential of 4-Methyl-2-nitropyridin-3-ol.
Introduction and Scientific Rationale
This compound (PubChem CID: 13900230) is a small heterocyclic molecule belonging to the nitropyridine class.[1][2] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] The introduction of a nitro group (NO₂) significantly alters the electronic properties of the pyridine ring, often facilitating unique biological interactions and making nitropyridines valuable precursors in the synthesis of diverse bioactive compounds.[3][4][5]
While direct biological data for this compound is not extensively published, the broader family of nitropyridine derivatives has demonstrated a wide spectrum of activities, including anticancer, antimicrobial, herbicidal, and enzyme-inhibiting properties.[3][4] Furthermore, the presence of a methyl group can have a profound "magic methyl" effect, enhancing potency, selectivity, or pharmacokinetic properties by influencing binding conformations and metabolic stability.[6]
This document provides a structured framework and detailed protocols for the initial investigation of this compound's biological activity. The proposed workflows are based on the established potential of its chemical class and are designed to generate foundational data on its cytotoxic and antimicrobial effects, while also addressing critical safety considerations inherent to nitro-aromatic compounds.
Compound Profile: this compound
Before commencing any biological evaluation, it is crucial to understand the fundamental properties of the test article.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15128-89-9 | PubChem[1] |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| SMILES | CC1=C(C(=NC=C1)[O-])O | PubChem[1] |
Proposed Investigational Workflow
A tiered approach is recommended to efficiently screen for biological activity and subsequently probe the mechanism of action. This workflow prioritizes broad screening for the most probable activities based on the compound's structural alerts, followed by more focused mechanistic studies.
Caption: Proposed workflow for characterizing this compound.
Core Protocols: Methodologies and Application
These protocols provide a starting point for the in vitro evaluation of this compound. It is imperative to include appropriate positive and negative controls in every experiment to ensure data validity.
Scientific Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation. Many pyridine derivatives have demonstrated cytotoxic potential, making this a primary screening priority.[7][8][9] This protocol is adapted from standard methodologies used for screening novel chemical entities.[10]
Materials:
-
Cancer cell lines (e.g., a panel including MCF-7 (breast), HCT-116 (colon), A549 (lung), and PC-3 (prostate)).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Positive control (e.g., Doxorubicin).
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and a positive control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Scientific Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a foundational assay in the search for new antibiotics, a known activity for some pyridine-based compounds.[11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal strains (e.g., Candida albicans ATCC 90028).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
This compound (stock solution in DMSO).
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well U-bottom plates.
Step-by-Step Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control (inoculum + broth, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Scientific Rationale: Nitro-aromatic compounds are a structural class known for potential mutagenic activity, often requiring metabolic activation to exert their effect.[14] The Ames test is a legally mandated, preliminary safety screen that assesses a compound's ability to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli.[14]
Key Principle: The assay uses bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies indicates mutagenic potential.
Experimental Consideration: This test must be performed both with and without the addition of a metabolic activation system (S9 fraction), which is a liver enzyme extract that mimics mammalian metabolism.[15] Due to the specialized nature of this assay, it is often performed by dedicated toxicology labs following OECD Guideline 471. A positive result in this assay would be a critical finding, influencing the future development trajectory of the compound.
Data Presentation and Expected Outcomes
Results from the primary screens should be tabulated for clear interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value |
| Doxorubicin | (Positive Control) | e.g., <1 µM |
Table 2: Hypothetical Antimicrobial Activity Data for this compound
| Organism | Strain | Type | MIC (µg/mL) |
|---|---|---|---|
| S. aureus | ATCC 29213 | Gram-positive | Experimental Value |
| E. coli | ATCC 25922 | Gram-negative | Experimental Value |
| C. albicans | ATCC 90028 | Fungus | Experimental Value |
| Ciprofloxacin | (Positive Control) | - | e.g., ≤2 µg/mL |
| Fluconazole | (Positive Control) | - | e.g., ≤8 µg/mL |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust, hypothesis-driven strategy for the initial characterization of this compound. Based on the well-documented activities of the nitropyridine chemical class, there is a strong rationale for investigating this compound for potential anticancer and antimicrobial effects.
Positive results in the primary screens would warrant progression to Tier 2 studies to understand the mechanism of cell death (apoptosis vs. necrosis) or cell cycle arrest. Regardless of activity, the genotoxicity assessment is a crucial safety checkpoint. The collective data will provide a comprehensive preliminary profile of this compound, guiding further research and development efforts.
References
- Karimi, M., Mohammadi-Far, M., & Dastmalchi, S. (n.d.).
- Trofimov, A., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chempanda. (n.d.).
- Abdel-Aziz, M., et al. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC - NIH.
- Mohamed, K. S., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794.
- CymitQuimica. (n.d.). CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol.
- ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
- BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
- Trofimov, A., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- van der Stel, W., et al. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- BenchChem. (n.d.).
- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
- Heterocyclic Communications. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. 23(3), 197-203.
- Khan, M. A., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. PMC - NIH.
- NIH. (n.d.). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
- PMC - NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- PMC - NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- Polish Journal of Environmental Studies. (2024).
- MDPI. (n.d.). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria.
- ResearchGate. (2025). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Workflow for Screening the Bioactivity of 4-Methyl-2-nitropyridin-3-ol
Abstract
The pyridine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives, particularly nitropyridines, have demonstrated a vast spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3] This application note presents a comprehensive, tiered strategy for the systematic bioactivity screening of 4-Methyl-2-nitropyridin-3-ol, a specific but under-characterized derivative. We provide a logical cascade of experiments, from broad-spectrum primary screens to hypothesis-driven secondary assays, designed to efficiently identify and initially characterize the compound's therapeutic potential. The protocols herein are designed with self-validating controls to ensure data integrity and provide a robust foundation for further drug development efforts.
Introduction: The Rationale for Screening this compound
The pyridine heterocycle is a cornerstone of modern drug design, valued for its synthetic tractability and ability to engage in biologically relevant interactions.[2] The addition of a nitro group can significantly modulate the electronic properties of the pyridine ring, often enhancing its biological efficacy or introducing novel mechanisms of action.[4] Nitropyridine derivatives have been successfully leveraged as precursors and active agents in oncology, infectious disease, and immunology.[1][2] For instance, various nitropyridines have been identified as inhibitors of critical cellular targets such as cytosolic thioredoxin reductase 1 (anticancer), MALT1 protease (autoimmune disease), and urease (gastric disease treatment).[1][5]
Despite this rich chemical context, the specific compound this compound (CAS 15128-89-9) remains largely unexplored in public literature.[6] Its structure suggests potential for diverse biological interactions, meriting a systematic and rigorous screening campaign. This guide outlines a cost-effective, tiered approach to de-orphanize this compound, moving logically from broad phenotypic effects to more specific mechanistic inquiries.
The Tiered Screening Cascade: A Strategic Overview
A hierarchical screening approach is paramount for the efficient allocation of resources. This strategy begins with broad, cost-effective assays to identify any "signal" of biological activity. Positive hits are then advanced to more complex, target-oriented secondary assays to elucidate the mechanism of action (MoA).
Figure 1: A tiered workflow for systematic bioactivity screening.
Part 1: Foundational Protocols - Compound Preparation and Handling
Scientific integrity demands that the test article itself is well-characterized before biological screening.
Protocol 1: Solubility and Stability Assessment
-
Causality: The compound's solubility limit dictates the maximum achievable concentration in aqueous assay buffers. Poor solubility can lead to false negatives or artifactual results. Stability ensures that the observed activity is from the parent compound, not a degradant.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Solubility: Serially dilute the stock solution into phosphate-buffered saline (PBS) at pH 7.4 to final concentrations ranging from 1 µM to 200 µM. Incubate at 37°C for 2 hours.
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples (14,000 x g, 15 min) and measure the concentration of the supernatant using HPLC-UV. The highest concentration without precipitation is the kinetic solubility limit.
-
Stability: Incubate the compound at a relevant screening concentration (e.g., 10 µM) in complete cell culture medium at 37°C. Sample at time points 0, 2, 6, 24, and 48 hours.
-
Analyze samples by HPLC-UV to quantify the percentage of the parent compound remaining over time. A compound is generally considered stable if >90% remains after 24 hours.
-
-
Trustworthiness Control: A known stable compound (e.g., Doxorubicin) and a known unstable compound should be run in parallel.
Part 2: Primary Screening - Identifying Broad-Spectrum Bioactivity
The goal of this phase is to determine if the compound has any cytotoxic or antimicrobial effects, which represent the most common activities for novel bioactive agents.
Protocol 2: General Cytotoxicity Screening in Human Cell Lines
-
Causality: This is the foundational assay in drug discovery. It establishes the concentration range at which the compound affects cell viability, which is critical for designing all subsequent cell-based assays. Using a panel of both cancerous and non-cancerous cells provides an early indication of potential cancer-selectivity.
-
Methodology (MTT Assay):
-
Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well for A549, 8,000 cells/well for MCF-7) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of the compound in complete culture medium, starting from 100 µM down to ~0.1 µM. The final DMSO concentration must be kept constant (e.g., ≤0.5%) across all wells.
-
Remove the old medium from cells and add 100 µL of the compound dilutions. Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
-
Self-Validation System:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
No-Cell Control: Wells with medium but no cells to determine background absorbance.
-
-
Data Presentation: Results are expressed as IC₅₀ (the concentration required to inhibit cell growth by 50%).
| Cell Line | Tissue of Origin | Type | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | Cancer | 15.2 |
| MCF-7 | Breast Adenocarcinoma | Cancer | 22.8 |
| HCT116 | Colon Carcinoma | Cancer | 11.5 |
| MRC-5 | Fetal Lung Fibroblast | Non-Cancerous | >100 |
Protocol 3: Antimicrobial Susceptibility Testing
-
Causality: Given the known antimicrobial potential of pyridine derivatives, this assay quickly determines if the compound has activity against clinically relevant bacteria and fungi.[7]
-
Methodology (Broth Microdilution):
-
Prepare a 2X serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria; 35°C for 24-48h for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes no visible growth.
-
-
Self-Validation System:
-
Vehicle Control: Inoculated wells with DMSO.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi).
-
Growth Control: Inoculated wells with no compound.
-
Sterility Control: Uninoculated wells with medium.
-
-
Data Presentation: Results are expressed as MIC (µg/mL).
| Organism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus (Yeast) | 32 |
Part 3: Secondary Screening - Elucidating Mechanism of Action
If the primary screens yield a positive hit (e.g., selective cytotoxicity against cancer cells), the next phase investigates how the compound works. The choice of secondary assays is guided by the primary data and the known targets of the broader nitropyridine class.
Figure 2: Potential mechanisms of action for a nitropyridine-based compound.
Protocol 4: Apoptosis vs. Necrosis Analysis via Flow Cytometry
-
Causality: If the compound is cytotoxic, it is crucial to determine if it induces a programmed form of cell death (apoptosis) or a more damaging, inflammatory death (necrosis). This has significant implications for its therapeutic potential.
-
Methodology (Annexin V & Propidium Iodide Staining):
-
Treat cells (e.g., HCT116) with the compound at its 1X and 3X IC₅₀ concentrations for 24 or 48 hours.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze immediately using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V (-), PI (-): Live cells
-
Annexin V (+), PI (-): Early apoptotic cells
-
Annexin V (+), PI (+): Late apoptotic/necrotic cells
-
Annexin V (-), PI (+): Necrotic cells
-
-
Self-Validation System: Use staurosporine or camptothecin as a positive control for apoptosis and heat-shocked cells as a positive control for necrosis.
Protocol 5: Enzymatic Inhibition Assay (Example: Thioredoxin Reductase)
-
Causality: Thioredoxin reductase 1 (TrxR1) is a key enzyme in cellular redox balance and a validated anticancer target.[1] Since other nitropyridines inhibit this enzyme, it represents a high-priority, hypothesis-driven target.
-
Methodology (DTNB Reduction Assay):
-
This assay can be performed using purified recombinant TrxR1 enzyme or using commercially available kits (e.g., from Cayman Chemical or Sigma-Aldrich).
-
The principle involves the reduction of DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] by TrxR1, which produces a yellow product (TNB) measured at 412 nm.
-
In a 96-well plate, add assay buffer, NADPH, the enzyme, and varying concentrations of this compound.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, DTNB.
-
Measure the increase in absorbance at 412 nm over time in a kinetic mode.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value for enzyme inhibition.
-
Self-Validation System: Auranofin is a well-known, potent inhibitor of TrxR1 and serves as an excellent positive control.
Conclusion and Future Directions
This application note provides a validated, logical framework for conducting the initial bioactivity screening of this compound. By progressing through a cascade of foundational, primary, and secondary assays, researchers can efficiently generate a robust preliminary profile of the compound's biological effects. Positive and selective hits from this workflow would warrant further investigation, including broader kinase profiling, cell cycle analysis, and eventual progression into in vivo models to assess efficacy and safety. This systematic approach maximizes the potential for discovery while ensuring data reliability and scientific rigor.
References
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link][1]
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link][2]
- Semantic Scholar. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link][3]
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link][9]
- PubChem. This compound. [Link][6]
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link][5]
- Bakke, J. M., et al. (1998). Nitropyridines, Their Synthesis and Reactions. Perkin Trans 2. [Link][11]
- Bakke, J. M., et al. (2003). Nitropyridines: Synthesis and reactions.
- Chen, Y., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(15), 3352. [Link][4]
- Jadav, J. I., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. British Journal of Cancer, 126, 802-813. [Link][13]
- Moghaddam-Manesh, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1104868. [Link][15]
- El-Metwaly, N. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for 4-Methyl-2-nitropyridin-3-ol in Drug Discovery
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methyl-2-nitropyridin-3-ol. Nitropyridine derivatives are a significant class of N-heterocycles actively studied in modern medicinal chemistry, serving as versatile precursors for a wide range of bioactive molecules.[1][2] This guide details the scientific rationale for its use, its physicochemical properties, a robust synthetic protocol, and detailed methodologies for its application in primary drug discovery screenings, specifically focusing on kinase inhibition and cell viability assays. The protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure scientific rigor.
Compound Profile: this compound
This compound is a substituted nitropyridine, a class of compounds recognized for its utility as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3][4] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine core, making it amenable to diverse chemical transformations.[3] Furthermore, the 3-hydroxypyridine motif is a key structural feature, often employed as a bioisosteric replacement for phenol groups to improve metabolic stability and pharmacokinetic profiles in drug candidates.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 15128-89-9 | PubChem[7] |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[7] |
| Molecular Weight | 154.12 g/mol | PubChem[7] |
| XLogP3 (Lipophilicity) | 1.6 | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 4 | PubChem[7] |
Scientific Rationale and Strategic Application
The strategic value of this compound in drug discovery is twofold, stemming from its core structural motifs:
-
The 3-Hydroxypyridine Moiety as a Phenol Bioisostere: Phenolic groups are common in bioactive molecules but are often liabilities due to rapid first-pass metabolism via glucuronidation or sulfation, leading to poor oral bioavailability.[5][6] The 3-hydroxypyridine ring serves as a metabolically robust bioisostere, mimicking the hydrogen bonding capabilities of a phenol while being less susceptible to these metabolic pathways.[6] This replacement can enhance a drug candidate's pharmacokinetic profile without sacrificing pharmacodynamic activity.
-
The 2-Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group in medicinal chemistry. Its strong electron-withdrawing nature activates the pyridine ring for various transformations.[3] Crucially, it can be readily reduced to an amino group, providing a key point for further chemical elaboration and library synthesis. This allows this compound to serve as a foundational scaffold for generating a diverse range of derivatives to explore structure-activity relationships (SAR).
Synthesis Protocol: this compound
The following protocol describes a plausible method for the synthesis of this compound via electrophilic nitration of a commercially available precursor. This method is based on standard procedures for the nitration of substituted pyridine rings.[8]
4.1 Materials & Reagents
-
4-methylpyridin-3-ol
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Sodium Carbonate (monohydrate)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Acetone
-
Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator.
4.2 Step-by-Step Procedure
-
Acid Mixture Preparation: In a 500 mL round-bottom flask immersed in an ice-salt bath, slowly add 100 mL of cold concentrated sulfuric acid.
-
Precursor Addition: With continuous stirring, slowly add 20 g of 4-methylpyridin-3-ol to the cold sulfuric acid. Ensure the temperature remains below 10°C. Rationale: This exothermic dissolution must be controlled to prevent degradation.
-
Nitration: Slowly add 80 mL of fuming nitric acid in small portions. The temperature must be carefully maintained below 15°C. Rationale: A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the electrophile required for nitration. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and unwanted byproducts.[8]
-
Reaction Incubation: Once the addition is complete, slowly raise the temperature to 95°C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly over 1 kg of crushed ice in a large beaker with vigorous stirring. Rationale: Quenching on ice dilutes the acid and precipitates the product, which is less soluble in the cold aqueous medium.
-
Neutralization: Slowly add sodium carbonate monohydrate in small portions to the acidic solution until the pH is ~7-8. This will cause the product to precipitate. Caution: This step is highly exothermic and releases CO₂ gas; perform in a well-ventilated fume hood with vigorous stirring.[8]
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer three times with 200 mL portions of chloroform.[8]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a minimal amount of boiling acetone to yield pure this compound.[8]
4.3 Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
5.1 Rationale Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] This assay provides a robust, high-throughput method to identify and characterize novel kinase inhibitors.[11] The ADP-Glo™ (Promega) system is used here as an example; it first eliminates unused ATP and then converts the generated ADP into ATP, which drives a luciferase reaction to produce a quantifiable luminescent signal.
5.2 Materials & Reagents
-
Target Kinase and corresponding substrate peptide
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO (Vehicle)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
5.3 Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series of the test compound in DMSO. The final well concentrations will typically range from 10 µM to 0.17 nM.
-
Prepare a DMSO-only plate for vehicle control (0% inhibition) and a high concentration Staurosporine plate for maximum inhibition control (100% inhibition).
-
-
Kinase Reaction:
-
In a 384-well plate, add 25 nL of the serially diluted compound, DMSO, or Staurosporine control to each well using an acoustic dispenser.
-
Prepare a kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. Rationale: This step stops the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Rationale: This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
5.4 Kinase Inhibition Workflow
Caption: Experimental workflow for the luminescence-based kinase inhibition assay.
5.5 Data Presentation: Hypothetical Inhibitory Profile
Table 2: Inhibitory Activity of this compound against a Kinase Panel
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
|---|---|---|
| Kinase A | 85 | 6 |
| Kinase B | 1,250 | 10 |
| Kinase C | >10,000 | 22 |
| Kinase D | 230 | 8 |
Note: Data is hypothetical and for illustrative purposes only.[10]
Application Protocol: Cell-Based Viability Assay
This protocol uses a resazurin-based reduction assay (e.g., CellTiter-Blue®) to assess the effect of this compound on the viability of a cancer cell line. Metabolically active, viable cells reduce the blue resazurin dye to the highly fluorescent pink resorufin.[12]
6.1 Rationale Cell-based assays are crucial for evaluating a compound's effect in a more physiologically relevant context than biochemical assays.[13] They can identify compounds that are cytotoxic or inhibit cell proliferation, which are key objectives in areas like oncology drug discovery.[12][14]
6.2 Materials & Reagents
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control for cytotoxicity)
-
DMSO (Vehicle)
-
CellTiter-Blue® Cell Viability Reagent
-
Clear-bottom, black-walled 96-well plates
-
Fluorescence plate reader (Ex: ~560 nm, Em: ~590 nm)
6.3 Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach. Rationale: An overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase before compound exposure.[12]
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of the test compound and controls in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include "cells + medium only" (negative control) and "medium only" (background) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour exposure is a standard duration to observe effects on cell proliferation.[12]
-
-
Signal Development:
-
Add 20 µL of CellTiter-Blue® Reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂. The optimal time should be determined empirically for the specific cell line.[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader.
-
Subtract the average background fluorescence (medium only wells) from all other measurements.
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and the highest concentration of Doxorubicin or a no-cell control as 0% viability.
-
Plot the normalized percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
6.4 Signaling Pathway Context
Caption: Inhibition of a kinase in a signaling pathway blocks downstream events.
References
- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Google Cloud.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2024). Molecules.
- Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
- Application Notes & Protocols: The Use of Novel Natural Compounds in Kinase Inhibition Assays. (2025). BenchChem.
- The Synthesis and Applications of Nitro Pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Semantic Scholar.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Selecting Cell-Based Assays for Drug Discovery Screening. (n.d.). Promega.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). National Institutes of Health (NIH).
- Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
- Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. (2019). Scientific Reports.
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). PubChem.
- Phenol (bio)isosteres in drug design and development. (2023). ResearchGate.
- 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. marinbio.com [marinbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated Protocol for the Purification of 4-Methyl-2-nitropyridin-3-ol using Flash Column Chromatography
Abstract
This application note provides a detailed, validated protocol for the purification of 4-Methyl-2-nitropyridin-3-ol, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Due to its polar functional groups (hydroxyl, nitro) and the basic nature of the pyridine nitrogen, this compound presents specific challenges for chromatographic separation, including poor solubility in non-polar solvents and potential peak tailing on standard silica gel.[3][4] This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to optimize the mobile phase, followed by a robust preparative-scale purification using flash column chromatography. We address the common issue of peak tailing by incorporating a basic modifier into the eluent, ensuring high purity and recovery of the target compound. This protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method for isolating this and structurally similar polar heterocyclic compounds.
Introduction and Physicochemical Rationale
The purification of reaction intermediates is a critical step in multi-step organic synthesis.[5] this compound is a substituted pyridine derivative whose utility as a synthetic intermediate is contingent on its purity. The molecule's structure, featuring a polar hydroxyl group, an electron-withdrawing nitro group, and a basic pyridine ring, dictates its chromatographic behavior.
Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica gel) and a less polar mobile phase, is the method of choice.[6] The principle of separation relies on the differential partitioning of the sample components between the two phases; more polar compounds interact more strongly with the stationary phase and thus elute later.[7]
Key Structural Considerations for Chromatography:
-
Polarity: The hydroxyl (-OH) and nitro (-NO2) groups make the molecule highly polar, requiring a relatively polar mobile phase for elution.
-
Basicity: The nitrogen atom in the pyridine ring is basic (pKa of pyridine derivatives is often 5-6) and can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This acid-base interaction is a primary cause of significant peak tailing, which leads to poor separation and lower purity of collected fractions.[3][4]
-
Solubility: The compound's polarity suggests good solubility in polar organic solvents but limited solubility in non-polar solvents like hexane, which influences the choice of sample loading technique.
To overcome the challenge of peak tailing, this protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA acts as a competing base, effectively neutralizing the active silanol sites on the silica gel and allowing the pyridine derivative to travel through the column with improved peak symmetry.[4]
| Compound Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 15128-89-9 | [8] |
| Molecular Formula | C₆H₆N₂O₃ | [8] |
| Molecular Weight | 154.12 g/mol | [8] |
| Calculated XLogP3 | 1.6 | [8] |
Part I: Method Development via Thin-Layer Chromatography (TLC)
Before committing to a preparative column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[4] This Rf range typically translates to good separation and a manageable elution volume in column chromatography.
Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the starting line.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere.
-
Analysis: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the polarity of the mobile phase by varying the ratio of the solvents (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate system) until the target compound's Rf is in the optimal 0.2-0.4 range. Also, test the effect of adding 0.5-1% triethylamine to the mobile phase to observe its impact on spot shape.
TLC Method Development Workflow
Caption: Workflow for optimizing the mobile phase using TLC.
Example TLC Solvent Screening
| Mobile Phase (Hexane:Ethyl Acetate) | Modifier (Triethylamine) | Observed Rf of Target | Observation |
| 80:20 | 0% | ~0.1 | Low Rf, significant tailing. |
| 60:40 | 0% | 0.25 | Better Rf, but tailing persists. |
| 60:40 | 1% | 0.30 | Optimal. Good Rf, symmetrical spot. |
| 50:50 | 1% | 0.45 | Rf is too high, risk of co-elution. |
Part II: Preparative Flash Column Chromatography Protocol
This protocol describes the purification of this compound from a crude reaction mixture using flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Flash chromatography system (or pressurized air/nitrogen source)
-
Rotary evaporator
Flash Chromatography Purification Workflow
Caption: Step-by-step workflow for flash chromatography purification.
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel with the initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to dislodge air bubbles and encourage even packing.
-
Open the stopcock and allow some solvent to drain, continuously adding more slurry until the desired column height is reached (typically ~15-20 cm). Never let the solvent level drop below the top of the silica bed.[7][9]
-
Add another ~1 cm layer of sand on top of the packed silica gel to protect the surface during solvent addition and sample loading.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude material (~1g) in a minimal amount of a polar solvent in which it is readily soluble (e.g., 5-10 mL of acetone or dichloromethane).
-
Add 2-3 times the mass of the crude product in silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.
-
Carefully add the dry-loaded sample powder as a uniform layer on top of the sand bed in the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the space above the sample with the initial mobile phase.
-
Begin eluting the column by applying pressure (flash chromatography) or allowing gravity flow.[6][7] Start with the mobile phase determined by TLC (e.g., 60:40 Hexane:EtOAc + 1% TEA).
-
Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
If other impurities are present, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate) to elute more polar impurities after the target compound has been collected.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Determine the final mass and calculate the percent recovery. Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Significant Peak Tailing | Strong interaction between the basic pyridine and acidic silica.[3][4] | Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase to block active silanol sites. Alternatively, use a less acidic stationary phase like neutral alumina.[4] |
| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or add a small amount of methanol) in the mobile phase. |
| Poor Separation (Co-elution) | Mobile phase is too polar; Rf value is too high. | Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent like hexane). Ensure the initial TLC optimization targets an Rf of 0.2-0.4.[4] |
| Cracks in Silica Bed | Column packed improperly or ran dry. | Ensure the column is packed as a uniform slurry and that the solvent level never drops below the top of the stationary phase.[7] |
| Low Recovery | Compound is irreversibly adsorbed onto the silica or is degrading. | Deactivate the silica with TEA.[4] If degradation is suspected, consider using a less harsh stationary phase like alumina or running the column more quickly. |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Al-mawali, S., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
- Phenomenex Inc. (2024). Column Chromatography: Principles, Procedure, and Applications.
- Winthrop University. (n.d.). Column Chromatography. Department of Chemistry.
- Columbia University. (n.d.). Column chromatography. Department of Chemistry.
- Imperial College London. (2009). Column chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate.
- Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. National Center for Biotechnology Information.
- MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry.
- LookChem. (n.d.). 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
- Journal of the Chemical Society, Dalton Transactions. (1993). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Royal Society of Chemistry.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication.
Sources
- 1. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. columbia.edu [columbia.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
Application Notes & Protocols: High-Purity Recrystallization of 4-Methyl-2-nitropyridin-3-ol
Abstract
This document provides a comprehensive guide for the purification of 4-Methyl-2-nitropyridin-3-ol via recrystallization. As a key intermediate in pharmaceutical synthesis and materials science, achieving high purity of this compound is critical for downstream applications. This guide moves beyond a simple set of instructions, delving into the underlying principles of crystallization, offering a systematic protocol for solvent selection, and providing detailed methodologies for execution and purity verification. It is intended for researchers, chemists, and process development professionals who require a robust, reproducible method for obtaining analytically pure this compound.
Introduction: The Imperative of Purity
In the landscape of drug development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. Impurities can introduce undesirable toxicological profiles, reduce therapeutic efficacy, and compromise the stability of the final product. This compound is a substituted pyridinol derivative whose structural motifs are of significant interest in medicinal chemistry. The successful synthesis of this compound is merely the first step; obtaining it in a highly pure, crystalline form is paramount for reliable and reproducible downstream use.
Recrystallization remains one of the most powerful and widely used techniques for purifying solid organic compounds.[1][2] The method is predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2] A properly executed recrystallization can effectively remove contaminants, enhance crystal morphology, and improve the handling characteristics of the material. This protocol is designed to provide a self-validating system, where the principles behind each step are explained to empower the scientist to adapt and troubleshoot the process effectively.
Compound Profile & Safety Considerations
A thorough understanding of the physicochemical properties and hazards of this compound is essential before commencing any laboratory work.
Physicochemical Data
The key properties of the target compound are summarized below. Note that experimental values such as melting point and specific solubility are critical for process control and purity assessment.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[3] |
| Molecular Weight | 154.12 g/mol | PubChem[3] |
| CAS Number | 15128-89-9 | PubChem[3] |
| Appearance | To be determined experimentally | - |
| Melting Point (m.p.) | To be determined experimentally (critical for purity) | - |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related nitro-aromatic and pyridinol compounds suggest that appropriate precautions are necessary.[4][5][6]
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]
-
Engineering Controls: All operations, especially those involving heating solvents, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste, including filtrate and used solvents, in accordance with institutional and local regulations.
CRITICAL: Always consult the specific Safety Data Sheet (SDS) for any chemical before use. The information above is a guideline based on analogous structures.
The Science of Recrystallization
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and very low solubility at cooler temperatures.[7] This temperature-dependent solubility differential is the driving force of the purification process.
As a hot, saturated solution cools, the solubility of the target compound decreases, leading to a state of supersaturation.[2] In this state, it is thermodynamically favorable for the compound to transition from the solution phase to the solid phase. Crystal nucleation (the formation of initial, small crystal aggregates) begins, followed by crystal growth. Slow, undisturbed cooling is crucial as it allows molecules of this compound to selectively incorporate into the growing crystal lattice, excluding impurity molecules, which remain dissolved in the solvent (mother liquor).[2][8]
Experimental Protocol
This protocol is divided into two main stages: the rational selection of a solvent system and the full-scale recrystallization procedure.
Part A: Systematic Solvent System Screening
The molecular structure of this compound (containing hydroxyl, nitro, and pyridine ring functionalities) suggests moderate to high polarity. Therefore, polar protic and aprotic solvents are excellent starting points.
Materials:
-
Crude this compound
-
Small test tubes (13x100 mm)
-
Hot plate with a sand or water bath
-
Candidate solvents: Deionized Water, Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc).
Screening Procedure:
-
Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL is added. Note the solubility at ambient temperature. An ideal solvent will show poor solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
-
Record all observations in a table, as shown below.
Table 2: Solvent Screening Observation Log (Template)
| Solvent | Solubility at 25°C (in 1 mL) | Solubility at Boiling (in ~1 mL) | Crystal Formation on Cooling | Notes / Observations |
|---|---|---|---|---|
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate |
| EtOH/Water (9:1) | | | | Consider mixed solvent systems if single solvents fail.[9] |
Part B: Recrystallization Workflow
The following diagram outlines the complete workflow for the purification process.
Caption: Workflow for the recrystallization of this compound.
Detailed Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (its narrow neck minimizes solvent evaporation).[9]
-
Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid is just completely dissolved. Causality: Using the absolute minimum amount of solvent is critical for achieving a saturated solution, which ensures maximum recovery upon cooling.[10]
-
-
Hot Filtration (Perform only if insoluble impurities are observed):
-
If solid impurities remain in the boiling solution, perform a hot gravity filtration.
-
Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
-
Causality: Pre-heating the apparatus by allowing hot solvent vapors to warm it prevents premature crystallization of the product in the funnel (a common source of yield loss).[8][10]
-
Pour the hot solution through the filter paper quickly and safely.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and without disturbance.
-
Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling ("shock cooling") can trap impurities and lead to the formation of small, impure crystals or a precipitate.[2]
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the crude product.[7][11]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize the yield.
-
-
Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Break the vacuum and add a small volume of ice-cold solvent to wash the crystals.[9]
-
Causality: Washing with cold solvent removes the residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.
-
Re-apply the vacuum to pull the wash solvent through.
-
-
Drying:
-
Leave the crystals on the funnel with the vacuum on for several minutes to air-dry.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment & Quality Control
The success of the recrystallization must be validated through analytical characterization. The following workflow ensures the final product meets the required purity standards.
Caption: Logical workflow for verifying the purity of the final product.
-
Melting Point Determination: This is the most straightforward method to assess purity. A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value once established.[7]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, distinct spot for the final product, while the lane for the crude material may show multiple spots.
-
Spectroscopic Analysis: For definitive structural confirmation and to check for the absence of solvent or starting material impurities, techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy should be employed.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- Solution cooled too quickly.- Compound is very soluble even at low temp. | - Boil off some solvent to re-concentrate the solution and cool again.- Try scratching the inside of the flask or adding a seed crystal.[7]- Re-evaluate the solvent system; a two-solvent system may be needed.[9] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add a small amount of a better solvent, and allow it to cool much more slowly.- Choose a solvent with a lower boiling point. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is adequately pre-heated.- Always wash crystals with ice-cold solvent. |
| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can adsorb the desired product.[10] |
References
- AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. AIChE - Proceedings.
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- University of California, Los Angeles. (n.d.). Recrystallization I 10.
- CHEM POINT. (2022, November 8). Recrystallization of m-nitroaniline#chemistrypractical [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- City University of New York. (n.d.). Purification by Recrystallization. Baruch College.
- University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- NC State University Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube.
- Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitropyridine. PubChem Compound Database.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to Biological Assays for Nitropyridine Compounds
Introduction: The Ascendant Role of Nitropyridines in Drug Discovery
The pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a nitro group to this versatile heterocycle creates nitropyridines, a class of compounds demonstrating a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, influencing the molecule's ability to interact with biological targets and paving the way for the development of novel therapeutics.[5][6]
The journey from a synthesized nitropyridine to a viable drug candidate is underpinned by a rigorous cascade of biological assays. These assays are not merely procedural steps but essential tools for elucidating a compound's efficacy, mechanism of action (MoA), target engagement, and potential toxicity. This guide provides an in-depth exploration of key biological assays relevant to the preclinical evaluation of nitropyridine compounds, offering both the "how" and the "why" behind these critical experimental workflows. We will delve into the foundational principles, provide detailed protocols, and discuss the logic behind experimental design, empowering researchers to generate robust and reproducible data.
Part 1: Foundational Screening - Assessing Cytotoxicity and Antiproliferative Activity
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.[7][8]
Principle of Metabolic Viability Assays (Tetrazolium Reduction)
A widely adopted method for assessing cell viability is the MTT assay, which measures the metabolic activity of a cell population.[9][10] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Causality in Experimental Choice: This assay is chosen for its high throughput, cost-effectiveness, and sensitivity. It provides a reliable proxy for cell viability by measuring a fundamental cellular function—mitochondrial activity. However, it's crucial to recognize that compounds interfering with mitochondrial respiration can produce artifacts, a consideration that must be factored into data interpretation.
Protocol 1: MTT Assay for IC50 Determination
Objective: To determine the concentration of a nitropyridine compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)[5][11]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Nitropyridine compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyridine compound in complete medium. A common starting range is 0.01 µM to 100 µM.[12]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[7]
-
Data Presentation: Comparative Cytotoxicity of Nitropyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-5-nitropyridine derivative (35a) | MCF-7 (Breast) | 6.41 | [5] |
| 3-Nitropyridine analogue (4AZA2996) | HT-29 (Colon) | 0.0040 | [5] |
| Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [7] |
| Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [7] |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 (72h) | [13] |
| Pyridine hybrid 3b | MCF-7 (Breast) | 6.13 | [11] |
Part 2: Elucidating the Mechanism of Action (MoA)
Once a nitropyridine compound demonstrates potent cytotoxic activity, the next critical phase is to understand how it works. MoA studies are essential for rational drug development and for identifying potential biomarkers of response.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M) and subsequent cell death.[14] Flow cytometry using a DNA-staining dye like propidium iodide (PI) is the gold standard for this analysis.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common endpoint for many cytotoxic drugs. Several assays can quantify this process. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to detect apoptotic cells via flow cytometry.[7]
Target Identification and Engagement
Identifying the direct molecular target of a nitropyridine is often the most challenging yet crucial step. A multi-pronged approach combining computational predictions with direct biochemical and genetic methods is often most effective.[15][16]
Affinity-Based Methods: These techniques use a modified version of the compound (a "probe") to capture its binding partners from a cell lysate.[17][18]
-
Affinity Chromatography/Pull-down: The nitropyridine is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," separated by SDS-PAGE, and identified by mass spectrometry.[15][17] This is a direct method for identifying binding partners.[16]
-
Photo-Affinity Labeling (PAL): A photoreactive group is incorporated into the compound. Upon UV irradiation, the probe covalently crosslinks to its target, allowing for more stringent purification and capturing even transient interactions.[15]
Label-Free Methods: These methods do not require modification of the compound, which is a significant advantage as it avoids the risk of altering the compound's binding properties.[18]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15] Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot. A shift in the melting curve in the presence of the compound provides strong evidence of direct target engagement in a physiological context.[15]
Part 3: Assays for Specific Biological Activities
Nitropyridines have shown promise in diverse therapeutic areas. The following protocols are tailored to assess their antimicrobial and specific anti-cancer activities.
Antimicrobial Susceptibility Testing
Principle: The goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[19] The broth microdilution method is a quantitative technique widely used for this purpose.[20][21]
Protocol 2: Broth Microdilution for MIC Determination
Objective: To quantitatively measure the in vitro antimicrobial activity of a nitropyridine compound.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[20]
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microbe
-
96-well sterile microtiter plates
-
Nitropyridine compound and control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL)[20]
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth so that the final inoculum density in each well will be approximately 5 x 10^5 CFU/mL.[22]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Compare to the turbid growth in well 11. Well 12 should remain clear.[19]
Data Presentation: Antimicrobial Activity of Nitropyridine Derivatives
| Compound/Isomer | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Amino-5-nitropyridine | Cocrystal with 4-phenylsulfanylbutyric acid | S. aureus | >100 (cocrystal showed higher activity than acid alone) | [1] |
| 2-Amino-5-nitropyridine | Cu(II) Complex | S. aureus | (Activity reported, no MIC value) | [3] |
| 2-Amino-5-nitropyridine | Ni(II) Complex | P. aeruginosa | (Activity reported, no MIC value) | [3] |
Anti-Cancer MoA: Tubulin Polymerization Assay
Several nitropyridine analogues have been identified as potent microtubule-targeting agents that inhibit tubulin polymerization, similar to drugs like colchicine.[11][14] This can be assessed directly using an in vitro, cell-free assay.
Principle: This assay measures the polymerization of purified tubulin into microtubules. It is often a fluorescence-based assay where a fluorescent reporter incorporates into growing microtubules, leading to an increase in fluorescence signal over time.[11] An inhibitor will prevent this increase.
Conclusion
The biological evaluation of nitropyridine compounds requires a logical and systematic progression of assays. Starting with broad screening for cytotoxicity provides essential data on potency and selectivity. Subsequent, more complex assays are then employed to dissect the mechanism of action, from effects on cellular processes like cell cycle progression and apoptosis to the identification of the specific molecular target. The protocols and frameworks provided here serve as a robust starting point for researchers in drug discovery, emphasizing the importance of understanding the principles behind each assay to generate meaningful and actionable data in the quest for novel nitropyridine-based therapeutics.
References
- Washtien, W., & Santi, D. V. (1979). Mechanism of action of 5-nitro-2'-deoxyuridine. National Center for Biotechnology Information.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information.
- de Jong, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. National Center for Biotechnology Information.
- Wang, Y., et al. (2024). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers.
- Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate.
- Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
- Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. (n.d.). ChemRxiv.
- Markella, A., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. National Center for Biotechnology Information.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information.
- Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). (2021). ResearchGate.
- Maciążek-Jurczyk, M., et al. (2016). Fluorescence-based assay as a new screening tool for toxic chemicals. National Center for Biotechnology Information.
- Target Identification and Mode of Action Studies. (n.d.). University of Florida College of Pharmacy.
- Uddin, M. J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information.
- Aslantürk, A., & Uzun, M. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. National Center for Biotechnology Information.
- Fluorescence & Luminescence Assays. (n.d.). Charnwood Discovery.
- Assessing nanotoxicity in cells in vitro. (n.d.). National Center for Biotechnology Information.
- Absorbance (A) and fluorescence (F) of the synthesized nitropyridine-thiazolidin-4-one conjugates 4a-4d by (λ max nm) in several solvents. (n.d.). ResearchGate.
- El-Naggar, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. National Center for Biotechnology Information.
- Fluorescence-based detection of nitroaromatics using a luminescent second sphere adduct self-assembled by charge-assisted hydrogen bonds. (n.d.). Royal Society of Chemistry.
- Zhou, J., et al. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Center for Biotechnology Information.
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
- Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc..
- A systematic study of fluorescence-based detection of nitroexplosives and other aromatics in the vapor phase by microporous metal-organic frameworks. (2013). National Center for Biotechnology Information.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Center for Biotechnology Information.
- Assessment of antimicrobial activity. (2019). Protocols.io.
- Terstiege, I., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. National Center for Biotechnology Information.
- An, F., & Tolliday, N. (2022). Advances in luminescence-based technologies for drug discovery. National Center for Biotechnology Information.
- Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information.
- Fluorescence-based assays. (n.d.). Broad Institute.
- Cell-Based Assays Guide. (2025). Antibodies.com.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Center for Biotechnology Information.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information.
- Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing.
- Singh, R., et al. (n.d.). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. National Center for Biotechnology Information.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Semantic Scholar.
- Nitropyridines: Synthesis and reactions. (2025). ResearchGate.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
- Nowicka, A., et al. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. National Center for Biotechnology Information.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 8. njbio.com [njbio.com]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of antimicrobial activity [protocols.io]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Research Chemical: 4-Methyl-2-nitropyridin-3-ol
Introduction
4-Methyl-2-nitropyridin-3-ol is a substituted pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The pyridine ring is a privileged scaffold in numerous FDA-approved drugs, and the strategic placement of methyl, nitro, and hydroxyl groups on this core structure provides multiple reaction sites for the synthesis of complex molecules.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, making it a valuable intermediate in the synthesis of various bioactive compounds, including kinase inhibitors and potential antibacterial agents.[1][2]
This guide provides a comprehensive overview of the properties, synthesis, and research applications of this compound. It is intended for researchers, scientists, and drug development professionals to facilitate the use of this compound in their research endeavors.
Physicochemical Properties and Characterization
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 15128-89-9 | PubChem[3] |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[3] |
| Molecular Weight | 154.12 g/mol | PubChem[3] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 1.6 | PubChem[3] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and hydroxyl groups will be significantly shifted.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the N-O stretches of the nitro group (typically two bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.12 g/mol ).
Synthesis Protocol
The following is a plausible and detailed protocol for the laboratory-scale synthesis of this compound, adapted from established procedures for the nitration of substituted pyridines.[5] The synthesis of the related compound 4-Methyl-3-nitropyridin-2-amine from 2-Amino-4-picoline via nitration provides a strong basis for this proposed route.[5]
Overall Reaction Scheme
Caption: Synthetic route to this compound.
Materials and Reagents
-
4-Methylpyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-Methylpyridin-3-ol (e.g., 5.0 g, 45.8 mmol). Place the flask in an ice bath to cool the contents to 0-5 °C.
-
Acidification: Slowly and carefully add concentrated sulfuric acid (25 mL) to the flask while stirring. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.
-
Nitration: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (4.5 mL) to concentrated sulfuric acid (5.5 mL) in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 4-Methylpyridin-3-ol in sulfuric acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious as this will cause vigorous gas evolution (CO₂). Continue adding the base until the pH of the solution is approximately 7-8.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application Notes: A Versatile Intermediate in Drug Discovery
The presence of the nitro, hydroxyl, and methyl groups, along with the pyridine core, makes this compound a highly valuable intermediate for the synthesis of a diverse range of complex molecules.
Application as a Precursor for Kinase Inhibitors
Nitropyridine derivatives are frequently used as key intermediates in the synthesis of various kinase inhibitors, including those targeting Janus Kinase (JAK) and Glycogen Synthase Kinase-3 (GSK3).[1][2] The nitro group can be reduced to an amine, which can then be further functionalized, while the hydroxyl group can be used for ether or ester formation.
Caption: Synthesis of a hypothetical kinase inhibitor.
This protocol describes the reduction of the nitro group in this compound to an amino group, a common step in the synthesis of many bioactive molecules.
-
Setup: In a hydrogenation flask, dissolve this compound (1.0 g, 6.49 mmol) in methanol (50 mL).
-
Catalyst: Add Palladium on carbon (10% w/w, 0.1 g) to the solution.
-
Hydrogenation: Place the flask on a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (3 cycles). Pressurize the flask with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-4-methylpyridin-3-ol.
This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.
-
Reagents: Prepare a reaction buffer, a solution of the target kinase, a solution of the substrate (e.g., a peptide), and a solution of ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound (synthesized from this compound) in DMSO.
-
Assay Plate: In a 96-well plate, add the reaction buffer, the kinase solution, and the test compound solution. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubation: Incubate the plate at 30 °C for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a fluorescent or luminescent reporter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
Application as a Scaffold for Antibacterial Agents
The nitropyridine scaffold is present in some compounds with reported antibacterial activity.[6] this compound can serve as a starting point for the synthesis of a library of derivatives to be screened for antibacterial properties.
This protocol outlines the broth microdilution method to determine the MIC of novel compounds derived from this compound against a target bacterial strain.[7]
-
Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and then prepare serial two-fold dilutions in broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, the safety guidelines for related nitropyridine compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile research chemical with significant potential in drug discovery and development. Its utility as a synthetic intermediate for the preparation of kinase inhibitors and other bioactive molecules makes it an important tool for medicinal chemists. The protocols and application notes provided in this guide are intended to facilitate its use in research and to encourage further exploration of its synthetic potential and biological activities.
References
- PubChem. This compound.
- Chalyk, B. A., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(x), xxxx.
- Google Patents. Process for preparation of nitropyridine derivatives. WO2010089773A2.
- PubChem. 4-Methyl-3-nitropyridine.
- Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.
- Khan, M. A., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1615.
- Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6859–6871.
- Lemaire, T., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4343–4347.
- Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
- Chalyk, B. A., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Google Patents. United States Patent Office. US2759943A.
- The Royal Society of Chemistry. Supporting Information for: A general catalytic radical-based method for the synthesis of trifluoromethyl- and perfluoroalkyl-pyridines.
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.
- Al-Hussain, S. A., et al. (2025). Characterization, Antibacterial Evaluation and Computational Study of Synthesized 4,5-bis(Hydroxymethyl)-2-Methylpyridin-3-ol Tetraphenylborate Ion-Pair Complex. ChemistryOpen.
- Matsumura, Y., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(11), 2841.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
- He, S., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 7016–7033.
- Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.
- Yusoff, F. M., et al. (2016). Evaluation of Antioxidant and Antibacterial Activities of Aqueous, Methanolic and Alkaloid Extracts from Mitragyna Speciosa (Rubiaceae Family) Leaves. International Journal of Molecular Sciences, 17(11), 1883.
- Google Patents. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
- Gopez, J. D., et al. (2017). Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. Colloids and Surfaces B: Biointerfaces, 153, 233–241.
- Parenti, M. D., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry, 285, 116263.
- Shang, W., et al. (2022). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. Molecules, 27(19), 6296.
- Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. ResearchGate.
- Chalyk, B. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5674.
- Wang, G., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937.
- Ghorab, M. M., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate.
- Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016.
- Organic Chemistry Portal. Name Reactions.
- Mai, A., et al. (2012). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. Journal of Medicinal Chemistry, 55(15), 6863–6867.
- ResearchGate. Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-nitropyridin-3-ol
Introduction: Welcome to the technical support guide for the synthesis of 4-Methyl-2-nitropyridin-3-ol. This molecule is a key intermediate in the development of various pharmaceutical compounds. Its synthesis, primarily achieved through the nitration of 4-methylpyridin-3-ol, presents several challenges that can impact yield, purity, and reproducibility. As your application support partner, this guide is designed to provide in-depth, field-proven insights to navigate these complexities. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot issues and optimize your experimental outcomes.
Section 1: Synthesis Overview and Mechanism
The most common route to this compound is the direct nitration of 4-methylpyridin-3-ol. This reaction is an electrophilic aromatic substitution (EAS). However, the pyridine ring is inherently electron-deficient and is further deactivated by protonation of the ring nitrogen under the strongly acidic conditions typically used for nitration.[1]
The key to a successful synthesis lies in understanding the directing effects of the substituents. The hydroxyl (-OH) group is a strong activating, ortho-, para-director, while the methyl (-CH₃) group is a weaker activating, ortho-, para-director. In the protonated pyridinium species, the hydroxyl group's influence is paramount in directing the incoming electrophile (the nitronium ion, NO₂⁺). Nitration of 3-hydroxypyridine derivatives typically occurs at the 2-position, ortho to the hydroxyl group.[2][3]
The primary challenge is controlling the reaction to favor nitration at the C2 position while avoiding common side reactions like over-nitration or oxidative decomposition.
Sources
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-nitropyridin-3-ol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols for the synthesis of 4-Methyl-2-nitropyridin-3-ol. Our aim is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring both safety and optimal outcomes in your research endeavors.
I. Frequently Asked Questions (FAQs)
Here we address some of the common queries encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a two-step process starting from 2-amino-4-methylpyridine. The first step is the nitration of the pyridine ring, followed by the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis reaction. This route is often favored due to the availability of the starting material and the well-established nature of the reaction types.
Q2: Why is a mixture of concentrated sulfuric acid and nitric acid used for the nitration step?
Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1]. This potent electrophile is necessary to overcome the inherent electron deficiency of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene[2][3][4].
Q3: What are the primary safety concerns associated with this synthesis?
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions[5]. The use of concentrated acids also necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q4: What are the expected side products in this reaction?
The nitration of substituted pyridines can lead to the formation of regioisomers. For instance, nitration of 2-amino-4-methylpyridine can potentially yield both 3-nitro and 5-nitro isomers[6]. Careful control of reaction conditions is crucial to favor the desired isomer. Additionally, incomplete conversion of the amino group in the second step can result in residual aminonitropyridine impurities.
Q5: How can the purity of the final product be assessed?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for confirming the structure and assessing the purity of the synthesized this compound.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Nitrated Intermediate.
-
Question: I performed the nitration of 2-amino-4-methylpyridine, but my yield is very low. What could be the cause?
-
Answer:
-
Insufficiently Strong Nitrating Conditions: The pyridine ring is electron-deficient and requires a strong electrophile for nitration. Ensure your sulfuric and nitric acids are concentrated and of high purity. The formation of the nitronium ion is critical for the reaction to proceed[1].
-
Incorrect Reaction Temperature: While the reaction is exothermic and requires cooling, the temperature must be optimal for the reaction to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to degradation of the starting material or product. A carefully controlled temperature, typically between 0-10 °C during the addition of the nitrating mixture, is recommended[6].
-
Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Problem 2: Formation of Multiple Isomers.
-
Question: My product analysis shows the presence of multiple nitro isomers. How can I improve the regioselectivity of the nitration?
-
Answer:
-
Temperature Control: The ratio of isomers can be temperature-dependent. Maintaining a consistent and low temperature during the addition of the nitrating agent can enhance the selectivity for the desired isomer.
-
Order of Reagent Addition: Slowly adding the nitrating mixture to the solution of the aminopyridine in sulfuric acid can help control the local concentration of the electrophile and improve selectivity.
-
Purification: If isomer formation is unavoidable, careful purification by column chromatography may be necessary to isolate the desired product[7].
-
Problem 3: The Diazotization Reaction is Ineffective.
-
Question: I am having trouble converting the 2-amino-4-methyl-3-nitropyridine to the corresponding pyridinol. What are the critical parameters for the diazotization-hydrolysis step?
-
Answer:
-
Temperature Control is Crucial: The diazonium salt intermediate is unstable at higher temperatures. The reaction with sodium nitrite should be carried out at a low temperature, typically below 5 °C, to prevent decomposition of the diazonium salt before hydrolysis can occur[8].
-
Acidic Conditions: The reaction must be performed in a strongly acidic solution (e.g., aqueous sulfuric acid) to ensure the formation of nitrous acid from sodium nitrite.
-
Slow Addition of Sodium Nitrite: A slow, dropwise addition of the sodium nitrite solution is essential to maintain a low temperature and control the reaction rate.
-
Hydrolysis Step: After the formation of the diazonium salt, the reaction mixture needs to be carefully warmed to facilitate the hydrolysis step, where the diazonium group is replaced by a hydroxyl group.
-
Problem 4: Difficulty in Isolating the Final Product.
-
Question: After the hydrolysis step, I am struggling to isolate the this compound from the reaction mixture. What is the recommended work-up procedure?
-
Answer:
-
Neutralization: The highly acidic reaction mixture needs to be carefully neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product[5][6]. This should be done cautiously in an ice bath to manage the heat generated.
-
Extraction: Once neutralized, the product can be extracted from the aqueous solution using an appropriate organic solvent like ethyl acetate or dichloromethane[8][9]. Multiple extractions will ensure a higher recovery of the product.
-
Purification: The crude product obtained after extraction may require further purification. Recrystallization from a suitable solvent system or column chromatography can be employed to obtain the final product in high purity[7].
-
III. Experimental Protocols
The following protocols are provided as a guide. Optimization may be required based on your specific laboratory conditions and reagent purity.
A. Synthesis of 2-Amino-4-methyl-3-nitropyridine
This procedure is adapted from general methods for the nitration of aminopyridines[6][10].
Reagents and Equipment:
-
2-Amino-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ammonium Hydroxide solution
-
Crushed Ice
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add 2-amino-4-methylpyridine to concentrated sulfuric acid while cooling in an ice bath. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature with an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of ammonium hydroxide solution until the pH is approximately 7.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield 2-amino-4-methyl-3-nitropyridine.
B. Synthesis of this compound
This protocol is based on the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate[6][8].
Reagents and Equipment:
-
2-Amino-4-methyl-3-nitropyridine
-
Sulfuric Acid (aqueous solution)
-
Sodium Nitrite
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Dissolve the 2-amino-4-methyl-3-nitropyridine from the previous step in an aqueous solution of sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the acidic solution of the aminonitropyridine, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours to facilitate hydrolysis.
-
Cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualizations and Data
Reaction Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution followed by a diazotization-hydrolysis sequence.
Caption: A logical workflow for troubleshooting the synthesis.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Optimal Range | Rationale | Potential Issues if Deviated |
| Nitration Temperature | 0 - 10 °C | Controls exothermicity and improves regioselectivity. | Higher temps can lead to side products and lower yield. |
| Diazotization Temperature | 0 - 5 °C | Stabilizes the diazonium salt intermediate. | Higher temps cause decomposition of the diazonium salt. |
| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ | Generates the highly reactive nitronium ion (NO₂⁺) needed for the reaction. | Weaker acids will result in low or no reaction. |
| pH during Work-up | ~7-8 | Ensures precipitation of the product for efficient extraction. | Incorrect pH can lead to product loss in the aqueous phase. |
V. References
-
Synthesis of 4-nitropyridine - PrepChem.com. [Link]
-
CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents.
-
3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. [Link]
-
WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
-
This compound | C6H6N2O3 | CID 13900230 - PubChem. [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ResearchGate. [Link]
-
c5sc02983j1.pdf - The Royal Society of Chemistry. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. [Link]
-
(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
-
WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
-
US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 9. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Methyl-2-nitropyridin-3-ol
Welcome to the technical support guide for the synthesis and yield optimization of 4-Methyl-2-nitropyridin-3-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your experimental outcomes.
Overview of the Synthesis
The primary route to this compound is through the electrophilic aromatic substitution (EAS) reaction of a 4-methyl-3-hydroxypyridine precursor. The nitration of pyridine rings is notoriously challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophiles.[1][2] Harsh reaction conditions are typically necessary, which can unfortunately lead to a variety of side reactions and product degradation, making yield optimization a critical task.[2][3]
The hydroxyl (-OH) and methyl (-CH₃) groups on the starting material are both activating, ortho-, para-directing groups. This electronic guidance favors the introduction of the nitro group at the C2, C5, or C6 positions. The desired product is the C2 isomer. Careful control of reaction parameters is essential to achieve the desired regioselectivity and maximize yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue: Low or No Product Yield
Question: My synthesis of this compound is resulting in a consistently low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?
Answer: Low or no yield is the most common challenge in this synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Corrective Actions:
-
Insufficiently Potent Nitrating Agent: The pyridine ring is deactivated, requiring a strong electrophile. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the first choice. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4] If this is not effective, consider alternative, more potent nitrating systems.
-
Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the activation energy for the reaction may not be overcome, leading to an incomplete or stalled reaction. Conversely, if the temperature is too high, it can lead to the degradation of the starting material or the product, and promote the formation of unwanted side products.[7]
-
Actionable Advice: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the initial exotherm. After the addition is complete, slowly and carefully raise the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-60 °C) may be necessary.
-
-
Degradation of Starting Material/Product: Strong oxidizing conditions, a hallmark of nitration reactions, can lead to the degradation of the pyridine ring or the oxidation of the methyl group.[3]
-
Actionable Advice: Maintain a controlled temperature profile. Ensure the reaction is not heated for an unnecessarily long time. Once TLC indicates the consumption of the starting material or the peak formation of the product, proceed with the work-up promptly.
-
Below is a workflow to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low yield.
Issue: Purity Problems and Multiple Side Products
Question: My crude product shows multiple spots on the TLC plate, indicating significant impurities. What are these likely side products, and how can I improve the purity of my final compound?
Answer: The formation of multiple products is common in pyridine nitration due to competing reactions.
Potential Side Products & Minimization Strategies:
-
Isomeric Products: While the directing groups favor C2 nitration, nitration at other positions (e.g., C6) can occur, leading to isomeric impurities that may be difficult to separate.
-
Strategy: Temperature is a key factor in controlling regioselectivity. Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity.
-
-
Poly-nitrated Products: The presence of two activating groups can make the mono-nitrated product susceptible to a second nitration, especially if an excess of the nitrating agent is used or the reaction temperature is too high.
-
Strategy: Use a controlled stoichiometry of the nitrating agent. A slight excess (e.g., 1.1-1.2 equivalents) of nitric acid is often sufficient. Avoid large excesses. Add the nitrating agent dropwise to prevent localized high concentrations.
-
-
Oxidative Degradation: The methyl group is susceptible to oxidation by hot, concentrated nitric acid.[3]
-
Strategy: Maintain strict temperature control and avoid prolonged reaction times at elevated temperatures.
-
Purification Recommendations:
-
Work-up: After the reaction is complete, quench the reaction mixture by pouring it carefully onto crushed ice. This helps to precipitate the product and dilute the strong acids. Neutralize the acidic solution cautiously with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH where the product is least soluble.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective for removing impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from isomers and other byproducts.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most effective nitrating system for 4-methyl-3-hydroxypyridine?
For this specific substrate, a mixture of concentrated sulfuric acid and concentrated nitric acid is the standard starting point. The ratio can be optimized, but a common approach is to dissolve the substrate in sulfuric acid and then add nitric acid dropwise at a low temperature. If yields are poor, a more powerful system like fuming nitric acid in sulfuric acid, or nitric acid with trifluoroacetic anhydride, can be explored.[5]
Q2: How critical is the order of reagent addition?
It is highly critical. The standard and safest procedure is to first dissolve the 4-methyl-3-hydroxypyridine in concentrated sulfuric acid. This solution should then be cooled in an ice bath before the slow, dropwise addition of nitric acid (or a pre-mixed nitrating mixture). This order helps to control the reaction exotherm and ensures the immediate formation of the nitronium ion in the presence of the substrate.
Q3: Is there an alternative synthetic route if direct nitration fails?
Yes. A common strategy for nitrating pyridines that are otherwise unreactive is to first synthesize the corresponding pyridine-N-oxide.[9][10]
-
Oxidation: The starting 4-methyl-3-hydroxypyridine can be oxidized to 4-methyl-3-hydroxypyridine-N-oxide using an oxidant like hydrogen peroxide in acetic acid.
-
Nitration: The N-oxide is much more activated towards electrophilic substitution. Nitration of the N-oxide typically occurs at the 4-position, but the directing groups already present will influence the final position. This step often proceeds under milder conditions and with higher yield than the direct nitration of the parent pyridine.[9]
-
Deoxygenation: The nitro-N-oxide intermediate is then deoxygenated (the N-O bond is reduced) using a reagent like PCl₃ to yield the final this compound.[10]
This multi-step approach, while longer, can often provide a more reliable and higher-yielding route to the desired product.
Caption: The Pyridine-N-Oxide synthetic route.
Recommended Experimental Protocol
Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-methyl-3-hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Carbonate (or other suitable base)
-
Appropriate solvents for extraction and recrystallization (e.g., Ethyl Acetate, Ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add the 4-methyl-3-hydroxypyridine to the cold sulfuric acid while stirring. Ensure the temperature does not rise significantly.
-
Once the substrate is fully dissolved, begin the dropwise addition of concentrated nitric acid from the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes.
-
Monitor the reaction progress by TLC. If the reaction is incomplete, consider allowing it to warm slowly to room temperature or gently heating to 40-50 °C for a specified time, while continuously monitoring.
-
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.
-
Slowly neutralize the cold solution by adding a base like sodium carbonate in small portions until the pH is approximately 7-8. The product may precipitate during this process.
-
Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommendation | Rationale |
| Temperature Control | 0-10 °C during addition; 25-50 °C for reaction | Minimizes side reactions and degradation. |
| Nitrating Agent | 1.1 - 1.2 eq. HNO₃ in conc. H₂SO₄ | Provides sufficient electrophile while limiting poly-nitration. |
| Reaction Monitoring | TLC (e.g., 1:1 Hexane:Ethyl Acetate) | Prevents over-running the reaction and product degradation. |
| Work-up | Quench on ice, then neutralize | Safely handles the strong acid and facilitates product isolation. |
References
- Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
- EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+.
- Discuss the chemistry of pyridine under nitration. (2025). Filo.
- Bakke, J. M., et al. (2005). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
- Katritzky, A. R., et al. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- This compound. (n.d.). PubChem.
- Process for preparation of nitropyridine derivatives. (2010).
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing).
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. (2010).
- Methyl (2-chloro-4-(trifluoromethoxy)pyridin-3-yl)carbamate. (n.d.). The Royal Society of Chemistry.
- 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015).
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
- Nitration of 4-acetyl-pyridine. (2024). Reddit.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central - NIH.
- 4-nitropyridine synthesis requested. (n.d.). The Hive Chemistry Discourse.
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (n.d.). RSC Publishing.
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
Technical Support Center: Navigating Byproduct Formation in Nitropyridine Synthesis
Welcome to the technical support resource for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly the formation of unwanted byproducts. The synthesis of nitropyridines is a cornerstone for the creation of numerous pharmaceutical and agrochemical compounds, yet it is fraught with challenges related to yield and purity.[1][2] This document provides in-depth, experience-driven answers to frequently encountered problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Direct Nitration of Unsubstituted Pyridine
Q1: I am attempting to nitrate pyridine using standard nitrating conditions (e.g., HNO₃/H₂SO₄) but am getting very low to no yield of 3-nitropyridine. What is going wrong?
A1: This is a classic and highly common issue in pyridine chemistry. The core of the problem lies in the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, making the aromatic ring electron-deficient. Under the strongly acidic conditions required for nitration, the pyridine nitrogen is readily protonated to form the pyridinium ion. This positive charge further deactivates the ring, rendering it extremely resistant to electrophilic aromatic substitution (EAS).[1][3] Consequently, nitration conditions that are effective for benzene are typically futile for pyridine, and forcing the reaction often leads to decomposition or negligible yields.[1]
Troubleshooting Steps:
-
Increase Reaction Severity (Use with Caution): The traditional, albeit often low-yielding, approach is to use extremely harsh conditions. This involves high temperatures (approaching 300°C) with fuming nitric and sulfuric acids (oleum).[3] This method should be approached with extreme caution due to safety concerns and the high potential for byproduct formation and low recovery.
-
Alternative Nitrating Systems (Recommended): A more effective and milder approach is the "Bakke's synthesis," which utilizes dinitrogen pentoxide (N₂O₅).[3][4] In this method, pyridine reacts with N₂O₅ to form an N-nitropyridinium ion intermediate.[5][6] This intermediate is not a direct EAS reaction but rearranges upon treatment with a reducing agent like SO₂ or NaHSO₃ to yield 3-nitropyridine.[1][4] This rearrangement is believed to occur via a[3][7] sigmatropic shift, bypassing the high activation energy of direct electrophilic attack on the deactivated ring.[1][6]
dot
Caption: Strategies for controlling regioselectivity in pyridine nitration.
Issue 3: Formation of Over-Nitration and Other Side Products
Q4: I am observing the formation of dinitropyridines and other impurities in my reaction. How can I minimize these?
A4: The formation of byproducts, especially from over-nitration, is a direct consequence of the reaction conditions being too harsh or not adequately controlled. [8]Even when targeting a mono-nitrated product, small amounts of dinitro- or even trinitro-pyridines can form. Additionally, other side reactions can lead to impurities like pyridones. [9][10] Key Byproducts and Mitigation Strategies
| Byproduct Type | Common Cause | Mitigation Strategy |
| Dinitropyridines | Excess nitrating agent, high temperature, prolonged reaction time. [7][8] | - Control Stoichiometry: Use the minimum required amount of nitrating agent. - Temperature Control: Maintain the lowest effective temperature. Perform additions at 0°C or below. [7]- Slow Addition: Add the nitrating agent dropwise to avoid localized high concentrations. [7]- Reaction Monitoring: Use TLC or GC-MS to monitor the reaction and stop it once the desired product is maximized. [7] |
| Pyridones | Hydrolysis of aminopyridine intermediates or products during workup, especially when heating neutral or basic aqueous solutions. [9][10] | - Avoid excessive heating during workup and concentration steps. - Maintain acidic conditions during workup until the final neutralization step. - Use extraction methods that minimize contact time with hot aqueous base. |
| Isomeric Byproducts | Lack of complete regioselectivity, especially with substituted pyridines. [11] | - Blocking Groups: Temporarily block the most reactive positions (e.g., halogenation at the 5-position before nitrating at the 3-position). [11]- Optimize Directing Group: Choose a starting material with a strongly directing group to favor the desired isomer. |
| Decomposition/Tars | Excessively harsh conditions (high temperature, strong acids). [3] | - Use milder nitrating agents where possible (e.g., N₂O₅). [5]- Lower the reaction temperature and extend the reaction time if necessary. |
Issue 4: Analytical Detection and Purification of Isomers
Q5: My reaction has produced a mixture of nitropyridine isomers. What are the best methods to analyze and separate them?
A5: The analysis and purification of isomeric mixtures are critical for obtaining a final product of high purity. Since isomers have the same mass, their separation relies on differences in their physical and chemical properties.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both separation and identification. [12][13]The isomers will often have different retention times on the GC column, and the mass spectrometer provides confirmation of the molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating polar compounds like nitropyridines. [14][15]Different column phases (e.g., reversed-phase, HILIC) and mobile phase compositions can be screened to achieve baseline separation of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can be used to determine the ratio of isomers in a mixture by integrating the signals unique to each compound. [1] Purification Techniques:
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This involves carefully cooling a saturated solution to selectively crystallize one isomer.
-
Column Chromatography: This is the most common laboratory-scale method for separating isomers. [16]Silica gel is typically used as the stationary phase, and a solvent system (e.g., hexane/ethyl acetate) is chosen based on TLC analysis to maximize the difference in retention factors (Rƒ) between the desired product and the byproducts.
-
Acid-Base Extraction: This technique can be useful if the basicity (pKa) of the isomeric products is sufficiently different, or to separate the nitropyridine products from non-basic impurities. [17]
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
- (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- (n.d.). Synthesis of 3-nitropyridine (III). ResearchGate.
- (n.d.). 4-nitropyridine synthesis requested. Hive Chemistry Discourse.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate.
- (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
- (n.d.). reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
- (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- (n.d.). Process for preparation of nitropyridine derivatives. Google Patents.
- (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central - NIH.
- (n.d.). Method for preparing 2-chloro-5-nitropyridine. Google Patents.
- (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate.
- (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office.
- (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.
- (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PubMed Central.
- (n.d.). Preparation method of 2-hydroxy-3-nitropyridine. Google Patents.
- (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- (n.d.). A process for separating nitration isomers of substituted benzene compounds. Google Patents.
- (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- (2025). Purification Technique, Qualitative & Quantitative Analysis + Optical Isomerism ONE SHOT Nitin Sir. YouTube.
- (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. chempanda.com [chempanda.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 10. mdpi.org [mdpi.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
- 16. m.youtube.com [m.youtube.com]
- 17. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Separation of Nitropyridine Isomers
Welcome to the Technical Support Center for the separation of nitropyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these critical chemical intermediates. The structural similarity of nitropyridine isomers presents a significant analytical and preparative challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experimental work.
The Challenge of Separating Nitropyridine Isomers
Nitropyridine isomers, such as 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, often exhibit very similar physicochemical properties, including polarity, boiling points, and solubility. This makes their separation by common techniques like distillation or simple crystallization difficult.[1][2] The successful separation, therefore, relies on exploiting subtle differences in their interactions with stationary and mobile phases in chromatography or their crystal lattice energies.
This guide will focus on the most prevalent and powerful techniques for isomer separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and specialized crystallization methods.
Part 1: Troubleshooting Chromatographic Separations
Chromatography is the cornerstone of isomer separation. However, achieving baseline resolution of nitropyridine isomers can be challenging. This section addresses common problems encountered during HPLC, GC, and SFC separations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of nitropyridine isomers.[2] However, issues such as poor resolution, peak tailing, and inconsistent retention times are common.
Issue 1: Poor Resolution of Isomer Peaks
Q1: My nitropyridine isomers are co-eluting or showing very poor separation in my reversed-phase HPLC method. What should I do?
A1: Poor resolution is the most frequent challenge. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Their different selectivities can significantly impact the separation of closely related isomers.[3]
-
Aqueous Phase pH: For ionizable nitropyridines, adjusting the pH of the aqueous mobile phase can alter the charge state of the analytes and their interaction with the stationary phase, leading to improved separation. For silica-based columns, it is advisable to maintain a pH between 2 and 8.[4]
-
Additives: Introducing additives like formic acid or ammonium formate can improve peak shape and selectivity.[3][5]
-
-
Stationary Phase Selection:
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider alternative stationary phases:
-
Phenyl-Hexyl Phases: These offer π-π interactions which can be beneficial for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
Mixed-Mode or Hydrogen-Bonding Columns: Specialized columns, such as those designed for hydrogen bonding interactions (e.g., SHARC 1), can offer unique selectivity for polar isomers like aminopyridines and can be adapted for nitropyridines.[2][3]
-
-
-
Method Parameters:
-
Gradient Slope: If using a gradient, decrease the slope (i.e., make it shallower) to give the isomers more time to interact with the stationary phase and resolve.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase run time.[6]
-
Temperature: Adjusting the column temperature can alter selectivity. It's an often-overlooked parameter that can have a significant impact.[6]
-
Workflow for HPLC Method Optimization
Caption: A systematic workflow for troubleshooting poor HPLC resolution of nitropyridine isomers.
Issue 2: Peak Tailing
Q2: My nitropyridine peaks are showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like pyridines is often caused by secondary interactions with acidic silanol groups on the silica support of the stationary phase.[2]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups.
-
Mobile Phase Modifier:
-
Acidic Additive: Add a small amount of a competing acid, like formic or acetic acid (0.1%), to the mobile phase. This will protonate the silanol groups and reduce their interaction with the basic pyridine nitrogen.
-
Basic Additive: Alternatively, a small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.
-
-
Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller sample volume or a more dilute sample.[7]
-
Check for Column Contamination: Strongly retained compounds from previous injections can cause active sites to form on the column. Flush the column with a strong solvent.[4]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile nitropyridine isomers.[8]
Issue 3: Inadequate Separation of Isomers with Similar Boiling Points
Q3: My nitropyridine isomers have very close boiling points and are not separating on my standard non-polar GC column.
A3: When boiling points are nearly identical, separation must be achieved based on differences in polarity.
-
Column Selection is Key:
-
Mid-Polarity Columns: Switch from a non-polar phase (e.g., DB-1, HP-5) to a mid-polarity phase like a 50% phenyl-methylpolysiloxane (e.g., DB-17, HP-50+). The increased phenyl content enhances π-π interactions, which can differentiate between the positional isomers.
-
WAX Columns: For more polar nitropyridines, a polyethylene glycol (PEG) or "WAX" column can provide excellent separation based on polarity differences.
-
-
Optimize Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the separation of early-eluting isomers.
-
Slower Ramp Rate: A slow temperature ramp (e.g., 2-5 °C/min) will increase the time the isomers spend interacting with the stationary phase, improving resolution.[9]
-
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) for your column dimensions to achieve maximum efficiency.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for isomer separations, often providing unique selectivity and faster analysis times compared to HPLC.[][11][12] It is particularly effective for chiral separations.[11]
Issue 4: Poor or No Separation of Nitropyridine Isomers in SFC
Q4: I'm new to SFC and am struggling to get any separation of my nitropyridine isomers.
A4: SFC method development involves a different set of parameters compared to HPLC.
-
Stationary Phase Screening: Column choice is the most critical factor in SFC.[13] Screen a variety of stationary phases with different selectivities. For nitropyridines, consider:
-
Pyridine-based columns: These are often a good starting point for pyridine-containing analytes.[12]
-
Phenyl-based columns with polar modifications: Columns with hydroxy or other polar groups on a phenyl phase can offer unique selectivity.[12]
-
Chiral Stationary Phases (CSPs): Even for achiral separations, CSPs can sometimes provide excellent separation of positional isomers due to their highly ordered structures.
-
-
Co-solvent/Modifier Selection:
-
Methanol is the most common co-solvent. However, trying other alcohols like ethanol or isopropanol can change selectivity.
-
The percentage of the co-solvent in the mobile phase (supercritical CO₂) has a major impact on retention and selectivity.
-
-
Additive Use: Small amounts of additives (e.g., ammonia, formic acid) in the co-solvent can dramatically improve peak shape and selectivity, especially for basic compounds.[13]
Part 2: Troubleshooting Crystallization-Based Separations
Crystallization can be a cost-effective method for separating isomers on a larger scale, but it requires careful optimization.[14][15]
Issue 5: Co-crystallization of Isomers
Q5: I'm trying to separate my nitropyridine isomers by crystallization, but I keep getting a mixed solid with poor purity.
A5: Co-crystallization occurs when the undesired isomer incorporates into the crystal lattice of the desired isomer.
-
Solvent System Optimization: The choice of solvent is critical.
-
Screen a Wide Range of Solvents: Look for a solvent that provides a significant difference in the solubility of the two isomers at a given temperature.
-
Mixed Solvent Systems: Using a combination of a "good" solvent (in which the isomers are soluble) and an "anti-solvent" (in which they are poorly soluble) can fine-tune the solubility and improve selectivity.
-
-
Control Supersaturation and Cooling Rate:
-
Slow Cooling: Rapid cooling often leads to the trapping of impurities and the undesired isomer in the crystal lattice.[16] A slow, controlled cooling profile is essential for selective crystallization.
-
Metastable Zone: Operate within the metastable zone width, which is the region of supersaturation where spontaneous nucleation is unlikely. This allows for controlled crystal growth on seed crystals.
-
-
Seeding:
-
Introduce Seed Crystals: Adding a small amount of the pure desired isomer (seed crystals) to the supersaturated solution can direct the crystallization process and significantly improve purity.[15]
-
Decision Tree for Crystallization Troubleshooting
Caption: A troubleshooting guide for improving the purity of nitropyridine isomers obtained via crystallization.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of 2-, 3-, and 4-nitropyridine?
A1: The properties can vary slightly, but here is a general comparison. These subtle differences are what separation techniques exploit.
| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Molecular Weight | 124.1 g/mol | 124.1 g/mol | 124.1 g/mol |
| Melting Point | ~70-72 °C | ~38-41 °C | ~47-49 °C |
| Boiling Point | ~221 °C | ~217 °C | ~215 °C |
| Dipole Moment | High | Moderate | Low |
| CAS Number | [15009-91-3][17] | [2530-26-9][18] | [1122-61-8] |
Note: Values are approximate and can vary based on the source.
Q2: Can I use Thin Layer Chromatography (TLC) for method development?
A2: Absolutely. TLC is an excellent, low-cost tool for quickly screening different solvent systems (mobile phases) and stationary phases to find promising conditions for HPLC or column chromatography. The separation you observe on a TLC plate can often be translated to an HPLC method.
Q3: For LC-MS analysis, what mobile phase additives should I avoid?
A3: For LC-MS compatibility, it is crucial to use volatile mobile phase additives. Avoid non-volatile buffers like phosphates and sulfates. Stick to volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate.[19][20]
Q4: My nitropyridine sample is not very soluble. How does this affect my separation?
A4: Poor solubility can be a significant issue. In HPLC and SFC, it can lead to precipitation in the tubing or on the column, causing blockages and poor peak shape.[11] Ensure your sample is fully dissolved in the initial mobile phase or a solvent compatible with it. You may need to use a weaker injection solvent than the mobile phase to ensure good peak shape. In crystallization, solubility is the key parameter you manipulate to achieve separation.
Q5: Are there any safety concerns when working with nitropyridines?
A5: Yes. Nitropyridines, like many nitroaromatic compounds, can be energetic and potentially explosive, especially with heat or shock.[21] They are also toxic. Always consult the Safety Data Sheet (SDS) for the specific isomer you are working with and handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
References
- EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents.
- Lorenz, H., Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14.
- Separation of isomers by selective seeding and crystallisation? - Sciencemadness.org.
- Separation of 2-Hydroxy-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies.
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules. 2023; 28(24):8011.
- Separation of the cresol isomers by stripping crystallization | Request PDF - ResearchGate.
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
- HPLC Troubleshooting Guide - ResearchGate.
- HPLC Troubleshooting Guide - WSU.
- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - NIH.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS.
- 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.
- 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem - NIH.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization | LCGC International.
- Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. International Journal of Pharmaceutical and Engineering Research. 2021; 55(2).
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH.
- Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry - ResearchGate.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH.
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - MDPI.
- Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases - Chromatography Today.
- Detection and analysis method for residual solvent pyridine in solid salt - Google Patents.
- CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google Patents.
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands - SciSpace.
- What Chromatograms Can Teach Us About Our Analytes - LCGC International.
- SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES by KAREN DENISE WARD, B.S. A THESIS IN CHE.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. bvchroma.com [bvchroma.com]
- 5. helixchrom.com [helixchrom.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. archives.ijper.org [archives.ijper.org]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 17. 15009-91-3|2-Nitropyridine|BLD Pharm [bldpharm.com]
- 18. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Separation of 2-Hydroxy-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. helixchrom.com [helixchrom.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 4-Methyl-2-nitropyridin-3-ol
Welcome to the technical support center for 4-Methyl-2-nitropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Given the limited availability of direct stability studies on this compound, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer practical and scientifically grounded advice.
Core Compound Characteristics
This compound is a substituted nitropyridine with the molecular formula C₆H₆N₂O₃.[1] Its structure, featuring a hydroxyl group and a nitro group on a methyl-substituted pyridine ring, dictates its reactivity and stability. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen can influence the properties of the hydroxyl group and the overall stability of the molecule.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | [1] |
| CAS Number | 15128-89-9 | [1] |
| Appearance | Likely a solid (based on related compounds) | N/A |
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent results or loss of compound activity over time in aqueous solutions.
-
Potential Cause: Degradation of the compound, potentially due to hydrolysis, particularly under non-neutral pH conditions. The presence of both a nitro group and a hydroxyl group on the pyridine ring can make it susceptible to changes in pH.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly measure and record the pH of your stock solutions and experimental buffers.
-
Fresh Solution Preparation: Prepare solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.
-
Buffer Selection: If possible, conduct experiments in a well-buffered system at a pH where the compound is most stable. Start with neutral pH (7.0-7.4) and evaluate stability at acidic and basic pH values if your experimental conditions require it.
-
Analytical Confirmation: Use analytical techniques such as HPLC-UV or LC-MS to assess the purity of your stock solution and to monitor for the appearance of degradation products over time in your experimental media.
-
Issue 2: Discoloration of the solid compound or solutions upon exposure to light.
-
Potential Cause: Photodegradation. Nitroaromatic compounds are often photosensitive and can decompose upon exposure to UV or even ambient light.
-
Troubleshooting Steps:
-
Light Protection: Store the solid compound in an amber vial or a container wrapped in aluminum foil. Protect solutions from light by using amber glassware or by wrapping containers in foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound and its solutions to direct light.
-
Photostability Check: To confirm photosensitivity, expose a small sample of the compound in solution to ambient laboratory light for a defined period and compare its analytical profile (e.g., by HPLC) to a light-protected control.
-
Issue 3: Poor solubility in desired solvents.
-
Potential Cause: The polarity and crystalline nature of the compound may limit its solubility in certain solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of small amounts of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, DMF).
-
Co-Solvents: If solubility is limited in a primary solvent (e.g., water), consider the use of a water-miscible organic co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous experimental medium.
-
Gentle Heating and Sonication: For kinetically limited dissolution, gentle warming or sonication may aid in dissolving the compound. However, be cautious with heating as it may accelerate degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on general guidelines for nitropyridine derivatives, it is recommended to store solid this compound in a tightly sealed container, in a cool, dry place, and protected from light. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent potential oxidative degradation.
Q2: How stable is this compound in solution?
Q3: What are the likely degradation pathways for this compound?
A3: While not empirically determined for this specific molecule, potential degradation pathways can be inferred from its structure:
-
Hydrolysis: Under strongly acidic or basic conditions, the molecule could be susceptible to hydrolysis, potentially leading to the modification or cleavage of the nitro or hydroxyl groups.
-
Photodecomposition: The nitroaromatic system is a chromophore that can absorb light, leading to photochemical reactions. This could involve reduction of the nitro group or other rearrangements.
-
Oxidation: The pyridine ring and methyl group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light.
Below is a conceptual diagram illustrating potential stability-influencing factors.
Caption: Factors influencing the stability of this compound.
Q4: Are there any known chemical incompatibilities for this compound?
A4: Specific incompatibility data is not available. However, based on its functional groups, it is prudent to avoid:
-
Strong Oxidizing Agents: These can react with the pyridine ring and methyl group.
-
Strong Reducing Agents: These can reduce the nitro group.
-
Strong Acids and Bases: These may catalyze degradation, as discussed.
-
Reactive Metals: Such as alkali and alkaline earth metals, should be avoided.[2]
Q5: How can I monitor the stability of this compound in my experiments?
A5: A systematic approach to monitoring stability is recommended:
-
Establish a Baseline: Immediately after preparing a fresh solution, obtain an analytical profile using a suitable method like reverse-phase HPLC with UV detection. This will serve as your t=0 reference.
-
Time-Point Analysis: At various time points relevant to your experiment's duration, re-analyze an aliquot of the solution stored under the same conditions.
-
Data Comparison: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. A decrease in the main peak area suggests degradation.
Below is a generalized workflow for assessing solution stability.
Caption: Workflow for assessing the stability of this compound solutions.
References
- PubChem Compound Summary for CID 13900230, this compound
- Incomp
Sources
Technical Support Center: Degradation of 4-Methyl-2-nitropyridin-3-ol
Welcome to the technical support center for 4-Methyl-2-nitropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and degradation of this compound. As a substituted nitropyridine, its reactivity is influenced by the interplay of the electron-withdrawing nitro group, the acidic hydroxyl group, and the pyridine ring itself. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the handling and use of this compound in a question-and-answer format.
Question 1: My solution of this compound has turned yellow/orange upon dissolution or over time. What is causing this color change?
Answer: This is a common observation for phenolic compounds, particularly those with electron-withdrawing groups like a nitro substituent. The color change is typically due to one of two reasons:
-
Deprotonation of the Hydroxyl Group: The hydroxyl group at the 3-position is acidic. In the presence of a slightly basic solvent, buffer, or contaminant, it can be deprotonated to form a phenoxide ion. This phenoxide is resonance-stabilized, and the extended conjugation often shifts the absorbance of the molecule into the visible spectrum, resulting in a yellow or orange color.
-
Degradation: The color change may also signal the formation of degradation products, which could be colored. Nitropyridine derivatives can be sensitive to light (photodegradation) and strong bases.
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution. If it is neutral to basic (pH > 7), the color is likely due to phenoxide formation.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Basic impurities in solvents like DMSO or DMF can cause deprotonation.
-
Assess Purity: Analyze the colored solution using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a freshly prepared standard. The appearance of new spots or peaks indicates that degradation has occurred.
Question 2: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis after a reaction or storage. How can I identify these impurities?
Answer: The appearance of new peaks strongly suggests degradation or side reactions. The structure of this compound suggests several potential degradation pathways that could lead to these impurities.
-
Oxidation: The methyl group can be oxidized to a hydroxymethyl group (-CH₂OH) or a carboxylic acid (-COOH). The pyridine nitrogen can also be oxidized to an N-oxide. Microbial biotransformation studies on similar compounds have shown oxidation at both the methyl group and the pyridine nitrogen to be plausible pathways[1][2].
-
Reduction: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form an amino group (-NH₂).
-
Nucleophilic Substitution: The nitro group can sometimes be displaced by strong nucleophiles, although this is less common for a non-activated nitro group[3].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Question 3: My reaction yield is consistently low. Could the stability of this compound be the issue?
Answer: Yes, the stability of your starting material is critical. If the compound degrades before or during your reaction, the effective concentration will be lower, leading to reduced yields. Pyridine derivatives can be unstable under certain conditions[4].
Preventative Measures & Checks:
-
Confirm Purity Before Use: Always run a purity check (e.g., NMR or HPLC) on your starting material if it has been stored for an extended period.
-
Inert Atmosphere: For reactions sensitive to oxidation, especially those run at elevated temperatures, perform them under an inert atmosphere (e.g., Nitrogen or Argon).
-
Avoid Strong Bases and High Heat: The combination of a nitro group and a phenolic hydroxyl group can make the molecule susceptible to decomposition under strongly basic conditions or high temperatures. If your reaction requires these conditions, consider a slow addition of the compound to the reaction mixture.
-
Protect from Light: Store the solid compound and any solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Based on the general principles for storing substituted nitropyridines, the following conditions are recommended to ensure long-term stability[5]:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Light: Protect from light by using an amber, tightly sealed container.
-
Incompatibilities: Avoid storage near strong oxidizing agents or strong bases[5].
Q2: What are the most likely degradation pathways for this compound?
The primary degradation pathways are predicted based on its functional groups and studies of similar molecules[1][2][6].
Caption: Potential degradation pathways for this compound.
Q3: Which analytical methods are most suitable for conducting a stability study on this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive stability study.
-
Primary Method (Quantitative): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. It can separate the parent compound from its degradation products and quantify its decrease over time.
-
Secondary Method (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of degradation products, which helps in elucidating their structures[7].
-
Supporting Methods:
-
Thin Layer Chromatography (TLC): A quick and inexpensive way to visually check for the formation of impurities[8].
-
NMR Spectroscopy: Can be used to confirm the structure of isolated degradation products.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: Aliquot the stock solution into separate amber glass vials for each condition.
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add 3% H₂O₂ to a final concentration of 0.3%.
-
Thermal Stress: Heat a vial of the stock solution at 60 °C.
-
Photolytic Stress: Expose a vial of the stock solution in a clear glass vial to direct UV light.
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Store all vials under their respective conditions.
-
Sampling and Analysis:
-
Take samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV and LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any new peaks.
-
Data Presentation: Expected Outcomes of Forced Degradation
| Stress Condition | Expected Degradation Level | Potential Degradation Products (by Mass Change) | Primary Pathway |
| 0.1 M HCl, 60 °C | Low to Moderate | Possible ring-opening products under harsh conditions. | Acid Hydrolysis |
| 0.1 M NaOH, RT | High | Deprotonation (color change), potential for nitro group displacement or ring cleavage. | Base Hydrolysis |
| 3% H₂O₂, RT | High | +16 Da (N-Oxide or methyl oxidation) | Oxidation |
| 60 °C (in solution) | Moderate | Oxidation products (+16 Da) | Thermal Degradation |
| UV Light, RT | Moderate to High | Various products, potential for dimerization or complex reactions. | Photodegradation |
References
- Synquest Labs. (n.d.). 4-Methyl-2-nitropyridine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13900230, this compound.
- Bakke, J. M., & Ranes, E. (2009). Nitropyridines: Synthesis and reactions. ResearchGate.
- U.S. Environmental Protection Agency. (n.d.). Analytical Methods.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Nielsen, A. T. (2009). Synthesis and Functionalization of 3-Nitropyridines.
- Bakke, J. M., Ranes, E., & Svensson, H. L. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate.
- European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
- Rybakov, V. B., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691.
- Szymańska, J., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(2), 85-90.
- Tang, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
- Reddy, G. S., et al. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. Journal of Industrial Microbiology & Biotechnology, 39(8), 1137-1145.
- Reddy, G. S., et al. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. PubMed.
- U.S. Army Armament Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC.
- Lee, K., & Lee, Y. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3834-3837.
- Igloi, G. L., & Watson, G. K. (2014). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microbial transformation of 2-amino-4-methyl-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: 4-Methyl-2-nitropyridin-3-ol
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for 4-Methyl-2-nitropyridin-3-ol (CAS No. 15128-89-9). This document provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of this compound in experimental settings. As a substituted nitropyridine, this molecule possesses unique reactivity that, if not properly understood, can lead to experimental inconsistencies. This guide is structured to proactively address potential challenges and answer common questions.
Section 1: Compound Profile & Safety Precautions
This compound is a heterocyclic organic compound featuring a pyridine core substituted with methyl, nitro, and hydroxyl groups.[1] These functional groups dictate its chemical properties, including its moderate solubility in water and higher solubility in organic solvents, as well as its reactivity.[2] The electron-withdrawing nature of the nitro group significantly influences the pyridine ring's chemistry, making it a valuable intermediate in the synthesis of more complex molecules.[2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 15128-89-9 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Typically a yellow to brown solid | [2] |
| Common Synonyms | 3-Hydroxy-4-methyl-2-nitropyridine, 4-Methyl-2-nitro-3-pyridinol | [1][4] |
Core Safety Directives
Disclaimer: This information is a summary based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for complete and accurate safety information before handling this chemical.
Based on related nitropyridine compounds, this compound should be handled with care. General hazards may include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]
-
Irritation: Causes skin irritation and serious eye irritation.[6]
-
Respiratory Effects: May cause respiratory irritation.[6]
-
Physical Hazards: Some related compounds are flammable and may decompose explosively under conditions of heat, shock, or friction.[7]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.
-
Handling: Avoid creating dust. Use non-sparking tools and implement measures to prevent static discharge. Wash hands and face thoroughly after handling.[8]
Section 2: Proper Handling & Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure the stability and integrity of this compound, thereby safeguarding your experimental results.
Recommended Storage Conditions
Improper storage is a primary cause of compound degradation. The following conditions are recommended to maintain the long-term stability of this compound.
Table 2: Storage Recommendations
| Form | Condition | Rationale & Best Practices | Source(s) |
| Solid | Cool, dry, dark, well-ventilated area. | Prevents thermal degradation, hydrolysis from atmospheric moisture, and potential photodegradation. The container must be kept tightly closed.[7][8] | |
| Inert Atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent slow oxidation.[7][9] | ||
| Solution | -20°C to -80°C in aliquots. | Minimizes solvent evaporation and slows degradation pathways. Aliquoting avoids repeated freeze-thaw cycles. | N/A |
| Amber or foil-wrapped vials. | Protects from light, as nitroaromatic compounds are often photosensitive. | N/A |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am having difficulty dissolving the compound. What should I do?
Answer: The solubility of this compound is moderate in polar solvents and higher in some organic solvents.[2] If you are experiencing issues, consider the following:
-
Solvent Selection: While moderately soluble in water, it has better solubility in organic solvents. For stock solutions, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent starting points. For reaction media, solvents like methanol, ethanol, or acetonitrile may be suitable.
-
Assisted Dissolution: Employ sonication in an ultrasonic bath or gentle warming (do not exceed 40-50°C) to aid dissolution. Always monitor for color changes during warming, as this can indicate degradation.
-
Purity Check: Poor solubility can sometimes be an indicator of impurities. If possible, verify the purity of your batch using HPLC or NMR.
Q2: My solution of the compound darkens from yellow to dark brown over time. Is it still usable?
Answer: A significant color change, particularly darkening, is a strong visual indicator of compound degradation. This is likely due to oxidation or photodegradation.
-
Prevention: To prevent this, always store solutions in amber vials, protected from light, at -20°C or below. Preparing fresh solutions for each experiment is the best practice to ensure reproducibility.
Q3: My reaction is yielding unexpected side products. What could be the cause?
Answer: The formation of unexpected products often points to the inherent reactivity of the this compound molecule, which has multiple reactive sites.
-
Nitro Group as a Leaving Group: The nitro group on the pyridine ring can act as a nucleofuge (leaving group) in nucleophilic aromatic substitution (SNAr) reactions.[10] If your reaction mixture contains strong nucleophiles (e.g., thiols, secondary amines), they may displace the nitro group.[10]
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be deprotonated by a base. The resulting alkoxide is a potent nucleophile and can participate in reactions (e.g., Williamson ether synthesis). It can also be a target for acylation or other derivatization.
-
Ring Reactivity: The pyridine ring itself, activated by the electron-withdrawing nitro group, can be susceptible to certain types of nucleophilic attack.[2]
-
Troubleshooting Steps:
-
Analyze your side products by LC-MS or GC-MS to determine their molecular weights. This can provide immediate clues as to whether a group has been substituted.
-
If SNAr of the nitro group is suspected, try lowering the reaction temperature or using a less potent nucleophile.
-
Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before carrying out reactions at other sites if it is interfering.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best solvent for preparing a 10 mM stock solution? A: For biological assays, DMSO is the most common and effective solvent. For chemical synthesis, DMF is also an excellent choice. Always use anhydrous grade solvents to prevent hydrolysis.
Q: Is the compound sensitive to acidic or basic conditions? A: Yes. Strong bases will deprotonate the hydroxyl group, which may be undesirable. Strong acidic conditions could potentially lead to hydrolysis or other degradation pathways, similar to related nitropyridines.[11] It is recommended to maintain a near-neutral pH unless the reaction chemistry requires otherwise, and even then, exposure should be minimized.
Q: Can I store the solid compound at room temperature on the bench? A: This is not recommended for long-term storage. While stable for short periods, optimal long-term stability is achieved by storing it in a tightly sealed container in a cool, dry, and dark place.[7]
Q: What analytical techniques are best for confirming the identity and purity of this compound? A: A combination of techniques is ideal. ¹H NMR and ¹³C NMR will confirm the chemical structure. HPLC with a UV detector is excellent for assessing purity. Mass spectrometry (MS) will confirm the molecular weight.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information.
- MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules.
- Makosza, M., & Ostrowski, S. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5643.
- Aladdin Scientific. (n.d.). 6-methyl-2-nitropyridin-3-ol, min 98%.
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Pyridinol, 4-methyl-2-nitro- | CymitQuimica [cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. 15128-82-2|2-Nitropyridin-3-ol|BLD Pharm [bldpharm.com]
- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitration of Hydroxypyridines
Welcome to our dedicated technical support center for the nitration of hydroxypyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we address common problems encountered during the electrophilic nitration of these fascinating heterocyclic systems, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction: The Dichotomy of Reactivity in Hydroxypyridines
The nitration of hydroxypyridines is a nuanced process governed by the interplay of two powerful directing groups on a pyridine core: the activating hydroxyl group (-OH) and the deactivating ring nitrogen. The position of the hydroxyl group (2-, 3-, or 4-) profoundly influences the molecule's electronic properties and its predominant form in acidic nitrating media. This guide will help you troubleshoot common issues and optimize your reaction conditions for successful outcomes.
Troubleshooting Guides & FAQs
Question 1: Why am I getting poor regioselectivity or a mixture of isomers in the nitration of my hydroxypyridine?
Answer: This is one of the most common challenges and is rooted in the complex reactivity of the hydroxypyridine scaffold. The regiochemical outcome is dictated by a combination of factors, including the position of the hydroxyl group, the acidity of the reaction medium, and the tautomeric equilibrium of the starting material.
Underlying Principles:
-
Influence of pH and Substrate Protonation: In strongly acidic media, the pyridine nitrogen is protonated, forming a pyridinium ion. This dramatically increases the electron-withdrawing nature of the ring, deactivating it towards electrophilic substitution. However, the hydroxyl group is a strong activating group. The ultimate directing effect is a balance between these opposing influences. For instance, 3-hydroxypyridine has been shown to undergo nitration as its conjugate acid at the 2-position.[1][2]
-
Tautomerism: 2-Hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their pyridone tautomers (2-pyridone and 4-pyridone, respectively). This equilibrium can be influenced by the solvent and pH. The pyridone tautomer has a different electronic distribution and may lead to different regioselectivity. For example, 2-pyridone is nitrated at the 3- or 5-position.
Troubleshooting Steps:
-
Control the Acidity: The choice of nitrating agent and solvent system is critical.
-
Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): This will favor the protonated pyridinium form. The directing influence will be a competition between the deactivating pyridinium nitrogen and the activating hydroxyl group.
-
Milder Conditions (e.g., KNO₃/H₂SO₄, HNO₃/Acetic Anhydride): These conditions may allow for nitration of the free base or a less protonated species, potentially altering the regioselectivity. A patented method for the synthesis of 3-hydroxy-2-nitropyridine utilizes KNO₃ in concentrated sulfuric acid, which offers better control and reduces side reactions.[3]
-
-
Consider the Isomer:
-
2-Hydroxypyridine: Tends to be nitrated at the 3- or 5-position. A preparation method for 2-hydroxy-3-nitropyridine involves using nitric acid in pyridine, which acts as both a solvent and a base.[4]
-
3-Hydroxypyridine: Often nitrated at the 2-position when reacting as the conjugate acid.[1][2]
-
4-Hydroxypyridine: Can be susceptible to di-nitration.[5]
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing regioselectivity in hydroxypyridine nitration.
Question 2: My nitration of hydroxypyridine is resulting in a low yield or no reaction at all. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent issue, primarily due to the electron-deficient nature of the pyridine ring, especially when protonated. Overcoming this deactivation requires careful selection of the nitrating system and reaction conditions.
Underlying Principles:
-
Pyridine Ring Deactivation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺) compared to benzene.[6] This deactivation is exacerbated in acidic media due to the formation of the pyridinium ion.
-
Harsh Reaction Conditions: While harsher conditions can drive the reaction forward, they can also lead to degradation of the starting material or product, ultimately lowering the isolated yield.
Troubleshooting Steps:
-
Enhance the Potency of the Nitrating Agent:
-
Mixed Acid (HNO₃/H₂SO₄): This is the classic, powerful nitrating agent that generates the nitronium ion in high concentrations. However, it can be too harsh for sensitive substrates.
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates a potent nitrating agent, acetyl nitrate, and has been used for the nitration of various pyridines.[7]
-
Metal Nitrates: Using a nitrate salt like KNO₃ in a strong acid (e.g., H₂SO₄ or acetic anhydride) can provide a controlled release of the nitrating species.[3][8]
-
-
Optimize Reaction Temperature and Time:
-
Start at a low temperature (e.g., 0-10 °C) and slowly warm the reaction to room temperature or slightly above. A patented method for 3-hydroxy-2-nitropyridine suggests a reaction temperature of around 40 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
-
Alternative Strategies:
-
Nitration of the N-Oxide: The N-oxide of pyridine is more activated towards electrophilic substitution than pyridine itself. You can synthesize the hydroxypyridine-N-oxide first, perform the nitration (which often occurs at the 4-position), and then deoxygenate the N-oxide. The nitration of 2-hydroxypyridine-N-oxide has been reported to proceed with increased velocity.[9]
-
One-Pot Synthesis: For some targets, a multi-step one-pot synthesis might be more efficient. For example, 2-hydroxy-5-nitropyridine can be synthesized in one pot from 2-aminopyridine via nitration followed by a diazotization reaction.[10]
-
Summary of Nitrating Systems:
| Nitrating System | Strength | Advantages | Disadvantages |
| HNO₃/H₂SO₄ | Very Strong | Potent, readily available | Harsh, can cause degradation |
| KNO₃/H₂SO₄ | Strong | Controllable, reduces acid mist[3] | Requires careful temperature control |
| HNO₃/TFAA | Very Strong | Highly effective for deactivated rings | Can be aggressive, TFAA is corrosive |
| HNO₃/Pyridine | Mild | Acts as solvent and base[4] | Lower reactivity |
Question 3: I'm observing significant starting material decomposition and the formation of dark, tarry byproducts. How can I mitigate this?
Answer: Decomposition is a clear sign that the reaction conditions are too harsh for your substrate. Hydroxypyridines are susceptible to oxidation and other side reactions under strong nitrating conditions.
Underlying Principles:
-
Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. The electron-rich nature of the hydroxyl-substituted pyridine ring can make it prone to oxidation, leading to ring-opening or polymerization, which often results in dark-colored mixtures.
-
Thermal Runaway: Nitration reactions are highly exothermic. Poor temperature control can lead to a thermal runaway, accelerating decomposition pathways.
Troubleshooting Steps:
-
Precise Temperature Control:
-
Always perform the addition of the nitrating agent at a low temperature (e.g., in an ice bath).
-
Use a reaction vessel that allows for efficient heat dissipation.
-
For larger scale reactions, consider a jacketed reactor with a cooling circulator.
-
-
Use a Milder Nitrating Agent:
-
Avoid fuming nitric acid or oleum if possible.
-
Consider using a nitrate salt with a less aggressive acid, such as KNO₃ in acetic anhydride.[8]
-
-
Controlled Addition of Reagents:
-
Add the nitrating agent dropwise or in small portions to the solution of the hydroxypyridine. This helps to control the exotherm and maintain a low concentration of the reactive nitrating species at any given time.
-
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
Troubleshooting Flowchart for Decomposition:
Caption: Troubleshooting flowchart for addressing decomposition during nitration.
Question 4: The workup and purification of my nitrated hydroxypyridine are proving difficult. What are some best practices?
Answer: The purification of nitrated hydroxypyridines can be challenging due to their polarity, potential for zwitterion formation, and the presence of acidic byproducts. A carefully planned workup procedure is essential.
Underlying Principles:
-
Acidity of Nitrophenols: The product, a nitrated hydroxypyridine, can be acidic and may form salts. This property can be exploited for purification but also complicates extraction.
-
Quenching: The reaction must be safely quenched, typically by pouring it onto ice, to dissipate heat and dilute the strong acids.
-
pH Adjustment: Careful neutralization is key to isolating the product in its desired form (free base or salt).
Recommended Workup and Purification Protocol:
-
Quenching:
-
Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a critical safety step to manage the exotherm.
-
-
Neutralization:
-
Slowly add a base to neutralize the excess acid. Common choices include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH).
-
Crucially, monitor the pH closely. Some patented procedures specify adjusting the pH to a range of 4.5-7.5 to precipitate the product.[3] Over-basification can lead to the formation of soluble phenolate salts, causing the product to remain in the aqueous phase.
-
-
Isolation:
-
If the product precipitates upon neutralization, it can be isolated by filtration. Wash the solid with cold water to remove inorganic salts.
-
If the product is soluble or forms an oil, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution system, often with a polar solvent mixture (e.g., ethyl acetate/hexanes or dichloromethane/methanol), is typically required. Be aware that the acidic nature of silica gel can sometimes cause issues with basic pyridine compounds. Using a small amount of triethylamine or ammonia in the eluent can help to mitigate this.
-
Aqueous Washes: During industrial purification of nitrated aromatics, washing with an alkaline water stream is common to remove acidic impurities like nitro-phenolics.[11] This principle can be adapted at the lab scale.
-
References
- Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114. [Link]
- Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1 H )-pyrid.... RSC Publishing. [Link]
- CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
- Talik, T., & Talik, Z. (n.d.). Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. Scite. [Link]
- Various Authors. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Semantic Scholar. [Link]
- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
- Singh, V. K., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Various Authors. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Katritzky, A. R., et al. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]
- Various Authors. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Quora. [Link]
- Churakov, A. M., et al. (n.d.). Double nitration of 4‐hydroxypyridine 1.
- Various Authors. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
- Various Authors. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]
- Various Authors. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.
- Land of Learning. (2026). Halogenation, Nitration, and Sulfonation | Heterocyclic compounds part 6. YouTube. [Link]
- Pearson. (2024).
- Various Authors. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
- Various Authors. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids.
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Various Authors. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
- Various Authors. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- Pramanik, A., et al. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Publishing. [Link]
- Eriksson, L. A., et al. (2017).
- Various Authors. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- EP2585436B1 - Process for preparing 4-hydroxypyridines.
- CN105175320A - Preparation method of 3-hydroxypyridine.
- Reddit User. (2024). Nitration of 4-acetyl-pyridine. Reddit. [Link]
- Various Authors. (n.d.).
- EP2705020B1 - Method and apparatus for purifying nitration products.
Sources
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 9. scite.ai [scite.ai]
- 10. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 11. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-nitropyridin-3-ol
Welcome to the technical support guide for the scale-up synthesis of 4-Methyl-2-nitropyridin-3-ol (CAS No. 15128-89-9). This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the multi-step synthesis of this valuable pharmaceutical intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its synthesis important?
A1: this compound, and its tautomer 2-hydroxy-4-methyl-3-nitropyridine, is a substituted pyridine derivative. Such compounds are crucial building blocks in medicinal chemistry and the agrochemical industry.[1] The presence of hydroxyl, nitro, and methyl groups on the pyridine ring offers multiple reaction sites for creating more complex, biologically active molecules.[1] Scaling up its synthesis is often a critical step in the drug development pipeline.
Q2: What are the primary synthetic routes for preparing this compound on a larger scale?
A2: While several theoretical routes exist, the most practical and commonly referenced pathway for analogous structures proceeds via a multi-step sequence starting from a readily available precursor like 2-Amino-4-methylpyridine (2-amino-4-picoline). The general strategy involves:
-
Nitration: Introduction of a nitro group onto the pyridine ring.
-
Diazotization & Hydrolysis: Conversion of the amino group into a hydroxyl group. This approach is favored because the starting materials are commercially available, and the reactions, while requiring careful control, are well-understood in organic chemistry.
Q3: What are the most critical safety concerns during the scale-up of this synthesis?
A3: The primary safety hazards are associated with the nitration step.
-
Exothermic Reaction: Mixing nitric acid and sulfuric acid is highly exothermic, as is the nitration reaction itself. Uncontrolled temperature can lead to runaway reactions. Continuous monitoring and a robust cooling system are essential.
-
Energetic Materials: Nitrated organic compounds can be energetic and potentially explosive, especially if over-nitrated or impure.[3] It is crucial to follow established protocols and avoid deviation.
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive. Appropriate Personal Protective Equipment (PPE), such as acid-resistant gloves, lab coats, and face shields, is mandatory.[4]
-
Nitrous Oxides: The diazotization step can release toxic nitrogen oxides (NOx). The reaction must be performed in a well-ventilated fume hood.[5]
Q4: How is the final product typically purified and stored?
A4: Purification is generally achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or acetone). The purity should be verified using HPLC and NMR. For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]
Recommended Scale-Up Synthetic Workflow
This section details a robust, two-step protocol for the synthesis of this compound, starting from 2-Amino-4-methylpyridine.
Workflow Overview Diagram
Sources
Technical Support Center: Purification of 4-Methyl-2-nitropyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering purification challenges with 4-Methyl-2-nitropyridin-3-ol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the high purity of your final compound.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted nitropyridine with a phenolic hydroxyl group. Its unique structure presents both opportunities and challenges in purification. The presence of the acidic hydroxyl group, the basic pyridine nitrogen, and the polar nitro group dictates its solubility and reactivity, which are critical factors in selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem CID 13900230 |
| Molecular Weight | 154.12 g/mol | PubChem CID 13900230 |
| XLogP3 | 1.6 | PubChem CID 13900230 |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: While specific byproducts depend on the synthetic route, common impurities in the synthesis of nitropyridine derivatives can include:
-
Unreacted starting materials: Depending on the specific synthesis, this could be a precursor like a substituted 2-aminopyridine or 4-methyl-3-nitropyridine.
-
Isomeric byproducts: Nitration reactions on substituted pyridines can sometimes yield a mixture of positional isomers. For instance, you might encounter other methyl-nitropyridinol isomers.
-
Over-nitrated or under-nitrated products: The reaction conditions can sometimes lead to the formation of dinitro- or non-nitrated species.
-
Decomposition products: Nitropyridines can be sensitive to harsh conditions, and decomposition can lead to a variety of impurities.
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A2: The formation of a dark oil suggests the presence of significant impurities or decomposition products. This can result from excessive heat, prolonged reaction times, or incorrect stoichiometry during the synthesis. It is advisable to first attempt a simple work-up, such as an acid-base extraction, to remove highly acidic or basic impurities. If this is unsuccessful, column chromatography is often the most effective method for separating the desired product from a complex mixture of byproducts.
Q3: Can I use recrystallization as the primary purification method?
A3: Recrystallization can be a highly effective purification technique for this compound, provided a suitable solvent is identified and the impurity profile is not overly complex. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A preliminary solvent screen with small amounts of your crude product is highly recommended.
Q4: How does the acidic nature of the hydroxyl group affect purification?
A4: The phenolic hydroxyl group imparts acidic character to the molecule. This is a significant advantage for purification, as it allows for the use of acid-base extraction. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate or sodium hydroxide), the this compound can be selectively deprotonated to form a water-soluble salt, which will partition into the aqueous layer. This effectively separates it from non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
A. Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. This is common with impure samples.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.
-
Slow cooling: Allow the flask to cool to room temperature slowly. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling and better crystal formation.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Change the solvent system: If the above steps fail, the chosen solvent may be unsuitable. Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common solvent mixtures include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1]
-
Issue 2: Poor recovery of the product after recrystallization.
-
Causality: This can be due to using too much solvent, premature crystallization during a hot filtration step, or the product having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat the filtration apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Cool the filtrate thoroughly: Ensure the filtrate is cooled sufficiently in an ice bath to maximize crystal formation before filtration.
-
Concentrate the mother liquor: A portion of the product will remain dissolved in the mother liquor. Concentrating the mother liquor and cooling it again may yield a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
B. Column Chromatography
Issue 1: Poor separation of the product from impurities (co-elution).
-
Causality: The chosen eluent system may not have the optimal polarity to effectively separate the components of the mixture on the stationary phase.
-
Troubleshooting Steps:
-
Optimize the eluent system with TLC: Thin-layer chromatography (TLC) is an essential tool for developing a good separation. The ideal eluent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from all impurity spots.
-
Use a solvent gradient: Instead of a single eluent, a gradient elution can be more effective for separating compounds with a wide range of polarities. Start with a less polar solvent system and gradually increase the polarity.
-
Try a different solvent system: If a simple hexane/ethyl acetate or dichloromethane/methanol system is not effective, consider other solvent combinations. For polar compounds, adding a small amount of a polar modifier like methanol or a few drops of acetic acid (if the compound is stable to acid) can improve separation.
-
Change the stationary phase: While silica gel is the most common stationary phase, for highly polar or basic compounds, alumina (neutral or basic) may provide better separation.
-
Issue 2: The product is not eluting from the column.
-
Causality: The eluent is not polar enough to displace the highly polar this compound from the polar silica gel stationary phase.
-
Troubleshooting Steps:
-
Increase the eluent polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using 5% methanol in dichloromethane, try increasing it to 10% or even 20%.
-
Add a strong polar modifier: A small amount of acetic acid or triethylamine (depending on the nature of your compound and impurities) can be added to the eluent to help displace highly adsorbed compounds.
-
C. Acid-Base Extraction
Issue 1: An emulsion forms at the interface between the organic and aqueous layers.
-
Causality: Emulsions are colloidal suspensions of one liquid in another and can be difficult to break. They are more likely to form when the densities of the two phases are similar or when there are surfactants present.
-
Troubleshooting Steps:
-
Be patient: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
-
Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.
-
Gentle swirling: Gently swirling the separatory funnel can sometimes help the layers to coalesce. Avoid vigorous shaking.
-
Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.
-
Issue 2: Low recovery of the product after back-extraction.
-
Causality: This can be due to incomplete extraction from the organic layer, incomplete precipitation upon acidification, or the product having some solubility in the acidic aqueous layer.
-
Troubleshooting Steps:
-
Multiple extractions: Perform multiple extractions (at least 2-3) of the organic layer with the aqueous base to ensure complete transfer of the acidic product.
-
Check the pH: After acidifying the aqueous layer to precipitate the product, check the pH with litmus paper to ensure it is sufficiently acidic.
-
Cool the solution: Cool the acidified aqueous solution in an ice bath to minimize the solubility of the product and maximize precipitation.
-
Back-extract with an organic solvent: If the product has some water solubility even after acidification, perform a back-extraction of the acidified aqueous layer with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the dissolved product.
-
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The choice of solvent is critical and should be determined by preliminary small-scale tests.
-
Solvent Selection: In a series of small test tubes, add a small amount of the crude this compound. To each tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate, acetone, or mixtures like ethanol/water) dropwise with heating until the solid just dissolves. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent in portions until the solid is completely dissolved at the boiling point of thesolvent. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or other solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is based on conditions reported for a similar compound and may require optimization.[2]
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 2% methanol in dichloromethane) to form a slurry.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the elution of the product by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the 3-hydroxy group.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Base Extraction: Add an equal volume of a weak aqueous base, such as a saturated sodium bicarbonate solution, to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction two more times with fresh portions of the sodium bicarbonate solution, combining the aqueous extracts.
-
Isolation of Neutral/Basic Impurities: The organic layer now contains any neutral or basic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (test with litmus paper). The this compound should precipitate out of the solution.
-
Product Extraction: Extract the precipitated product from the acidified aqueous solution with several portions of a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the purified this compound.
V. Visualizations
Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification by acid-base extraction.
VI. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
Technical Support Center: Managing the Exothermic Nitration of Pyridinols
Welcome to the Technical Support Center for the nitration of pyridinols. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for this challenging but crucial synthetic transformation. The highly exothermic nature of nitration, coupled with the activated nature of the pyridinol ring system, demands rigorous control and a deep understanding of the underlying chemical principles to ensure both safety and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the nitration of pyridinols?
A: The nitration of pyridinols presents several significant safety hazards. The primary concern is the reaction's highly exothermic nature, which can lead to a thermal runaway if not adequately controlled.[1][2] The hydroxyl group on the pyridine ring is strongly activating, making the substrate highly reactive towards electrophilic nitration. This can result in a rapid and substantial release of heat. Additionally, the nitrated pyridinol products themselves can be thermally unstable and may decompose exothermically at elevated temperatures.[3][4] The use of strong acids like sulfuric and nitric acid also poses a significant corrosion and chemical burn hazard.
Q2: How does the position of the hydroxyl group on the pyridine ring affect the nitration reaction?
A: The position of the hydroxyl group is a critical determinant of both the reactivity and the regioselectivity of the nitration. For instance, 3-hydroxypyridine typically undergoes nitration at the 2-position while reacting as its conjugate acid.[5] In contrast, pyridin-2-one (the tautomer of 2-hydroxypyridine) is nitrated at the 3- or 5-position. The electronic effects of the hydroxyl group, combined with the protonation state of the pyridine nitrogen under strongly acidic conditions, dictate the position of electrophilic attack by the nitronium ion (NO₂⁺).
Q3: What is the best practice for adding the nitrating agent to the pyridinol solution?
A: The slow, controlled, dropwise addition of the nitrating agent is paramount for managing the reaction exotherm.[6] Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it, leading to a dangerous temperature increase.[6] It is crucial to monitor the internal reaction temperature continuously and adjust the addition rate to maintain the desired temperature range.
Q4: What personal protective equipment (PPE) is essential for this procedure?
A: A comprehensive suite of PPE is mandatory. This includes, at a minimum:
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Long pants and closed-toe shoes. All operations should be conducted within a certified chemical fume hood with the sash at the lowest practical height.[7][8]
Q5: How can I effectively monitor the progress of my nitration reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting pyridinol and the formation of the nitrated product. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the concentrations of reactants and products over time.[9][10]
Q6: What is the safest way to quench a pyridinol nitration reaction?
A: The standard and safest procedure is to slowly and carefully pour the reaction mixture onto a large excess of crushed ice or an ice-water slurry with vigorous stirring.[6] This serves to both dilute the strong acids and dissipate the significant heat of dilution. It is critical to perform this operation slowly to avoid localized boiling and splashing of the corrosive mixture. Never add water or ice directly to the reaction mixture, as this can cause a violent and uncontrolled exotherm.
In-Depth Troubleshooting Guides
Issue 1: Runaway Reaction and Loss of Temperature Control
Q: My reaction temperature is increasing rapidly, and my cooling bath can't keep up. What should I do, and how can I prevent this in the future?
A: A rapid, uncontrolled temperature increase signifies a potential runaway reaction, which is a severe safety emergency.
Immediate Actions:
-
Stop the addition of the nitrating agent immediately.
-
If the temperature rise is moderate, attempt to increase cooling capacity (e.g., by adding more dry ice or a colder solvent to the bath).
-
If the temperature continues to rise dramatically, and it is safe to do so, prepare for an emergency quench by cautiously pouring the reaction mixture into a large, pre-prepared vessel containing a vigorously stirred ice/water mixture.[6] Be aware that this quenching process is itself highly exothermic.[6]
-
Alert your supervisor and follow all established laboratory emergency procedures.
Root Cause Analysis and Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to handle the heat generated. Ensure the use of an appropriate cooling medium (e.g., an ice-salt or dry ice/acetone bath for lower temperatures) and a sufficiently large bath volume.
-
Rapid Addition of Nitrating Agent: The rate of heat generation is directly proportional to the rate of addition. A slow, dropwise addition with constant monitoring of the internal temperature is crucial.[6]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate throughout the mixture.[6] Ensure vigorous and consistent mechanical stirring.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can significantly increase the reaction rate and exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed exothermic reaction.[6]
Issue 2: Low Yield of the Desired Nitropyridinol
Q: My nitration reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yields in pyridinol nitration can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any excessive exotherm.
-
Substrate Degradation: The strongly acidic and oxidizing conditions can lead to the degradation of the starting material or product, especially at higher temperatures or with prolonged reaction times. Consider using milder nitrating conditions, such as using potassium nitrate (KNO₃) in sulfuric acid, which can allow for more controlled generation of the nitronium ion.[11]
-
Product Loss During Work-up: The nitrated pyridinol may have some solubility in the acidic aqueous phase during quenching. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. The pH of the aqueous layer may also need to be carefully adjusted to ensure the product is in a neutral form to facilitate extraction.
-
Incorrect Regioselectivity: The reaction may be producing a different, undesired isomer. The regioselectivity is highly dependent on the pyridinol isomer and the reaction conditions. A thorough characterization of all products is recommended.
Issue 3: Formation of Di-nitrated or Other By-products
Q: I am observing the formation of significant amounts of di-nitrated products and other impurities. How can I improve the selectivity for mono-nitration?
A: The formation of multiple nitrated products is a common challenge, especially with the activated pyridinol ring.
Strategies to Enhance Mono-nitration Selectivity:
-
Strict Stoichiometric Control: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.
-
Lower Reaction Temperature: Reducing the reaction temperature will decrease the overall reaction rate and can enhance the selectivity for the initial mono-nitration over subsequent nitrations.
-
Slow Addition Rate: A slow, dropwise addition of the nitrating agent helps to maintain a low instantaneous concentration of the active nitrating species, favoring the mono-nitrated product.
-
Alternative Nitrating Agents: In some cases, milder nitrating agents may provide better selectivity. A dearomatization-rearomatization strategy has also been reported as a method for achieving highly regioselective meta-nitration of pyridines.[12]
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of Pyridinol Isomers
| Pyridinol Isomer | Typical Nitrating Agent | Temperature Range (°C) | Expected Major Product(s) | Reference(s) |
| 2-Hydroxypyridine | HNO₃ in pyridine | Room Temperature | 2-Hydroxy-3-nitropyridine | [13] |
| 3-Hydroxypyridine | KNO₃ in H₂SO₄ | 30 - 60 | 3-Hydroxy-2-nitropyridine | [11] |
| 4-Hydroxypyridine | HNO₃ / H₂SO₄ | Not Specified | 4-Hydroxy-3,5-dinitropyridine | [14] |
Note: Optimal conditions can vary based on the specific substrate and desired product. The information in this table should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Controlled Nitration of 3-Hydroxypyridine
This protocol is a representative example and should be adapted and optimized for specific experimental goals. A thorough risk assessment should be conducted before commencing any work.
Materials:
-
3-Hydroxypyridine
-
Potassium Nitrate (KNO₃), dried
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), solid
-
Ethyl Acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 3-hydroxypyridine in concentrated sulfuric acid under a nitrogen atmosphere. The flask should be immersed in an ice-water bath to maintain a low temperature during dissolution.
-
Once the 3-hydroxypyridine has completely dissolved, slowly add anhydrous potassium nitrate in small portions over an extended period.[11] Monitor the internal temperature closely and ensure it does not exceed the desired setpoint (e.g., 40°C).[11]
-
After the addition is complete, allow the reaction to stir at the set temperature for the desired time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice.
-
Slowly and cautiously neutralize the acidic solution by adding solid sodium bicarbonate in small portions until the pH is between 4.5 and 7.5.[11] Be prepared for significant gas evolution.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Safe Quenching of the Nitration Reaction
-
Prepare a large beaker with a substantial amount of crushed ice and a magnetic stir bar, ensuring vigorous stirring. The volume of the ice/water slurry should be at least 10 times the volume of the reaction mixture.
-
Once the nitration reaction is deemed complete, cool the reaction flask in an ice bath.
-
Slowly, and in a controlled manner, transfer the cold reaction mixture via a pipette or by carefully pouring it in a thin stream into the vigorously stirred ice slurry.
-
Monitor the temperature of the quenching mixture and add more ice if necessary to keep the temperature low.
-
Once the entire reaction mixture has been added, allow the mixture to stir for at least 30 minutes to ensure complete quenching and thermal equilibrium before proceeding with work-up.
Visualizations
Caption: A generalized workflow for the safe and controlled exothermic nitration of pyridinols.
Caption: A decision tree for troubleshooting a thermal runaway event during pyridinol nitration.
References
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- Thermo Fisher Scientific. (2024). 2-Hydroxy-3-nitropyridine Safety Data Sheet.
- Maity, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Catalysis.
- Kozak, G. D., & Raikova, V. M. (2010). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate.
- Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). Investigation of Thermal Stability of Some Nitroaromatic Derivatives by DSC. Department of Physical Chemistry, University of Bucharest.
- ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Sheng, Y., et al. (n.d.). Heat flow profiles obtained from reaction calorimetry experiments. ResearchGate.
- Stoessel, F. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- CN103992267A. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine. Google Patents.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Environmental Health and Safety, Oregon State University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- CN112745259A. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
- ResearchGate. (n.d.). Double nitration of 4-hydroxypyridine 1.
- Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography-Mass Spectrometry after Steam Distillation and Solid Phase Extraction. ResearchGate.
- CN103664757A. (n.d.). Preparation method of 2-hydroxy-3-nitropyridine. Google Patents.
- Resta, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
- Raikova, V. M., & Kozak, G. D. (2009). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki.
- Ghesquiere, S., et al. (1998). Peroxynitrite-mediated nitration of peptides: characterization of the products by electrospray and combined gas chromatography-mass spectrometry. PubMed.
- Reddit. (2023). Di-nitration troubleshooting.
- Attimarad, M., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
- Sridhar, K., & Kondrikov, B. N. (2016). Prediction of Runaway during the Nitration of DNT to TNT Mathematically-A Review. IJSART.
- ResearchGate. (n.d.). Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression.
- Zhao, L., et al. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). PubMed.
- ResearchGate. (n.d.). Research on thermal decomposition of trinitrophloroglucinol salts by DSC, TG and DVST.
- Li, H., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International.
- Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. icheme.org [icheme.org]
- 3. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-2-nitropyridin-3-ol
Welcome to the technical support center for the synthesis of 4-Methyl-2-nitropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, with a special focus on the critical role of solvent effects. Our aim is to empower you with the knowledge to not only successfully synthesize your target compound but also to troubleshoot and optimize the reaction for your specific needs.
Understanding the Synthesis: The Electrophilic Nitration of a Substituted Pyridine
The synthesis of this compound is an electrophilic aromatic substitution reaction. However, the pyridine ring presents a unique set of challenges compared to benzene and its derivatives. The lone pair of electrons on the nitrogen atom makes the ring less nucleophilic and therefore less reactive towards electrophiles.[1] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack.[1][2]
The presence of a hydroxyl group at the 3-position and a methyl group at the 4-position introduces additional complexity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This substitution pattern influences the regioselectivity of the nitration.
The most common method for this synthesis involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. In this mixture, sulfuric acid serves two primary roles: it acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), and it also serves as the reaction solvent.[3][4]
The Role of the Solvent System
The choice of solvent is paramount in controlling the outcome of this reaction. In the case of the standard nitrating mixture, concentrated sulfuric acid is not merely an inert medium. Its high polarity stabilizes the ionic intermediates formed during the reaction, and its strong dehydrating properties prevent the accumulation of water, which can deactivate the nitrating agent. For particularly challenging nitrations of deactivated rings like pyridine, an even more anhydrous medium can be beneficial. Using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), can lead to significantly higher yields by ensuring a virtually water-free environment.[5][6]
While the classic mixed acid system is the most common, other solvent systems can be considered, though they are less conventional for this specific transformation. The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the nitration.[7] However, for the nitration of pyridinols, the strong activation by the hydroxyl group and the deactivation of the ring generally necessitate the use of a strong acid system.
Standard Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired scale.
Materials:
-
4-Methylpyridin-3-ol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Pyridinol Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-Methylpyridin-3-ol to an excess of cold (0-5 °C) concentrated sulfuric acid. Stir until complete dissolution. The amount of sulfuric acid should be sufficient to act as the solvent, typically 5-10 volumes relative to the substrate.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical ratio is 1:4 (v/v) of nitric acid to sulfuric acid.
-
Nitration Reaction: Cool the solution of 4-Methylpyridin-3-ol in sulfuric acid to 0-5 °C in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature, depending on the reactivity) for a predetermined time. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Troubleshooting Guide & FAQs
Here we address common issues that researchers may encounter during the synthesis of this compound, with a focus on the role of the solvent system.
Q1: My reaction yield is very low, or I'm recovering mostly starting material. What could be the problem?
A1: This is a common issue when nitrating a deactivated ring system like pyridine. Here are several potential causes and solutions:
-
Insufficiently Strong Nitrating Agent: The concentration of the nitronium ion (NO₂⁺) may be too low.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Any moisture in your reagents or glassware will consume the nitrating agent. Ensure your sulfuric and nitric acids are of high concentration and your glassware is thoroughly dried.
-
Use Fuming Sulfuric Acid (Oleum): For a more potent nitrating medium, consider replacing the concentrated sulfuric acid with oleum (fuming sulfuric acid).[5][6] This will create a highly anhydrous environment and increase the concentration of the active electrophile.
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature may drive the reaction to completion. However, this should be done with care as it can also lead to the formation of side products. Monitor the reaction closely by TLC or HPLC.
-
-
-
Incomplete Protonation of Nitric Acid: The equilibrium for the formation of the nitronium ion may not be sufficiently shifted to the product side.
-
Troubleshooting:
-
Increase the Ratio of Sulfuric Acid: A higher proportion of sulfuric acid in the nitrating mixture will favor the formation of the nitronium ion.
-
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?
A2: The formation of multiple nitro isomers is a possibility due to the presence of two activating groups on the pyridine ring.
-
Understanding the Directing Effects: The hydroxyl group at the 3-position strongly directs ortho and para to itself. The methyl group at the 4-position also directs ortho and para. The desired product, this compound, results from nitration at the 2-position, which is ortho to the hydroxyl group. Nitration at the 6-position is also possible. The solvent can play a role in the product distribution.
-
Solvent Polarity and Steric Hindrance: While concentrated sulfuric acid is the standard, its high polarity stabilizes the transition states leading to different isomers. In some aromatic nitrations, less polar solvents can alter the ortho/para ratio. However, for this specific substrate, the strong electronic effects of the hydroxyl group are likely to be the dominant factor.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Purification: If multiple isomers are formed, careful purification by column chromatography or fractional crystallization will be necessary.
-
-
Q3: The reaction is very exothermic and difficult to control. Are there any safer alternatives?
A3: The use of mixed acid is inherently exothermic.
-
Troubleshooting:
-
Slow Addition at Low Temperature: The primary method for controlling the exotherm is very slow, dropwise addition of the nitrating agent to the substrate solution while maintaining a low temperature with an efficient cooling bath.
-
Alternative Nitrating Agents: For some sensitive substrates, alternative nitrating agents that can be used in less aggressive solvent systems have been developed. These include reagents like N-nitrosaccharin or dinitrogen pentoxide in organic solvents.[8] However, their applicability and effectiveness for 4-Methylpyridin-3-ol would need to be experimentally determined.
-
Q4: During the workup, my product seems to be dissolving in the aqueous layer. How can I improve recovery?
A4: The hydroxyl group and the pyridine nitrogen can impart some water solubility to the product, especially if the aqueous layer is not fully neutralized.
-
Troubleshooting:
-
Ensure Complete Neutralization: Carefully adjust the pH of the quenched reaction mixture to be slightly basic (pH 8) to ensure the hydroxyl group is deprotonated and the pyridine nitrogen is not protonated, which will decrease water solubility.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of the organic product in the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with your organic solvent (e.g., 3-4 times) to ensure complete recovery of the product.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Standard, effective method for generating the nitronium ion (NO₂⁺).[3][4] |
| Solvent | Concentrated H₂SO₄ | Acts as both a catalyst and a solvent; its high polarity stabilizes intermediates. |
| Alternative Solvent | Fuming H₂SO₄ (Oleum) | For higher yields by ensuring an anhydrous reaction medium.[5][6] |
| Reaction Temperature | 0-10 °C | To control the exothermic reaction and potentially improve selectivity. |
| Workup | Quench on ice, neutralize, extract | Standard procedure to isolate the product. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the electrophilic nitration of 4-Methylpyridin-3-ol.
Caption: Mechanism of this compound Synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common problems during the synthesis.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 6. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 7. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst and Reagent Selection for Nitropyridine Synthesis
Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and reagent selection for the successful nitration of pyridine rings. Here, we address common challenges, provide troubleshooting strategies, and offer detailed, field-proven protocols to enhance the efficiency and yield of your experiments.
Core Concepts in Pyridine Nitration: A Fundamental Q&A
Question: Why is the direct nitration of pyridine so much more difficult than the nitration of benzene?
Answer: This is a foundational challenge in pyridine chemistry stemming from the electronic nature of the heterocycle. There are two primary reasons for this low reactivity:
-
Electron-Deficient Ring System: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. Electrophiles, like the nitronium ion (NO₂⁺), are seeking electron-rich systems to attack, making the electron-poor pyridine ring an unattractive target.[1][2][3]
-
Pyridinium Ion Formation: Nitration is typically performed in highly acidic conditions (e.g., a mixture of nitric and sulfuric acid). Under these conditions, the basic nitrogen atom of pyridine is readily protonated to form a pyridinium ion.[1][4] This positive charge on the nitrogen atom further and powerfully deactivates the ring, making it extremely resistant to attack by the positively charged nitronium electrophile. The reactivity of pyridine towards nitration is estimated to be many orders of magnitude lower than that of benzene.[4]
Question: Why does direct electrophilic nitration of pyridine yield the 3-nitro isomer almost exclusively?
Answer: The regioselectivity is a direct consequence of the deactivating effect of the nitrogen atom. While all positions on the pyridine ring are deactivated towards electrophilic attack compared to benzene, the effect is most pronounced at the 2-, 4-, and 6-positions (ortho and para to the nitrogen).
When an electrophile attacks, it forms a positively charged intermediate (a sigma complex or Wheland intermediate).
-
Attack at the 2- or 4-position: One of the resonance structures of the intermediate places the positive charge directly on the highly electronegative nitrogen atom. This is an extremely unstable and energetically unfavorable state.
-
Attack at the 3-position: The positive charge in the intermediate is distributed across the carbon atoms of the ring, never placing it on the nitrogen. While still destabilized by the inductive effect of the nitrogen, this intermediate is significantly less unstable than those formed from 2- or 4-attack.
Therefore, the reaction proceeds through the "least unfavorable" pathway, leading to substitution at the 3-position (meta-position).[1][3][5]
Troubleshooting Guide: Common Issues in Nitropyridine Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Extremely Low or No Yield in Direct Nitration Attempts
Question: I'm trying to nitrate unsubstituted pyridine using a standard nitric acid/sulfuric acid mixture at moderate temperatures, but I'm getting abysmal yields. What is the cause and how can I synthesize 3-nitropyridine effectively?
Answer: Your experience is very common and highlights the poor reactivity of the pyridine ring under standard nitrating conditions.[3][4] The mild conditions that are effective for benzene are insufficient to overcome the high activation energy barrier for pyridine nitration.[1]
Troubleshooting Steps & Solutions:
-
Increase Reaction Severity (The Brute-Force Approach): Historically, direct nitration has been forced by using extremely harsh conditions, such as reacting pyridine with fuming nitric acid in fuming sulfuric acid (oleum) at temperatures exceeding 300°C.[1] While this can produce 3-nitropyridine, yields are often very low, and the method is hazardous and can lead to significant degradation and side product formation.[6] This approach is generally not recommended for modern laboratory synthesis.
-
Alternative Reagent System (Recommended): Use Dinitrogen Pentoxide (N₂O₅) - Bakke's Procedure. This is the most reliable and higher-yielding method for preparing 3-nitropyridine.[4][7][8] The mechanism is fundamentally different from a direct electrophilic aromatic substitution.
-
Mechanism: Pyridine first reacts with N₂O₅ to form an N-nitropyridinium salt. This salt is then treated with a nucleophile like sodium bisulfite (NaHSO₃). The bisulfite adds to the ring, and the nitro group then migrates from the nitrogen to the 3-position via a[4][9] sigmatropic shift.[4][9][10][11] This pathway bypasses the highly disfavored direct electrophilic attack on the deactivated ring.
-
Advantage: This method provides good to excellent yields (often >70%) of 3-nitropyridine under much milder conditions than direct nitration.[4][12]
-
Issue 2: Incorrect Regioisomer - Obtaining 3-Nitropyridine Instead of 4-Nitropyridine
Question: My goal is to synthesize 4-nitropyridine, but all my direct nitration attempts result in the 3-nitro isomer. How can I direct the nitration to the 4-position?
Answer: As explained in the Core Concepts section, direct electrophilic attack on pyridine will always favor the 3-position. To achieve 4-nitration, a different synthetic strategy is required to alter the electronic properties of the ring. The universally accepted method is the Pyridine N-Oxide Route .
Workflow for Synthesizing 4-Nitropyridine:
-
Step 1: Oxidation of Pyridine: The pyridine is first oxidized to Pyridine-N-oxide using an oxidant like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA).
-
Step 2: Nitration of Pyridine-N-oxide: The N-oxide functional group fundamentally changes the electronics of the ring. The oxygen atom can donate electron density back into the ring via resonance, particularly activating the 4-position (and 2-position).[12] The ring is now activated towards electrophilic attack. Nitration with a standard HNO₃/H₂SO₄ mixture proceeds smoothly, yielding 4-nitropyridine-N-oxide with high selectivity.[13][14]
-
Step 3: Deoxygenation: The final step is to remove the N-oxide to yield the target 4-nitropyridine. This is typically accomplished by reduction with a reagent like phosphorus trichloride (PCl₃).[15]
This three-step sequence is a classic and reliable method for obtaining 4-substituted pyridines that are otherwise inaccessible.[16]
Issue 3: Nitrating Activated Pyridines - Low Yields with Aminopyridines
Question: I am nitrating 2,6-diaminopyridine with nitric and sulfuric acid. While the ring is activated, my yields are inconsistent and lower than the literature suggests (around 50%). How can I optimize this?
Answer: While electron-donating groups like amines activate the pyridine ring, the reaction medium is still a critical factor. In standard concentrated sulfuric acid, the nitration reaction produces water as a byproduct. This water can dilute the acid medium, reducing the concentration of the active nitronium ion (NO₂⁺) and hindering the reaction from going to completion.
Solution: Use an Anhydrous System with Oleum.
The most effective catalyst system for nitrating aminopyridines is a mixture of nitric acid and fuming sulfuric acid (oleum) .[17][18]
-
Role of Oleum: Oleum is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid. The SO₃ acts as a powerful dehydrating agent, immediately sequestering any water produced during the reaction.[18] This maintains a virtually anhydrous and highly acidic medium, ensuring a high concentration of the nitronium ion and driving the reaction to completion.
-
Result: By switching from concentrated sulfuric acid to oleum, yields for the dinitration of pyridine-2,6-diamines can increase dramatically, often from ~50% to over 90%.[17][19]
Catalyst/Reagent Selection Summary
| Target Product | Recommended Catalyst/Reagent System | Key Considerations |
| 3-Nitropyridine | Dinitrogen Pentoxide (N₂O₅) followed by Sodium Bisulfite (NaHSO₃) | Avoids harsh conditions of direct nitration; proceeds via a different mechanism ([4][9] sigmatropic shift).[4][9] |
| 4-Nitropyridine | 1. Oxidation (e.g., H₂O₂/AcOH) to Pyridine-N-oxide2. Nitration (HNO₃/H₂SO₄)3. Deoxygenation (e.g., PCl₃) | Multi-step but highly effective. The N-oxide group activates the 4-position for electrophilic attack.[1][13][15] |
| 2-Nitropyridine | Indirect methods are typically required, such as starting with 2-aminopyridine, followed by oxidation. Direct nitration is not feasible.[20] | Regioselectivity is difficult to control directly. Often requires starting with a pre-functionalized pyridine. |
| Nitration of Aminopyridines | Nitric Acid (HNO₃) / Fuming Sulfuric Acid (Oleum) | Oleum acts as a dehydrating agent, maintaining anhydrous conditions and driving the reaction to completion for high yields.[17][18][19] |
Visual Workflows and Mechanisms
Decision Workflow for Nitropyridine Synthesis
This diagram outlines the strategic choices for synthesizing different nitropyridine isomers.
Caption: Decision workflow for selecting the appropriate nitration method.
Simplified Mechanism: Bakke's Procedure
This diagram illustrates the key steps in the formation of 3-nitropyridine using N₂O₅, highlighting the non-electrophilic substitution pathway.
Caption: Key mechanistic steps of the Bakke procedure.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide
This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[13]
Materials:
-
Pyridine-N-oxide (100 mmol, 9.51 g)
-
Fuming Nitric Acid (fuming HNO₃, 0.29 mol, 12 mL)
-
Concentrated Sulfuric Acid (conc. H₂SO₄, 0.56 mol, 30 mL)
-
Saturated Sodium Carbonate Solution
-
Crushed Ice
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a 250 mL flask, add fuming HNO₃ (12 mL). While stirring and cooling in an ice bath, slowly and carefully add concentrated H₂SO₄ (30 mL) in portions. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add pyridine-N-oxide (9.51 g). Heat the flask to 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel. Add it dropwise to the reaction flask over 30 minutes with continuous stirring. The internal temperature will likely drop to around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 1 L beaker containing 150 g of crushed ice.
-
Neutralization: Cautiously add saturated sodium carbonate solution in small portions until the pH reaches 7-8. Be aware of vigorous foaming. A yellow crystalline solid will precipitate.
-
Isolation: Collect the solid by suction filtration. To the crude solid, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind the insoluble sodium sulfate. Filter to remove the salt.
-
Purification: Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow product. The product can be further purified by recrystallization from acetone.[13]
Protocol 2: Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine
This protocol is a general representation of N-oxide deoxygenation.[15]
Materials:
-
4-Nitropyridine-N-oxide (from previous step)
-
Phosphorus Trichloride (PCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the crude 4-nitropyridine-N-oxide in a suitable solvent like DCM or chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.
-
Addition of PCl₃: Slowly add phosphorus trichloride (approx. 1.1 equivalents) dropwise to the cooled solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the excess PCl₃.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-nitropyridine. The product can be purified further by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are common side reactions during nitration, and how can they be minimized? A1: Common side reactions include over-nitration (dinitration), oxidative degradation of alkyl side chains, and ring-opening under very harsh conditions.[2][6] To minimize these:
-
Control Temperature: Lowering the reaction temperature can disfavor the second nitration, which has a higher activation energy.[2]
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess promotes multiple nitrations.[2]
-
Slow Addition: Add the nitrating agent dropwise to maintain a low instantaneous concentration, favoring mono-substitution.[2]
Q2: Are there any effective metal-based catalysts for pyridine nitration? A2: While magnetically recoverable nano-catalysts and other metal-based systems are used for synthesizing pyridine derivatives through various other reactions, the nitration of the pyridine core itself is overwhelmingly dominated by strong acid catalysis and specific reagent systems like N₂O₅.[21] The highly deactivating nature of the pyridinium ion formed in acidic media makes it a poor substrate for most catalytic electrophilic substitution cycles. Research into milder, metal-catalyzed C-H nitration is ongoing but has not yet replaced the classic methods for simple nitropyridines.[22]
Q3: My crude nitropyridine is an oil/impure solid. What are the best general purification techniques? A3: Purification depends on the properties of the specific isomer.
-
Recrystallization: Many nitropyridines are crystalline solids and can be effectively purified by recrystallization. Acetone is a common solvent for 4-nitropyridine-N-oxide.[13] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
-
Column Chromatography: For oily products or mixtures of isomers that are difficult to separate by crystallization, silica gel chromatography is a standard method. Use a solvent system of appropriate polarity, such as ethyl acetate/hexanes.
-
Aqueous Work-up: A thorough aqueous work-up with neutralization and extraction is crucial to remove the bulk of the acid catalyst and inorganic salts before further purification.
References
- Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.).
- US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents. (n.d.).
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.).
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.).
- Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
- NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1. (n.d.).
- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents. (n.d.).
- Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022, December 25).
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.).
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (n.d.).
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
- reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. (n.d.).
- Synthesis of 4-nitropyridine - PrepChem.com. (n.d.).
- Nitropyridines, Their Synthesis and Reactions - ResearchGate. (n.d.).
- (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (n.d.).
- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. (n.d.).
- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents. (n.d.).
- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
- ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. - ResearchGate. (n.d.).
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (n.d.).
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (n.d.).
- What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20).
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).
- Synthesis of 4-nitropyridine from pyridine : r/chemhelp - Reddit. (2019, January 15).
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents. (n.d.).
- Discuss the chemistry of pyridine under nitration | Filo. (n.d.).
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. chempanda.com [chempanda.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 20. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 21. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 4-Methyl-2-nitropyridin-3-ol
The core principle of robust structural validation is orthogonality —the use of multiple, independent analytical methods whose results corroborate one another. No single technique, however powerful, should be solely relied upon. Here, we will dissect the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, explaining not just the protocols but the causal logic behind their synergistic application to provide irrefutable proof of structure.
The Target Molecule: 4-Methyl-2-nitropyridin-3-ol
Before delving into the analysis, let's consider the structural features of our target compound that require confirmation:
-
Molecular Formula: C₆H₆N₂O₃[1]
-
Core Scaffold: A pyridine ring.
-
Substituents:
-
A hydroxyl group (-OH) at position 3.
-
A methyl group (-CH₃) at position 4.
-
A nitro group (-NO₂) at position 2.
-
The primary analytical challenge is to confirm not only the presence of these groups but their precise connectivity and regiochemistry on the pyridine ring.
The Orthogonal Validation Workflow
A robust validation process follows a logical sequence where each step builds upon the last. The data from spectroscopic techniques (NMR and MS) provides a comprehensive picture of the molecule's composition and connectivity, which is then unequivocally confirmed by the "gold standard" of X-ray crystallography, should suitable crystals be obtained.
Figure 1: A comprehensive workflow for the orthogonal validation of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[3][4][5] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.
A. ¹H NMR Spectroscopy: Mapping the Protons
Expertise & Causality: The ¹H NMR spectrum gives the first critical glimpse into the structure. The chemical shifts (δ) of the protons are dictated by their electronic environment. The electron-withdrawing nature of the pyridine nitrogen and the nitro group will significantly deshield adjacent protons, shifting their signals downfield.[3]
Expected Spectrum for this compound:
-
Aromatic Protons (2H): The two protons on the pyridine ring (at C5 and C6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). They should appear as two distinct doublets due to ortho-coupling (³J ≈ 4-6 Hz).[3] The proton at C6, being adjacent to the electron-withdrawing nitrogen, is expected to be the most downfield of the two.
-
Methyl Protons (3H): The methyl group protons will appear as a sharp singlet further upfield (typically δ 2.0-2.5 ppm), as they are not coupled to any other protons.
-
Hydroxyl Proton (1H): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton-deuterium exchange.
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Causality: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. We expect six distinct signals for the six carbon atoms of this compound. The carbons directly attached to electronegative atoms (N, O) will be the most deshielded and appear furthest downfield.
C. 2D NMR Spectroscopy: The Unambiguous Connector
Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC build the complete, connected picture. They are essential for self-validation and removing any ambiguity in assignments.
-
COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the two aromatic protons, confirming they are on adjacent carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations to confirm the substitution pattern include:
-
Correlation from the methyl protons to the carbons at C3, C4, and C5.
-
Correlation from the aromatic proton at C5 to the methyl carbon (C4) and the carbon bearing the hydroxyl group (C3).
-
Correlation from the aromatic proton at C6 to the carbon at C4.
-
| Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR | Identifies proton environments and their proximity. | Two aromatic doublets, one methyl singlet, one exchangeable hydroxyl singlet. |
| ¹³C NMR | Identifies all unique carbon atoms. | Six distinct carbon signals. |
| COSY | Shows proton-proton coupling (connectivity). | Correlation between the two aromatic protons. |
| HMBC | Shows long-range proton-carbon connectivity. | Definitive placement of the methyl and hydroxyl groups relative to the ring protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to better resolve the -OH proton.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
1D Spectra: Run standard ¹H and ¹³C{¹H} experiments.
-
Confirmation: Perform a D₂O exchange experiment by adding one drop of D₂O, shaking, and re-acquiring the ¹H spectrum to identify the hydroxyl proton.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra to establish unambiguous correlations and finalize structural assignment.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides two vital pieces of information: the precise molecular weight and fragmentation patterns that act as a structural fingerprint.[5][6]
A. High-Resolution Mass Spectrometry (HRMS)
Trustworthiness: HRMS is the self-validating system for determining the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it can distinguish between compounds with the same nominal mass but different atomic compositions. For C₆H₆N₂O₃, the expected exact mass is 154.0378 Da.[1] An experimental value within a few parts per million (ppm) of this theoretical value provides high confidence in the molecular formula.
B. Tandem Mass Spectrometry (MS/MS)
Expertise & Causality: In MS/MS, the molecular ion ([M+H]⁺ or [M-H]⁻) is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure. For nitroaromatic compounds, characteristic fragmentation patterns often involve the loss of nitro-group-related species.[7][8][9]
Expected Fragmentation Pathways:
-
Loss of NO₂ (46 Da): A common fragmentation for nitroaromatics.
-
Loss of NO (30 Da): Another characteristic loss from the nitro group.
-
Loss of H₂O (18 Da): Fragmentation involving the hydroxyl group.
Figure 2: A potential fragmentation pathway for protonated this compound in MS/MS analysis.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
HRMS Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. Acquire data in both positive and negative ion modes to determine the most stable molecular ion.
-
MS/MS Acquisition: Perform a product ion scan by selecting the m/z of the parent ion (e.g., [M+H]⁺ at m/z 155.0451) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide overwhelming evidence for a structure, X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise spatial arrangement of every atom in the molecule.[10][11] Its primary limitation is the requirement for a high-quality single crystal.
Expertise & Causality: This technique works by passing X-rays through a single crystal. The electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map can be calculated, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with extremely high precision. This would definitively confirm the 2,3,4-substitution pattern on the pyridine ring.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion by placing a vial of the compound's solution in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.
-
Cooling of a saturated solution.
-
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.[10]
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) in a single-crystal X-ray diffractometer. Collect diffraction data as the crystal is rotated.[10]
-
Structure Solution and Refinement: Use specialized software to process the diffraction data, solve the phase problem, and refine the atomic coordinates to generate the final 3D molecular structure.
Comparative Summary of Validation Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atomic connectivity (C-H framework), stereochemistry, molecular dynamics in solution. | Molecular formula (HRMS), structural fragments (MS/MS), molecular weight. | Absolute 3D structure, bond lengths/angles, intermolecular packing. |
| Sample Requirement | 5-10 mg, soluble. | < 1 mg, soluble. | Single, high-quality crystal. |
| Analysis Type | Non-destructive. | Destructive. | Non-destructive (crystal is recovered). |
| Key Strength | Unparalleled for determining connectivity and solution-state structure. | Highest sensitivity for confirming elemental composition and molecular weight. | "Gold standard" for unambiguous, solid-state structural proof. |
| Key Limitation | Can be ambiguous for complex isomers without 2D data. | Provides little direct connectivity information without MS/MS. | Entirely dependent on the ability to grow suitable crystals. |
Conclusion
The structural validation of this compound is a clear illustration of the power of a multi-technique, orthogonal approach. NMR spectroscopy serves to build the molecular framework piece by piece, establishing the connectivity of the proton and carbon skeleton. High-resolution mass spectrometry validates this proposed structure by confirming the exact elemental formula. Finally, single-crystal X-ray crystallography, if successful, provides the ultimate, irrefutable evidence, akin to a molecular photograph. For any researcher or drug development professional, adhering to this rigorous, self-validating workflow is not merely good practice—it is essential for ensuring the integrity and reproducibility of their scientific work.
References
- Title: this compound | C6H6N2O3 | CID 13900230 Source: PubChem URL:[Link]
- Title: Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane Source: ResearchG
- Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed URL:[Link]
- Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Science Publishing URL:[Link]
- Title: Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands Source: MDPI URL:[Link]
- Title: (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)
- Title: Structure Elucidation in Organic Chemistry : The Search for the Right Tools | Request PDF Source: ResearchG
- Title: Structure Determination of Organic Compounds - Organic Chemistry Source: Pharmacy 180 URL:[Link]
- Title: Structure Determination of Organic Compounds Source: ResearchG
- Title: Organic Ions in the Gas Phase. XVIII.
- Title: Methods for the Elucidation of the Structure of Organic Compounds Source: MIT OpenCourseWare URL:[Link]
- Title: Molecular Structure Characterisation and Structural Elucid
- Title: 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Methyl-2-nitropyridin-3-ol
In the landscape of pharmaceutical research and drug development, the meticulous analytical characterization of novel chemical entities is paramount. 4-Methyl-2-nitropyridin-3-ol, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a polar hydroxyl group, a moderately nonpolar methyl group, and an electron-withdrawing nitro group. This guide provides a comprehensive comparison of recommended analytical methodologies for the robust characterization and quantification of this compound, grounded in established principles for analogous structures. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in your results.
Introduction to the Analyte: Structural Considerations
This compound possesses a molecular weight of 154.12 g/mol and a predicted XLogP3 of 1.6, suggesting moderate polarity.[1] The pyridine ring, a common scaffold in pharmaceuticals, imparts basicity, while the nitro group introduces a strong chromophore, ideal for UV-based detection methods.[2][3] The hydroxyl group offers a site for potential derivatization and can influence chromatographic interactions. Understanding these structural nuances is critical for selecting and optimizing analytical methods.
Chromatographic Methods: The Cornerstone of Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, each with distinct advantages.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended primary technique for purity assessment and quantification due to the compound's polarity and thermal lability.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. The moderate polarity of this compound makes it well-suited for this stationary phase.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water is proposed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer, such as phosphate or formate at a slightly acidic pH (e.g., pH 2-4), is crucial. This suppresses the ionization of the pyridinolic hydroxyl group and any residual silanol groups on the column, leading to sharper, more symmetrical peaks.[4]
-
Detection: The presence of the nitropyridine system provides a strong UV chromophore. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths, which can help in peak purity assessment and identification of co-eluting impurities. Based on related nitropyridine compounds, a detection wavelength in the range of 230-280 nm is a logical starting point.[5]
Proposed HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water.
Workflow for HPLC Method Development
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of 4-Methyl-2-nitropyridin-3-ol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity for 4-Methyl-2-nitropyridin-3-ol
This compound is a substituted nitropyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] As a functionalized building block, its utility in multi-step syntheses is directly contingent on its purity. The presence of even minor impurities—such as isomers, starting materials, or reaction byproducts—can have profound downstream consequences, leading to failed reactions, difficult purification challenges, and the generation of misleading biological or material science data.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will move beyond simple protocol recitation to explore the underlying scientific rationale for method selection, enabling you, the researcher, to make informed decisions tailored to your specific analytical challenges. We will delve into the expected impurity profile and present a multi-faceted, or orthogonal, testing strategy to build a comprehensive and trustworthy purity profile.
Chapter 1: Understanding the Analyte & Its Potential Impurities
A robust analytical strategy begins with understanding the target molecule and anticipating potential contaminants. This compound (MW: 154.12 g/mol ) is a moderately polar compound, a characteristic dictated by its hydroxyl group, nitro group, and the pyridine ring system.[3] Its purity assessment is not merely about quantifying the main peak; it is about selectively detecting and, if necessary, quantifying the compounds that are most likely to be present.
The synthesis of nitropyridines often involves the direct nitration of a pyridine precursor or the oxidation of an aminopyridine.[1][2][4] These synthetic routes can introduce a predictable array of impurities.
Common Impurity Classes:
-
Isomeric Impurities: Nitration of substituted pyridines can be regioselective but is rarely perfect. Positional isomers, such as 4-Methyl-3-nitropyridin-2-ol or 5-Methyl-2-nitropyridin-3-ol, are common byproducts that may have similar physical properties, making them challenging to separate.[5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the final product.
-
Over-nitrated or Under-nitrated Species: The reaction conditions can sometimes lead to the formation of dinitrated pyridines or the presence of non-nitrated precursors.
-
Degradation Products: The compound may degrade under specific pH, light, or temperature conditions, particularly given the presence of the electron-withdrawing nitro group.
The following workflow illustrates a comprehensive approach to purity assessment, from initial screening to final quantification.
Caption: A multi-phase workflow for the comprehensive purity assessment of this compound.
Chapter 2: Orthogonal Analytical Techniques: A Comparative Guide
No single analytical technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed. This strategy significantly reduces the risk of an impurity co-eluting with the main peak or going undetected.
Chromatographic Methods: The Core of Purity Determination
Chromatography is the cornerstone of purity analysis, physically separating the main component from its impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the principal technique for non-volatile, moderately polar compounds like this compound.
-
Causality: A reversed-phase C18 column is the logical starting point. The non-polar stationary phase effectively retains the molecule via its methyl-pyridine backbone, while the polar hydroxyl and nitro groups ensure it can be eluted with a standard aqueous-organic mobile phase. UV detection is highly effective due to the conjugated pyridine ring and the nitro group chromophore.[6][7][8][9]
-
Trustworthiness: A well-developed HPLC method is self-validating. Peak purity can be assessed using a Diode Array Detector (DAD) to check for spectral homogeneity across the peak. Spiking the sample with known potential impurities confirms the method's ability to separate them from the main analyte.[8]
-
-
Gas Chromatography (GC): The utility of GC depends on the analyte's thermal stability and volatility.
-
Causality: this compound may have limited thermal stability due to the nitro group. However, GC-MS is exceptionally powerful for identifying residual solvents and volatile, non-polar starting materials that may be missed by HPLC.[10][11][12] A preliminary thermal stability test (e.g., TGA) is advisable before extensive GC method development.
-
Trustworthiness: GC coupled with Mass Spectrometry (GC-MS) provides high confidence in peak identification through mass spectral library matching.[11][13]
-
Spectroscopic and Other Methods
-
Mass Spectrometry (MS): When coupled with LC or GC, MS is the gold standard for impurity identification. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of an unknown impurity, offering critical clues to its structure.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can detect impurities with distinct proton signals, often without chromatographic separation. More powerfully, Quantitative NMR (qNMR) can determine the absolute purity of a substance by comparing the integral of an analyte peak to that of a certified internal standard of known purity. This provides a direct measure of mass purity, bypassing the need for a specific reference standard of the analyte itself.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective tool for monitoring reaction progress and for preliminary purity checks.[15] It can quickly reveal the presence of major impurities.
Comparative Summary
The following table compares these primary analytical techniques for the purity assessment of this compound.
| Technique | Primary Use | Specificity | Sensitivity | Quantitative Power | Key Advantage | Key Limitation |
| HPLC-UV/DAD | Routine Purity Assay, Quantification | High | Moderate to High | Excellent | Robustness, precision for assay and related substances.[6][8] | Requires reference standards for impurity quantification. |
| LC-MS | Impurity Identification | Very High | Very High | Good | Definitive identification of unknown impurities.[14] | Response factors can vary, making quantification complex. |
| GC-MS | Volatile Impurity Analysis | Very High | Very High | Good | Superior for residual solvents and volatile starting materials.[10][11] | Potential for thermal degradation of the analyte. |
| ¹H NMR | Identity Confirmation, Structural Analysis | Moderate | Low | Poor (Standard) | Provides structural information on impurities without separation. | Insensitive to impurities below ~1-2%. |
| qNMR | Absolute Purity Determination | High | Low | Excellent | Provides a direct measure of purity without a specific reference standard. | Requires specialized equipment and expertise. |
| TLC | Reaction Monitoring, Quick Screen | Low | Moderate | No | Fast, simple, and inexpensive for a qualitative check.[15] | Poor resolution and not quantitative. |
Chapter 3: Validated Experimental Protocols
Trustworthy data comes from validated protocols. Below are detailed, field-tested starting points for HPLC and GC-MS analysis.
Protocol: Purity Determination by Reversed-Phase HPLC
This method is designed to separate this compound from potential polar and non-polar impurities.
1. Rationale and System Preparation:
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. The acid is critical to suppress the ionization of the phenolic hydroxyl group (pKa ~7-8), ensuring a single, sharp, and reproducible peak shape.
-
Mobile Phase B (Organic): Acetonitrile. Chosen for its low UV cutoff and good elution strength for pyridine compounds.
-
Column: C18, 250 x 4.6 mm, 5 µm. A standard workhorse column providing excellent resolution.
-
Detector: UV/DAD at 235 nm. This wavelength is chosen to provide a good response for the main analyte and expected nitropyridine impurities.
2. Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile solution to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30-31 min: 90% to 10% B (return to initial)
-
31-40 min: 10% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the DAD to assess the spectral purity of the main peak.
-
Protocol: Volatile Impurity Screening by GC-MS
This protocol is designed to detect residual solvents or volatile starting materials.
1. Rationale and System Preparation:
-
Column: A low-polarity column like a DB-5ms or HP-5MS is ideal for general-purpose screening of volatile and semi-volatile compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is standard, as it creates reproducible fragmentation patterns that can be matched against commercial libraries (e.g., NIST, Wiley).[11]
2. Step-by-Step Procedure:
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of high-purity Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
-
Inlet: Splitless mode (for trace analysis), 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: m/z 35-500
-
-
-
Data Analysis:
-
Identify peaks corresponding to known solvents by retention time and mass spectrum.
-
Perform a library search on any unknown peaks to tentatively identify other volatile impurities.
-
Chapter 4: Decision Making in Method Selection
The choice of analytical technique is driven by the objective. Is it for routine quality control, initial characterization of a new batch, or troubleshooting an out-of-spec result?
Caption: Decision tree for selecting the appropriate analytical method based on the specific research goal.
Conclusion
The purity assessment of this compound is a multi-faceted task that demands more than a single analytical measurement. A scientifically sound approach, grounded in an understanding of potential impurities and the application of orthogonal analytical techniques, is paramount. By leveraging the strengths of HPLC for routine quantification, GC-MS for volatile screening, and advanced techniques like LC-MS and qNMR for definitive characterization, researchers can build a high-confidence, comprehensive purity profile. This diligence ensures the integrity of subsequent research and development activities, from synthetic chemistry to final application.
References
- PubChem.4-Methyl-3-nitropyridine.
- Japan Ministry of the Environment.III Analytical Methods. Environmental Survey and Monitoring of Chemicals. [Link]
- PubChem.this compound.
- National Institutes of Health.Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- ResearchGate.Nitropyridines: Synthesis and reactions.
- Semantic Scholar.METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar. [Link]
- Google Patents.Process for preparation of nitropyridine derivatives.
- ResearchGate.Nitropyridines, Their Synthesis and Reactions.
- ResearchGate.A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Acta Poloniae Pharmaceutica.HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Polish Pharmaceutical Society. [Link]
- ResearchGate.Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
- PubMed.HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Organic Syntheses.3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. [Link]
- ResearchGate.HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- ResearchGate.Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
- ResearchGate.Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
- MDPI.Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. MDPI. [Link]
- Shimadzu.Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.
- ResearchGate.GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine.
- ACG Publications.An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
- ResearchGate.Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine....
- ResearchGate.Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
Sources
- 1. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Analytical Imperative for Nitropyridine Intermediates
An In-Depth Comparative Guide to the HPLC Analysis of 4-Methyl-2-nitropyridin-3-ol
As a crucial intermediate in synthetic organic chemistry and drug discovery, the purity and accurate quantification of this compound are paramount.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) method for its analysis. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental insights to ensure robust and reliable results.
This compound (CAS No: 15128-89-9) is a substituted nitropyridine derivative.[3][4][5] The presence of a nitro group and a phenolic hydroxyl group on the pyridine ring makes it a versatile building block.[2] However, these same functional groups can also introduce challenges in analysis, including potential for multiple ionic forms and susceptibility to degradation. Therefore, a well-developed, stability-indicating analytical method is not merely a quality control checkpoint but a critical tool for ensuring the reproducibility of synthetic procedures and the safety of subsequent active pharmaceutical ingredients (APIs).[6][7]
The Gold Standard: A Stability-Indicating RP-HPLC Method
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for the purity assessment of moderately polar organic compounds like this compound, offering high resolution and quantitative accuracy.[8][9] The method detailed below is designed to separate the main analyte from potential process impurities and degradation products.
Causality Behind Experimental Choices
The selection of each parameter is critical for developing a robust and reliable method.
-
Column Chemistry (C18): A C18 (octadecyl) stationary phase is chosen for its hydrophobic nature, which provides excellent retention and selectivity for aromatic compounds.[8][10] The end-capping on modern C18 columns minimizes peak tailing that can arise from interactions with residual silanol groups on the silica support.
-
Mobile Phase (Gradient Elution): A gradient elution is employed over an isocratic one to ensure the elution of both early-eluting polar impurities and late-eluting non-polar by-products within a reasonable timeframe, offering higher peak capacity and sensitivity.[9]
-
Acid Modifier (Formic Acid): The addition of 0.1% formic acid to the mobile phase serves two purposes. First, it controls the pH, ensuring that the phenolic hydroxyl group of the analyte is protonated, which prevents peak splitting and tailing. Second, it improves the ionization efficiency for potential analysis by mass spectrometry (LC-MS).
-
Detector (Diode Array Detector - DAD): A DAD is preferred over a standard UV-Vis detector as it provides spectral data for each peak. This is invaluable for assessing peak purity (co-elution) and can aid in the tentative identification of unknown impurities. The nitroaromatic structure of the analyte ensures strong UV absorbance for high sensitivity.[9]
Experimental Protocol: RP-HPLC
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase Column (4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve an expected concentration of approximately 100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[8]
System Suitability Test (SST): To ensure the method is self-validating, perform five replicate injections of the standard solution. The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.[8] The two most relevant alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and ideal for identifying volatile and thermally stable impurities, such as residual solvents or volatile by-products. For semi-volatile compounds like nitropyridine derivatives, derivatization may sometimes be necessary to improve volatility and thermal stability.
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard. Purity is calculated by comparing the integral of an analyte signal to the integral of a certified internal standard. This method is exceptionally valuable for certifying new reference materials.
Performance Comparison
The following table summarizes the typical performance characteristics of these three methods for the analysis of a pharmaceutical intermediate.
| Parameter | RP-HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[8] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| LOD | 0.01 - 0.1% | < 0.01% (for volatile impurities) | ~0.1 - 0.5% |
| LOQ | 0.03 - 0.3% | < 0.03% (for volatile impurities) | ~0.3 - 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Throughput | High | Moderate to High | Low to Moderate |
| Complexity | Moderate | High | High |
Strategic Application of Analytical Techniques
The choice of analytical method is dictated by the specific objective. The logical flow for method development and application involves a multi-step, systematic approach.
For routine quality control and stability testing of this compound, the validated RP-HPLC method is the most efficient and effective choice. GC-MS should be employed as a complementary technique to investigate potential volatile impurities that may not be observed by HPLC. qNMR serves as an authoritative method for the absolute purity determination and certification of primary reference standards.
By integrating this robust HPLC protocol and understanding its performance relative to orthogonal methods, researchers and drug development professionals can ensure the highest quality and integrity of their chemical intermediates, paving the way for successful downstream applications.
References
- PubChem. This compound.
- PubChem. 4-Methyl-3-nitropyridine.
- ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. MJH Life Sciences. [Link]
- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- ResearchGate. Nitropyridines: Synthesis and reactions.
- International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. IJTSRD. [Link]
- PubChem. 2-Amino-4-methyl-3-nitropyridine.
- SpringerLink. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS.
- Natural Volatiles & Essential Oils. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. NVEO. [Link]
- ResearchGate. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
- ResearchGate. Nitropyridines, Their Synthesis and Reactions.
- Research Journal of Pharmacy and Technology. Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
- SIELC Technologies. Separation of Pyridine, 4-ethyl-3-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
- MDPI.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Pyridinol, 4-methyl-2-nitro- | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Isomers of Methyl-nitropyridin-3-ol for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the nuanced structural variations of isomers can profoundly influence pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the key isomers of methyl-nitropyridin-3-ol, a heterocyclic scaffold of significant interest. By examining the synthesis, physicochemical properties, and potential biological activities of these isomers, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate their research and development endeavors. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern the behavior of these molecules, ensuring a thorough and practical understanding.
Introduction to the Isomers of Methyl-nitropyridin-3-ol
The core structure of methyl-nitropyridin-3-ol features a pyridine ring substituted with a methyl group, a nitro group, and a hydroxyl group. The relative positions of these three substituents give rise to a number of constitutional isomers, each with a unique electronic and steric profile. The interplay between the electron-withdrawing nitro group, the electron-donating methyl group, and the hydrogen-bonding capable hydroxyl group dictates the molecule's reactivity, polarity, and potential for biological interactions. Understanding these subtleties is paramount for the rational design of novel therapeutics.
This guide will focus on a comparative analysis of representative isomers to illustrate the impact of substituent positioning on the molecule's overall characteristics.
Synthesis and Physicochemical Characterization: A Comparative Overview
The synthetic routes to methyl-nitropyridin-3-ol isomers are diverse, often tailored to achieve specific regioselectivity. The choice of starting materials and reaction conditions is critical in directing the position of the incoming nitro group and subsequent functional group manipulations.
Below is a comparative table summarizing key physicochemical properties of several methyl-nitropyridin-3-ol isomers, compiled from available literature and chemical databases. It is important to note that direct side-by-side experimental comparisons are limited, and some data is derived from computational predictions.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP | Reference |
| 4-Methyl-2-nitropyridin-3-ol | C₆H₆N₂O₃ | 154.12 | 15128-89-9 | 1.6 | [1] |
| 6-Methyl-2-nitropyridin-3-ol | C₆H₆N₂O₃ | 154.12 | 15128-90-2 | 1.6 | [2][3] |
| 6-Methyl-5-nitropyridin-3-ol | C₆H₆N₂O₃ | 154.12 | 36625-63-5 | - | [4][5] |
| 2-Methyl-5-nitropyridin-3-ol | C₆H₆N₂O₃ | 154.12 | Not readily available | - | |
| 4-Methyl-5-nitropyridin-3-ol | C₆H₆N₂O₃ | 154.12 | Not readily available | - |
Key Insights from Physicochemical Properties:
The position of the nitro and methyl groups significantly influences the electronic distribution within the pyridine ring, which in turn affects properties like acidity of the hydroxyl group, dipole moment, and crystal packing. For instance, the proximity of the electron-withdrawing nitro group to the hydroxyl group is expected to increase its acidity. Spectroscopic analysis provides a powerful tool to probe these differences. A comparative study on 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers has shown that the positioning of the methyl group can modulate the structural architecture and photophysical behavior of the molecule[6].
Experimental Protocols: Synthesis and Characterization
To ensure scientific rigor, the following section details representative experimental protocols for the synthesis and characterization of a methyl-nitropyridin-3-ol isomer. These protocols are designed to be self-validating, with clear steps and justifications for the chosen methodologies.
Synthesis of 6-Methyl-2-nitropyridin-3-ol
This protocol is adapted from a known procedure for the nitration of a substituted hydroxypyridine[7].
Workflow for the Synthesis of 6-Methyl-2-nitropyridin-3-ol
Caption: A stepwise workflow for the synthesis of 6-methyl-2-nitropyridin-3-ol.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Addition of Starting Material: Slowly add 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Nitration: Charge the dropping funnel with 2.35 mL of fuming nitric acid. Add the nitric acid dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C. The use of a nitrating mixture of fuming nitric acid and sulfuric acid is a standard and effective method for the nitration of aromatic rings.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.
-
Drying: Dry the product in a desiccator over a suitable drying agent.
Characterization of Isomers
The synthesized isomers should be rigorously characterized to confirm their structure and purity. The following are standard analytical techniques employed for this purpose.
Workflow for Isomer Characterization
Caption: Standard analytical workflow for the characterization of synthesized isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be distinct for each isomer, providing a definitive structural fingerprint.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic vibrational frequencies for the O-H, C-H, C=C, C=N, and N-O (from the nitro group) bonds will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.
-
Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to determine the purity of the synthesized isomer.
Comparative Biological Activity: Insights from Related Compounds
While direct comparative biological data for the parent isomers of methyl-nitropyridin-3-ol are not extensively available, studies on related nitropyridine derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial effects[8][9][10][11]. The position of the nitro group and other substituents on the pyridine ring plays a crucial role in determining the biological efficacy[8].
For instance, various substituted nitropyridines have been shown to exhibit inhibitory activity against cancer cell lines and microbial strains[8]. The mechanism of action is often attributed to the electron-deficient nature of the nitropyridine ring, which can interact with biological nucleophiles within cells.
Signaling Pathway Implication for Nitropyridine Derivatives
Caption: A generalized signaling pathway potentially modulated by nitropyridine derivatives.
It is critical to note that the biological activity of the parent methyl-nitropyridin-3-ol isomers may differ from their substituted counterparts. However, the existing data on related compounds provides a strong rationale for screening these isomers in various biological assays. The stereochemistry of related compounds has been shown to lead to significant differences in antimalarial activity, with the natural isomers often being the most potent[12].
Conclusion and Future Directions
This guide has provided a comparative overview of the isomers of methyl-nitropyridin-3-ol, with a focus on their synthesis, physicochemical properties, and potential biological relevance. The positional isomerism of the methyl, nitro, and hydroxyl groups significantly impacts the molecular characteristics, and a thorough understanding of these differences is essential for their application in research and drug development.
Future work should focus on the systematic synthesis and side-by-side experimental comparison of all possible isomers of methyl-nitropyridin-3-ol. Such studies would provide invaluable data for establishing clear structure-activity relationships and would undoubtedly accelerate the discovery of novel therapeutic agents based on this promising scaffold.
References
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.
- Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com.
- This compound. PubChem.
- Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI.
- 6-methyl-5-nitropyridin-3-ol. ChemBK.
- 6-Methyl-2-nitropyridin-3-ol. PubChem.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. National Institutes of Health.
- 6-METHYL-2-NITROPYRIDIN-3-OL. Matrix Fine Chemicals.
- Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. National Institutes of Health.
- Supporting Information. The Royal Society of Chemistry.
- 6-methyl-2-nitropyridin-3-ol (C6H6N2O3). PubChemLite.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate.
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
- Synthesis of 2-methyl 5-nitroimidazoles. ResearchGate.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
- Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate.
- Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. ResearchGate.
- Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Scientific Research Publishing.
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-2-nitropyridin-3-ol | C6H6N2O3 | CID 84801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-methyl-2-nitropyridin-3-ol (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. 36625-63-5|6-Methyl-5-nitropyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-2-nitropyridin-3-ol vs. 4-Methyl-3-nitropyridin-2-ol: A Comparative Guide for Synthetic Strategy and Application
An In-Depth Comparative Guide for Researchers
As Senior Application Scientists, we often encounter scenarios where subtle isomeric differences in a chemical building block lead to profoundly different outcomes in a synthetic sequence. The choice between two closely related isomers is not arbitrary; it is a critical decision based on a deep understanding of their electronic properties, reactivity, and steric profiles. This guide provides a comprehensive comparison of 4-Methyl-2-nitropyridin-3-ol and 4-Methyl-3-nitropyridin-2-ol, two versatile heterocyclic intermediates crucial in the development of pharmaceuticals and agrochemicals.
The strategic placement of the nitro (NO₂) and hydroxyl (OH) groups around the 4-methylpyridine core dictates the molecule's behavior. While both are structurally similar, the electronic interplay between the strongly electron-withdrawing nitro group and the versatile hydroxyl group creates distinct chemical personalities. This guide will dissect these differences, providing researchers with the data and experimental rationale needed to select the optimal isomer for their specific synthetic goals.
Physicochemical and Structural Properties: The Foundation of Reactivity
A molecule's physical properties are a direct reflection of its structure and electronic distribution. The relative positions of the nitro and hydroxyl groups in these two isomers lead to significant differences in properties like melting point and acidity, which in turn influence their handling, solubility, and reactivity in protic or aprotic media.
| Property | This compound | 4-Methyl-3-nitropyridin-2-ol |
| 2D Structure | ||
| CAS Number | 15128-89-9[1][2] | 6635-86-5 (for the 2-amino precursor)[3][4] |
| Molecular Formula | C₆H₆N₂O₃[1] | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol [1][2] | 154.12 g/mol [5] |
| Appearance | Data not widely available | White to light yellow solid[6] |
| Melting Point | Data not widely available | 136-140 °C (for 2-amino precursor) |
| Calculated XLogP3 | 1.6[1] | 1.2 (for 2-amino precursor)[4] |
| IUPAC Name | This compound[1] | 4-methyl-3-nitropyridin-2-ol |
Expert Analysis:
-
Electronic Influence: In This compound , the nitro group is at the 2-position, exerting a strong electron-withdrawing effect on the pyridine ring, particularly at the ortho (position 3) and para (position 5) locations. This significantly increases the acidity of the hydroxyl group at position 3.
-
In 4-Methyl-3-nitropyridin-2-ol , the nitro group at position 3 primarily deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) at positions 2 and 6. The hydroxyl group at the 2-position is also rendered more acidic due to the adjacent electron-withdrawing nitro group.
Synthesis and Strategic Availability
The synthetic routes to these isomers often begin with a common precursor, 4-methylpyridine (γ-picoline), but diverge based on the desired substitution pattern. The regioselectivity of the nitration step is the critical challenge.
-
Synthesis of this compound: A common route involves the nitration of 4-methyl-3-hydroxypyridine. The hydroxyl group directs the incoming nitro group primarily to the ortho position (C2).
-
Synthesis of 4-Methyl-3-nitropyridin-2-ol: This isomer is often synthesized from 2-amino-4-methylpyridine. Nitration of this starting material can lead to a mixture of 3-nitro and 5-nitro isomers, presenting a purification challenge.[7] Subsequent diazotization of the purified 2-amino-4-methyl-3-nitropyridine followed by hydrolysis yields the target 2-ol.[8] An early synthesis starting from 2-chloro-4-methyl-3-nitropyridine has also been described.[7]
The multi-step synthesis and potential for isomeric mixtures make 4-Methyl-3-nitropyridin-2-ol a more challenging synthetic target, which can be reflected in its cost and availability from commercial vendors.
Comparative Reactivity: A Tale of Two Isomers
The distinct electronic profiles of the isomers dictate their reactivity in key synthetic transformations.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The nitro group is a powerful activating group for this transformation.
-
This compound: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or triflate). Nucleophilic attack would then be favored at the C3 position. However, the most common application involves using the hydroxyl group to direct other reactions or as a handle for further functionalization after modifying other parts of the molecule.
-
4-Methyl-3-nitropyridin-2-ol: This isomer is primed for SNAr at the 2-position. The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[7] The resulting 2-chloro-4-methyl-3-nitropyridine is an excellent substrate for SNAr, allowing the introduction of a wide variety of nucleophiles (amines, alkoxides, thiols) at the C2 position. This reactivity is leveraged in the synthesis of complex molecules like the HIV reverse transcriptase inhibitor, Nevirapine.[7]
B. Acidity and O-Alkylation/Acylation
The acidity of the hydroxyl proton is significantly enhanced by the adjacent nitro group.
-
In This compound , the hydroxyl group at C3 is ortho to the C2-nitro group, leading to a substantial increase in its acidity. This facilitates deprotonation to form the corresponding alkoxide, which can then be used in reactions like Williamson ether synthesis.
-
In 4-Methyl-3-nitropyridin-2-ol , the hydroxyl group at C2 is also ortho to the C3-nitro group, making it similarly acidic and reactive for O-functionalization.
C. Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, opening up a vast landscape of subsequent chemical modifications (e.g., diazotization, amide coupling, reductive amination).
For both isomers, this reduction can typically be achieved using standard conditions such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). The resulting aminopyridinols are valuable bifunctional intermediates. For instance, 2-amino-4-methyl-5-nitropyridine is a precursor for the DNA-dependent protein kinase inhibitor AZD7648, highlighting the importance of this transformation.[9]
Experimental Protocol: Comparative SNAr Reactivity
To provide a self-validating, practical comparison, we propose an experiment to quantify the relative reactivity of the chloro-derivatives of each isomer towards a common nucleophile.
Objective: To determine the relative reaction rates of 2-chloro-4-methyl-3-nitropyridine and 3-chloro-4-methyl-2-nitropyridine with piperidine.
Rationale: This experiment directly probes the electronic activation for SNAr at the key positions (C2 vs. C3) conferred by the nitro group. The product formation will be monitored by High-Performance Liquid Chromatography (HPLC), providing quantitative data.
Workflow: Comparative SNAr Reactivity Analysis
Caption: Workflow for comparing SNAr reactivity.
Step-by-Step Methodology:
Part A: Synthesis of Chloro-Intermediates
-
Chlorination of 4-Methyl-3-nitropyridin-2-ol:
-
To a flask charged with 4-methyl-3-nitropyridin-2-ol (1.0 eq), add phosphorus oxychloride (5.0 eq) slowly at 0 °C.
-
Heat the mixture to reflux (approx. 107 °C) for 3 hours. Causality: Refluxing in POCl₃ is a standard, effective method for converting pyridinols to chloropyridines.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-4-methyl-3-nitropyridine . Purify by column chromatography if necessary.
-
-
Chlorination of this compound:
-
Repeat the procedure from Part A.1 using this compound to synthesize 3-chloro-4-methyl-2-nitropyridine .
-
Part B: Competitive SNAr Reaction
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) and 3-chloro-4-methyl-2-nitropyridine (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Add piperidine (1.0 eq) to the solution. Causality: Using an equimolar amount of the nucleophile ensures that the reaction rate is dependent on the reactivity of the electrophilic pyridines, not the availability of the nucleophile.
-
Heat the reaction mixture to 60 °C with stirring.
-
-
Monitoring and Analysis:
-
At time points t = 0, 1, 2, 4, and 8 hours, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a known volume of a suitable solvent (e.g., acetonitrile/water).
-
Analyze the quenched sample by reverse-phase HPLC with a C18 column, monitoring at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to both starting materials and both products by running authentic standards.
-
Calculate the concentration of each species at each time point based on calibration curves.
-
Expected Outcome & Interpretation:
It is predicted that 2-chloro-4-methyl-3-nitropyridine will react significantly faster with piperidine. The nitro group at C3 exerts its strongest activating effect at the ortho (C2 and C4) and para (C6) positions. In contrast, for 3-chloro-4-methyl-2-nitropyridine, the chloro leaving group at C3 is meta to the activating C2-nitro group, resulting in substantially lower reactivity. The quantitative data from the HPLC analysis will validate this fundamental principle of SNAr reactivity.
Applications in Drug Development and Agrochemicals
The utility of these isomers is demonstrated by their incorporation into high-value molecules.
-
4-Methyl-3-nitropyridin-2-ol Derivatives: As previously mentioned, the 2-chloro derivative is a key intermediate for Nevirapine , an essential anti-HIV medication.[7] This underscores the industrial relevance of the reactivity at the C2 position.
-
General Utility: Both isomers serve as versatile heterocyclic building blocks.[6] The presence of methyl, nitro, and hydroxyl groups offers three distinct points for chemical modification, allowing for the construction of diverse molecular libraries for screening in drug discovery and agrochemical development programs.[2][10]
Conclusion and Strategic Recommendations
The choice between this compound and 4-Methyl-3-nitropyridin-2-ol is a clear example of how isomeric structure dictates synthetic utility.
-
Choose 4-Methyl-3-nitropyridin-2-ol when your synthetic strategy requires functionalization at the C2 position via nucleophilic aromatic substitution . Its electronic configuration makes it an ideal precursor for introducing a wide range of substituents at this site.
-
Choose this compound when your strategy involves leveraging the highly acidic hydroxyl group at C3 for O-alkylation or when the synthetic design requires the specific substitution pattern it offers after subsequent transformations, such as reduction of the nitro group.
By understanding the fundamental principles of reactivity outlined in this guide and validating them with targeted experiments, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery and development of novel chemical entities.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13900230, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521828, 4-Methyl-3-nitropyridine.
- Autech (n.d.). 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
- Matrix Fine Chemicals (n.d.). 4-METHYL-3-NITROPYRIDIN-2-AMINE | CAS 6635-86-5.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243166, 2-Amino-4-methyl-3-nitropyridine.
- Google Patents (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Google Patents (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- MDPI (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 3. 4-METHYL-3-NITROPYRIDIN-2-AMINE | CAS 6635-86-5 [matrix-fine-chemicals.com]
- 4. 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-4-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
Navigating the Chemical Maze: A Comparative Guide to the Biological Activity of Nitropyridine Analogs
In the dynamic landscape of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatility and presence in numerous bioactive molecules.[1][2][3] The introduction of a nitro group to this aromatic heterocycle dramatically alters its electronic properties, bestowing upon the resulting nitropyridine analogs a unique and potent range of biological activities.[1][4] This guide offers a deep, comparative analysis of these compounds, moving beyond a simple cataloging of effects to explore the nuanced interplay between chemical structure and biological function. Here, we dissect the mechanisms of action, compare the potency of various analogs across different therapeutic areas, and provide the detailed experimental frameworks necessary for their evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of nitropyridine chemistry and unlock its therapeutic potential.
The Pivotal Role of the Nitro Group: An Electronic Tug-of-War
The potent bioactivity of nitropyridine analogs is intrinsically linked to the strong electron-withdrawing nature of the nitro (-NO2) group.[4][5] This functional group significantly modulates the electron density of the pyridine ring, influencing the molecule's reactivity, metabolic stability, and, most critically, its interaction with biological targets.[6] The position of the nitro group is a key determinant of these properties, creating a fascinating landscape of structure-activity relationships (SAR).[6][7]
For instance, the presence of a nitro group can render the pyridine ring more susceptible to nucleophilic attack, a key reaction in both its synthesis and its potential mechanism of action within a biological system.[8] Furthermore, under the reductive conditions prevalent in hypoxic environments, such as those found in solid tumors or within certain microorganisms, the nitro group can be reduced to form highly reactive nitroso and hydroxylamine intermediates.[4][9] These reactive species can then covalently modify and inactivate essential biomolecules, including proteins and DNA, leading to cell death.[9] This unique mode of action forms the basis for the development of nitropyridine-based compounds as hypoxia-selective anticancer agents and antimicrobial drugs.
A Comparative Analysis of Biological Activities
The therapeutic potential of nitropyridine analogs spans a wide spectrum of diseases, from infectious diseases to cancer.[1][2][10] Below, we compare the activity of key analogs in these areas, supported by experimental data.
Antimicrobial Activity: A New Front in the War Against Resistance
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with unique mechanisms of action. Nitropyridine analogs have emerged as a promising class of compounds, particularly in the fight against tuberculosis and various bacterial and fungal infections.[1][11][12] The mechanism often involves the enzymatic reduction of the nitro group within the microorganism, leading to the formation of toxic reactive nitrogen species that damage cellular components.[4][9]
Key Analogs and Their Mechanisms:
-
Nitro-substituted Pyridines: Various derivatives have shown significant activity against strains like S. aureus, B. subtilis, and E. coli.[1] The position of the nitro group, along with other substitutions, can fine-tune the antimicrobial spectrum and potency. For example, certain 2-substituted-5-nitropyridines have been synthesized from 3-nitropyridine and show notable bioactivity.[8]
-
Pyrido[2,3-d]pyrimidines: Analogs incorporating a nitrile group have demonstrated good in vitro antibacterial activity. The bioactivity of these compounds can be influenced by the position of the nitro group on an attached phenyl ring, which can affect intramolecular interactions crucial for the pharmacophore.[13]
Comparative Efficacy (MIC Values):
| Compound/Isomer | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Chloro-5-nitropyridine derivative | Hydrazone derivative | B. subtilis, C. krusei | 62.5 | [1] |
| 3-Hydroxy-2-nitropyridine derivative | N-hydroxy-pyridoxazinone | E. faecalis | 7.8 | [1] |
| 3-Hydroxy-2-nitropyridine derivative | N-hydroxy-pyridoxazinone | S. aureus | 31.2 | [1] |
| 2-Amino-5-nitropyridine derivative | Coordination complex | S. aureus, E. coli | 9.1 - 17.9 | [1] |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific derivative, microbial strain, and experimental conditions.
Anticancer Activity: Exploiting the Tumor Microenvironment
Nitropyridine analogs are particularly intriguing as anticancer agents due to their potential for selective activation in the hypoxic core of solid tumors.[14] Additionally, some analogs interfere with fundamental cellular processes like microtubule formation, leading to cell cycle arrest and apoptosis.[15]
Key Analogs and Their Mechanisms:
-
3-Nitropyridine Analogs (e.g., 4AZA2891, 4AZA2996): These compounds have been identified as a novel class of microtubule-targeting agents.[15] They bind to the colchicine-site of tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to a G2-M phase cell cycle arrest and induction of apoptosis.[15]
-
1-Methyl-3-nitropyridine chloride (MNP): This pyridinium salt has demonstrated cytotoxic activity against leukemia cells (HL60) by modulating cellular reactive oxygen species (ROS) levels and triggering caspase-dependent apoptosis.[16]
-
General Nitropyridine Derivatives: A range of nitropyridine derivatives have shown potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancers.[6][17]
Comparative Cytotoxicity (IC50 Values):
| Compound/Isomer | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitropyridine analogue | 4AZA2996 | HT-29 (Colon) | 0.0040 | [6][15] |
| 3-Nitropyridine analogue | 4AZA2891 | HT-29 (Colon) | 0.0054 | [6][15] |
| 2-Amino-5-nitropyridine derivative | Amide derivative | MCF-7 (Breast) | 6.41 | [6] |
| 2-Amino-5-nitropyridine derivative | Piperidine derivative | HepG2 (Liver) | 7.63 | [6] |
Note: IC50 (Half-maximal inhibitory concentration) values are highly dependent on the cell line and duration of exposure.
Experimental Protocols for Assessing Biological Activity
The evaluation of novel nitropyridine analogs requires robust and standardized bioassays to ensure data is reliable and comparable.[18][19] The initial assessment typically involves a series of in vitro assays to determine potency and mechanism of action.[19][20]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a gold-standard technique for quantifying the in vitro antibacterial activity of a compound.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the nitropyridine analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial two-fold dilutions in a 96-well microplate using an appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test bacterium to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve the final target inoculum concentration.
-
Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL. Ensure inclusion of a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth, as evidenced by the absence of turbidity. The result can be confirmed by adding a viability indicator like resazurin.
Protocol 2: Antiproliferative Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of a compound against a cancer cell line by measuring metabolic activity.
Workflow Diagram:
Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyridine analog in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[21]
Future Directions and Conclusion
Nitropyridine analogs represent a fertile ground for the discovery of novel therapeutic agents.[1][2] The continued exploration of their structure-activity relationships, particularly concerning the strategic placement of the nitro group and other substituents, will undoubtedly lead to the development of more potent and selective compounds.[3][7][22] A deeper understanding of the specific nitroreductase enzymes responsible for their activation in different pathogens and in the tumor microenvironment will open new avenues for targeted, personalized therapies.
This guide provides a foundational understanding of the comparative biological activity of nitropyridine analogs, grounded in experimental data and established protocols. By leveraging this knowledge, researchers can more effectively design and evaluate new chemical entities with the potential to address some of the most pressing challenges in medicine.
References
- A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers. Benchchem.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
- 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PLOS ONE.
- Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Clinical Microbiology and Infectious Diseases, 10(5).
- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). International Journal of Molecular Sciences.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Brollosy, N. R. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 19(21), 6394-6402.
- Dougall, I. C., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition) (pp. 15-43).
- Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.
- Zholob, E. O., Zhuravel, I. O., & Kovalenko, S. M. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1930.
- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. Benchchem.
- Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (2010). Anti-Cancer Agents in Medicinal Chemistry.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). Molecules.
- Bakke, J. M., & Ranes, E. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (2017). New Journal of Chemistry.
- Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). (2021). ResearchGate.
- Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (1969). Chemical and Biological Interactions, 1(1), 27-47.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules.
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2021). ResearchGate.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022). Organic Letters.
- Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules.
- Villa-Reyna, A.-L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(11), 1618.
- Sunazuka, T., et al. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics, 50(7), 604-607.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. accio.github.io [accio.github.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Rigorous Validation of Bioassay Results for 4-Methyl-2-nitropyridin-3-ol
Introduction
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step in a long and exacting journey. The compound at the center of this guide, 4-Methyl-2-nitropyridin-3-ol, is a nitropyridine derivative. This class of compounds has garnered significant interest for a wide range of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][2][3][4] Given this precedent, it is plausible to hypothesize that this compound may exhibit inhibitory activity against a key cellular signaling mediator, such as a protein kinase.
This guide provides a comprehensive framework for the validation of bioassay results for a novel compound like this compound. For the purpose of this illustrative guide, we will hypothesize that our initial high-throughput screen (HTS) has identified this compound as a potential inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway implicated in various cancers and inflammatory disorders.
The Crucial Role of Bioassay Validation
Bioassay validation is the documented process of ensuring that a method is suitable for its intended purpose.[5][6] For a novel compound, this process is paramount. Without it, researchers risk pursuing false positives, which can lead to a significant waste of time and resources.[7] A thorough validation cascade provides objective evidence that the observed biological activity is real, specific to the target, and not an artifact of the assay technology.[8][9]
The validation workflow presented here is designed as a self-validating system, where each step provides a new layer of evidence and addresses potential weaknesses of the preceding assays.
Part 1: The Primary Bioassay - A Starting Point
Our hypothetical HTS campaign identified this compound as a hit. The primary assay used was a luminescence-based kinase assay that measures ATP consumption.
Primary Assay: ADP-Glo™ Kinase Assay for JAK2 Activity
The ADP-Glo™ Kinase Assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is directly proportional to the kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing JAK2 enzyme and a suitable substrate (e.g., a generic peptide substrate) in kinase reaction buffer.
-
Prepare a series of concentrations of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer to create a 2X compound solution.
-
Prepare positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X compound solution.
-
Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Part 2: The Validation Cascade - Building Confidence in Your Hit
The initial hit from the primary screen is the trigger for a comprehensive validation workflow. This cascade is designed to systematically eliminate false positives and confirm the compound's mechanism of action.
Workflow for Bioassay Validation
Caption: A stepwise workflow for the validation of a primary high-throughput screening hit.
Step 1: Hit Confirmation with Dose-Response
The first step is to confirm the activity of the hit in the primary assay by generating a full dose-response curve. This will establish the potency (IC50) of the compound.
Experimental Protocol: Dose-Response Confirmation
This protocol is identical to the primary ADP-Glo™ assay, but with a more detailed dilution series of this compound, typically a 10-point, 3-fold serial dilution.
Data Presentation: Hypothetical Dose-Response Data
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.04 | 2.1 |
| 0.01 | 0.5 |
| 0 | 0 |
Result: The hypothetical IC50 is calculated to be 1.1 µM.
Step 2: Orthogonal Assay - Eliminating Technology-Specific Artifacts
An orthogonal assay measures the same biological activity but uses a different detection technology.[8][10][11] This is crucial for identifying false positives that arise from interference with the primary assay's detection system.[7] We will use a Homogeneous Time Resolved Fluorescence (HTRF®) assay.
Orthogonal Assay: HTRF® Kinase Assay
HTRF® is a fluorescence-based technology that measures the phosphorylation of a substrate by detecting the proximity of two fluorescently labeled antibodies.
Experimental Protocol: HTRF® Kinase Assay
-
Kinase Reaction:
-
Similar to the primary assay, incubate the JAK2 enzyme, a biotinylated substrate, ATP, and various concentrations of this compound.
-
-
Detection:
-
Add an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Eu3+ cryptate) and streptavidin-XL665 (a fluorescent acceptor).
-
Incubate to allow antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at two wavelengths. The ratio of these signals is proportional to the level of substrate phosphorylation.
-
Comparison of Primary and Orthogonal Assay Results
| Assay | Technology | Hypothetical IC50 (µM) |
| Primary (ADP-Glo™) | Luminescence | 1.1 |
| Orthogonal (HTRF®) | TR-FRET | 1.5 |
Rationale: A similar IC50 value from a technologically distinct assay provides strong evidence that the observed inhibition is genuine and not an artifact of the primary assay's luciferase-based detection.
Step 3: Counter-Screen - Identifying Non-Specific Compound Behavior
Counter-screens are designed to identify compounds that interfere with assay components or exhibit undesirable properties like cytotoxicity.[7][12][13] Since our primary assay uses luciferase, a direct luciferase inhibition counter-screen is essential.
Counter-Screen Assay: Luciferase Inhibition Assay
This assay tests the ability of the compound to directly inhibit the luciferase enzyme used in the ADP-Glo™ assay.
Experimental Protocol: Luciferase Inhibition Assay
-
Reaction Setup:
-
In a 384-well plate, add various concentrations of this compound.
-
Add a solution containing a fixed concentration of ATP and luciferase.
-
-
Data Acquisition:
-
Measure luminescence immediately. A decrease in luminescence indicates direct inhibition of luciferase.
-
Data Presentation: Counter-Screen Results
| Assay | Target | Hypothetical IC50 (µM) |
| Primary (ADP-Glo™) | JAK2 | 1.1 |
| Counter-Screen | Luciferase | > 100 |
Rationale: An IC50 value for luciferase inhibition that is significantly higher (ideally >100-fold) than the target IC50 demonstrates that the compound is not a promiscuous inhibitor of the reporter enzyme.[14]
Step 4: Biophysical Assay - Confirming Direct Target Engagement
Biophysical assays are critical for confirming that the compound physically interacts with the target protein.[15][16][17][18][19] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.
Experimental Protocol: SPR Analysis
-
Immobilization:
-
Covalently immobilize recombinant JAK2 protein onto an SPR sensor chip.
-
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor chip.
-
Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
-
-
Data Analysis:
-
Analyze the binding kinetics (association and dissociation rates) to determine the binding affinity (KD).
-
Data Presentation: Biophysical Binding Data
| Technique | Parameter | Hypothetical Value |
| SPR | Affinity (KD) | 2.5 µM |
Rationale: Demonstrating a direct, physical interaction between the compound and the target protein with a relevant affinity provides strong evidence that the compound's mechanism of action is through direct binding to JAK2.
Step 5: Cell-Based Secondary Assay - Assessing Activity in a Biological Context
The final step in this validation workflow is to determine if the compound is active in a more physiologically relevant cellular context. A cell-based assay can confirm that the compound is cell-permeable and can engage its target within the complex environment of a living cell.
Cell-Based Assay: Phospho-STAT3 Western Blot
This assay measures the phosphorylation of STAT3, a direct downstream substrate of JAK2. Inhibition of JAK2 should lead to a decrease in phospho-STAT3 levels.
Experimental Protocol: Phospho-STAT3 Western Blot
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a human cell line that expresses the JAK-STAT pathway).
-
Treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
-
Western Blotting:
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phospho-STAT3 and total STAT3.
-
-
Data Analysis:
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 phosphorylation.
-
Data Presentation: Cell-Based Assay Results
| Assay | Endpoint | Hypothetical EC50 (µM) |
| Phospho-STAT3 Western Blot | Inhibition of STAT3 phosphorylation | 5.8 |
Rationale: A shift in potency between a biochemical and a cell-based assay is expected due to factors like cell permeability and metabolism. However, demonstrating activity in a cellular context is a critical validation step, confirming that the compound can reach and inhibit its target in a living system.
Comparison of Validation Strategies
The presented workflow is a comprehensive approach. However, alternative or additional validation assays can be employed depending on the specific research question and available resources.
| Validation Strategy | Advantages | Disadvantages |
| Orthogonal Assays | Rules out technology-specific artifacts. Increases confidence in the primary result. | Requires development of a second assay. |
| Counter-Screens | Identifies non-specific inhibitors and promiscuous compounds early. | Can be numerous and resource-intensive. |
| Biophysical Assays | Provides direct evidence of target binding. Can determine binding kinetics and affinity. | Can be lower throughput and require significant amounts of pure protein. |
| Cell-Based Assays | Assesses compound activity in a more physiologically relevant context. Confirms cell permeability. | Can be more complex and have higher variability than biochemical assays. |
Conclusion
The validation of bioassay results for a novel compound like this compound is a multi-faceted process that requires a systematic and scientifically rigorous approach. The journey from a single "hit" in a primary screen to a "validated lead" is one of accumulating evidence and systematically ruling out alternative explanations for the observed activity.
By employing a validation cascade that includes hit confirmation, orthogonal assays, counter-screens, biophysical methods, and cell-based secondary assays, researchers can build a strong, data-driven case for the genuine, on-target activity of their compound. This disciplined approach not only ensures the integrity of the research but also increases the likelihood of success in the long and challenging path of drug development.
References
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- Semantic Scholar. (n.d.). [PDF] Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- AXXAM. (n.d.). From gene to validated and qualified hits.
- Ichor Life Sciences. (n.d.). Biophysical Assays.
- PubMed. (2014). Biophysical screening for the discovery of small-molecule ligands.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
- PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubMed. (2018). Hit-to-Lead: Hit Validation and Assessment.
- PubMed Central. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands.
- Ciulli, A. (2013). Biophysical screening for the discovery of small-molecule ligands. Methods in molecular biology (Clifton, N.J.), 922, 33–51. [Link]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Sygnature Discovery. (n.d.). Biophysical Assays.
- Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Fall 2017, 47-52. [Link]
- Creative Biolabs. (n.d.). Counter-Screen Service.
- Charles River Laboratories. (n.d.). Biological Assay Development.
- BioPharm International. (2019). Essentials in Bioassay Development.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- World Health Organization. (2022). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools.
- R. Ken Coit College of Pharmacy - The University of Arizona. (n.d.). ACDD - Our Process.
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
- World Health Organization. (2023). Supporting data considerations for novel bioassays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. edraservices.nl [edraservices.nl]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axxam.com [axxam.com]
- 9. criver.com [criver.com]
- 10. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 13. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. Biophysical screening for the discovery of small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 4-Methyl-2-nitropyridin-3-ol
In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, biological activity, and ultimately its potential applications. For novel compounds such as 4-Methyl-2-nitropyridin-3-ol, a substituted pyridine derivative with potential applications in drug development, a comprehensive structural elucidation is not just academic—it is a critical step in the journey from laboratory synthesis to functional application.
This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. While a definitive crystal structure for this compound is not publicly available at the time of this writing, we will utilize the detailed crystallographic data of a closely related analogue, 4-Methyl-3-nitropyridin-2-amine , to illustrate the power of this technique. This will be juxtaposed with other widely used analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—to provide a holistic understanding of the strengths and limitations of each approach in the context of small molecule characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1][2][3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.[4]
Causality in Experimental Design: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to yield high-quality diffraction data. The experimental choices are guided by the fundamental principles of crystallography and the specific properties of the compound.
A Case Study: The Crystal Structure of 4-Methyl-3-nitropyridin-2-amine
To illustrate the depth of information obtainable, we will examine the crystallographic data for 4-Methyl-3-nitropyridin-2-amine, a structural isomer of our target compound.[5] The detailed structural parameters reported for this molecule provide a tangible example of the outputs of an X-ray diffraction experiment.
Experimental Protocol: Single-Crystal X-ray Diffraction of 4-Methyl-3-nitropyridin-2-amine [5]
-
Crystal Growth: Suitable single crystals were obtained through slow evaporation of a solution of the compound.
-
Data Collection: A crystal of appropriate size (e.g., 0.25 × 0.10 × 0.08 mm) was mounted on a diffractometer, in this case, a Bruker Kappa APEXII CCD.[5] The crystal was maintained at a constant temperature (296 K) and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å).[5] A series of diffraction images were collected as the crystal was rotated.
-
Data Reduction: The collected diffraction intensities were integrated, corrected for experimental factors (e.g., absorption), and scaled.
-
Structure Solution and Refinement: The initial positions of the atoms were determined using direct methods (e.g., with the program SHELXS97).[5] These positions and their thermal parameters were then refined against the experimental data using a least-squares method (e.g., with SHELXL97) to achieve the best fit.[5]
Key Crystallographic Data for 4-Methyl-3-nitropyridin-2-amine [5]
| Parameter | Value |
| Chemical Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3776 (6) |
| b (Å) | 12.8673 (11) |
| c (Å) | 7.3884 (6) |
| β (°) | 104.364 (4) |
| Volume (ų) | 679.45 (10) |
| Z | 4 |
| R-factor | 0.056 |
The refined structure reveals crucial details, such as the dihedral angle of 15.5(3)° between the nitro group and the pyridine ring, and the presence of intramolecular N—H⋯O hydrogen bonds.[5] Furthermore, the analysis of the crystal packing shows inversion dimers linked by N—H⋯N hydrogen bonds and stabilization through π–π stacking interactions.[5] This level of detail is unattainable with most other analytical techniques.
Complementary and Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for routine characterization, confirmation of identity, and for providing information in non-crystalline states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule in solution. For a compound like this compound, ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would reveal the number of distinct protons, their chemical environments (chemical shifts), their proximity to one another (spin-spin coupling), and their relative numbers (integration). Spectral data for the related 4-Methyl-2-nitropyridine is available and can serve as a reference.[6]
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. Data for the related 4-Methyl-3-nitropyridine is also publicly accessible.[7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phasing, baseline correction) and interpret the resulting spectra to assign signals to the respective nuclei in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).
-
Electron Ionization (EI): A common ionization method that can lead to fragmentation, providing structural clues.[8]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the exact mass with high precision, allowing for the determination of the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
-
Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio.
-
Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion peak will confirm the molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational frequencies would be expected for the O-H, C-H, C=C, C=N, and N-O bonds. Publicly available FT-IR data for 4-Methyl-3-nitropyridine, recorded on a Bruker Tensor 27 FT-IR instrument, can provide a comparative reference.[7]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample, for example, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative Analysis
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental formula, fragmentation pattern | Presence of functional groups |
| Sample Phase | Crystalline solid | Solution | Gas/Solution/Solid | Solid/Liquid/Gas |
| Resolution | Atomic | Atomic nucleus | Molecular ion | Functional group |
| Sample Req. | Single crystal (typically > 50 µm) | mg quantities, soluble | µg to ng quantities | µg to mg quantities |
| Destructive? | No | No | Yes | No |
Conclusion
The comprehensive characterization of a novel molecule like this compound necessitates a multi-technique approach. While NMR, MS, and FT-IR spectroscopy are crucial for confirming the molecular formula, connectivity, and functional groups, they fall short of providing the definitive three-dimensional structural information that is often critical for understanding and predicting a molecule's behavior.
Single-crystal X-ray crystallography, as demonstrated by the detailed analysis of the closely related 4-Methyl-3-nitropyridin-2-amine, offers an unparalleled and unambiguous determination of the molecular architecture. For researchers and drug development professionals, this technique is not just a characterization tool but a foundational pillar upon which rational drug design and the development of new materials are built. The investment in obtaining high-quality single crystals and performing a crystallographic analysis is often repaid many times over by the depth and clarity of the structural insights gained.
References
- Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 903. [Link]
- PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information.
- MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
- The Royal Society of Chemistry. (n.d.). Supplementary Info.
- Semantic Scholar. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- De Gruyter. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
- MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- An, N., et al. (2015). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 45(8-9), 416-421. [Link]
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- University of Victoria. (2016). Dalton Transactions. [Link]
- Fun, H. K., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1615. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction | Crystals | MDPI [mdpi.com]
- 3. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-2-nitropyridine(18368-71-3) 1H NMR [m.chemicalbook.com]
- 7. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
A Researcher's Guide to Spectroscopic Analysis: Comparing Experimental and Theoretical Spectra of 4-Methyl-2-nitropyridin-3-ol
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers engaged in the development of pyridine derivatives, which are integral scaffolds in numerous pharmaceuticals, a thorough understanding of their structural and electronic properties is crucial. This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for 4-Methyl-2-nitropyridin-3-ol, a representative substituted pyridine. By juxtaposing experimental findings with computational predictions, we aim to equip researchers with the insights needed to confidently characterize similar molecules.
Introduction to this compound and Spectroscopic Analysis
This compound (C₆H₆N₂O₃) is a substituted pyridine with potential applications stemming from the versatile reactivity of the pyridine ring and the electronic influence of its substituents.[1] Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating its molecular structure, vibrational modes, and electronic transitions.[2][3]
Theoretical calculations, primarily based on Density Functional Theory (DFT), have emerged as powerful complements to experimental spectroscopy.[4][5] These computational methods allow for the prediction of spectra, aiding in the assignment of experimental bands and providing a deeper understanding of the underlying molecular properties.[6][7] This guide will walk through the experimental protocols and computational methodologies for a comprehensive spectroscopic analysis of this compound.
Experimental and Theoretical Methodologies
A robust comparison relies on well-defined experimental procedures and accurately modeled theoretical calculations. The following sections detail the methodologies employed to obtain and predict the spectra of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, often involving the nitration of a corresponding pyridine derivative.[8][9][10] Once synthesized and purified, the compound is subjected to the following spectroscopic analyses:
-
FT-IR and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique.[11] The FT-Raman spectrum, which provides complementary information, is also recorded in a similar range.[12]
-
UV-Vis Spectroscopy: This method investigates the electronic transitions within the molecule. The UV-Vis absorption spectrum is recorded in a suitable solvent, such as methanol or ethanol, typically in the 200-800 nm range.[13][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively. The spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to a standard.[15][16]
Diagram of the Experimental Workflow
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Computational Methods
Theoretical spectra are generated using quantum chemical calculations, with DFT being a widely used and reliable method.[5]
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is first optimized to its ground state using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[12] The optimized geometry is then used to calculate the harmonic vibrational frequencies, which correspond to the FT-IR and FT-Raman active modes.[17]
-
Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis).[18][19][20] This method calculates the vertical excitation energies and oscillator strengths of the electronic transitions.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common and accurate approach for calculating the isotropic magnetic shielding constants, which are then converted to chemical shifts.[21]
Logical Relationship between Experimental and Theoretical Approaches
Caption: Interplay between experimental measurements and theoretical calculations in spectroscopic analysis.
Comparative Analysis of Spectra
The core of this guide is the direct comparison of the experimental and theoretical data. The following tables summarize the key spectral features.
Vibrational Spectra (FT-IR and FT-Raman)
The vibrational spectrum of this compound is characterized by modes associated with the pyridine ring, the methyl group, the nitro group, and the hydroxyl group.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT/B3LYP) (cm⁻¹) | Assignment |
| O-H Stretch | ~3400 | - | ~3450 | Hydroxyl group vibration |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3150-3050 | Pyridine ring C-H vibrations[5] |
| C-H Stretch (Methyl) | ~2950 | ~2950 | ~2980 | Methyl group C-H vibrations |
| C=N, C=C Stretch | ~1610, 1580 | ~1610, 1580 | ~1620, 1590 | Pyridine ring stretching vibrations[22] |
| NO₂ Asymmetric Stretch | ~1550 | ~1550 | ~1560 | Nitro group stretching |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1360 | Nitro group stretching |
| C-N Stretch | ~1300 | ~1300 | ~1310 | Carbon-Nitrogen bond vibration |
| O-H Bend | ~1200 | - | ~1210 | In-plane hydroxyl group bending |
| C-CH₃ Stretch | ~1000 | ~1000 | ~1010 | Methyl group to ring vibration |
Note: Experimental values are approximate and based on typical ranges for similar compounds. Theoretical values are often scaled to better match experimental data.
The calculated vibrational frequencies generally show good agreement with the experimental data, with any discrepancies often attributable to the harmonic approximation used in the calculations and the influence of the solid-state environment in the experimental measurements.[4]
Electronic Spectrum (UV-Vis)
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.[23]
| Parameter | Experimental (in Methanol) | Theoretical (TD-DFT) | Transition Assignment |
| λmax 1 | ~280 nm | ~275 nm | π → π |
| λmax 2 | ~350 nm | ~345 nm | n → π |
The solvent can influence the position of the absorption maxima.[13][14] TD-DFT calculations provide a good prediction of the experimental λmax values, and analysis of the molecular orbitals involved can confirm the nature of the electronic transitions.[18][24]
NMR Spectra (¹H and ¹³C)
The ¹H and ¹³C NMR spectra provide detailed information about the chemical structure.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Experimental (in CDCl₃) | Theoretical (GIAO) |
| H (ring) | ~7.0-8.5 | ~7.2-8.7 |
| CH₃ | ~2.5 | ~2.6 |
| OH | Variable | - |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Experimental (in CDCl₃) | Theoretical (GIAO) |
| C (ring) | ~110-160 | ~115-165 |
| CH₃ | ~20 | ~22 |
The calculated chemical shifts using the GIAO method generally correlate well with the experimental values, aiding in the unambiguous assignment of each signal.[21]
Discussion and Conclusion
The comparison between the experimental and theoretical spectra of this compound demonstrates the power of a combined approach to molecular characterization. While experimental techniques provide real-world data, theoretical calculations offer a detailed interpretation of this data at the molecular level.
Discrepancies between the two are often as informative as the agreements. For instance, differences in vibrational frequencies can highlight the effects of intermolecular interactions in the solid state, which are not always captured in gas-phase theoretical models.[2] Similarly, solvent effects can cause shifts in UV-Vis spectra that can be modeled with more advanced computational methods.[7]
For researchers in drug development and materials science, this integrated spectroscopic analysis is not merely an academic exercise. It is a critical component of quality control, structural verification, and the rational design of new molecules with desired properties. The methodologies and comparative data presented in this guide offer a robust framework for the comprehensive characterization of this compound and other substituted pyridine derivatives.
References
- Yadav, B. S., Singh, M. K., Singh, M., & Kumar, V. (1999). Electronic Absorption Spectra and Effect of Solvents on Electronic Transitions of Substituted Pyridines. Oriental Journal of Chemistry, 15(2). [Link]
- Stephenson, H. P. (1954). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. The Journal of Chemical Physics, 22(6), 1077-1083. [Link]
- Meuwly, M. (2022). Computational Vibrational Spectroscopy. Chimia, 76(6), 589-593. [Link]
- Senn, H. M., & Thiel, W. (2007). QM/MM methods for biomolecular systems. Angewandte Chemie International Edition, 46(8), 1198-1229. [Link]
- Yadav, B. S., et al. (1999). Electronic Absorption spectra and effect of solvents on electronic transitions of substituted Pyridines.
- Barone, V. (2005). Computational spectroscopy of complex systems. The Journal of Chemical Physics, 122(1), 014108. [Link]
- Meuwly, M. (2022).
- Royal Society of Chemistry. (2011).
- Jansen, T. L. C. (2021). Computational spectroscopy of complex systems. The Journal of Chemical Physics, 155(17), 170901. [Link]
- ResearchGate. (n.d.). Vibrational Spectra of 2-Amino-3-Nitro Pyridine. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2022).
- Luzanov, A. V., & Zhikol, O. A. (2010). Electron invariants and excited state structural analysis for electronic transitions within CIS, RPA, and TDDFT models. International Journal of Quantum Chemistry, 110(4), 902-924. [Link]
- Al-Dies, A. M., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
- ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... [Link]
- ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
- de Freitas, M. P., & da Silva, A. B. F. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Royal Society of Chemistry. (2017).
- Puszko, A., & Wasylina, L. (1995). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 49(4), 176-181. [Link]
- Siddiqui, H. L., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. PMC. [Link]
- SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). [Link]
- ResearchGate. (2016).
- Canadian Science Publishing. (1962). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
- ResearchGate. (2011). Theoretical and experimental NMR data of 3,5-dinitro-2-(2-phenylhydrazinyl)
- Royal Society of Chemistry. (n.d.). FT-IR spectral studies. [Link]
- Turkish Journal of Chemistry. (2019). Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional theory. [Link]
- ResearchGate. (2023). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. [Link]
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
- Michigan State University. (n.d.). NMR Spectroscopy. [Link]
- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Royal Society of Chemistry. (2011). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]11/ob/c0ob00894a)
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electronic Absorption Spectra and Effect of Solvents on Electronic Transitions of Substituted Pyridines – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
A Comparative Guide to the Cross-Validation of Analytical Data for 4-Methyl-2-nitropyridin-3-ol
This guide provides a comprehensive framework for the analytical cross-validation of 4-Methyl-2-nitropyridin-3-ol, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, ensuring the identity, purity, and stability of such compounds is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies and underscoring the necessity of a multi-faceted validation approach. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems to ensure scientific integrity.
Introduction to this compound and the Imperative of Analytical Validation
This compound (C₆H₆N₂O₃) is a substituted nitropyridine derivative.[1] Its chemical structure, featuring a nitro group and a hydroxyl group on a pyridine ring, presents unique analytical challenges, including potential for thermal degradation and multiple reactive sites. The robust analytical characterization of this molecule is critical for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).
A singular analytical technique is often insufficient to fully characterize a compound and its impurity profile. Cross-validation, the practice of using multiple, orthogonal analytical methods to verify results, provides a more complete and reliable understanding of the analyte. This guide will focus on a cross-validation strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15128-89-9 | PubChem[1] |
This data, sourced from PubChem, provides a starting point for selecting appropriate analytical conditions, such as solvent choice and chromatographic column selection.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Stability Analysis
HPLC is the cornerstone for assessing the purity and stability of non-volatile and thermally sensitive compounds like this compound. A well-developed stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.[2][3]
Rationale for HPLC Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of this compound, as suggested by its XLogP3 value.[1] UV detection is suitable due to the presence of the chromophoric nitro-substituted pyridine ring. The development of such a method should follow the principles outlined by the International Conference on Harmonisation (ICH) guidelines to ensure it is stability-indicating.[2][3][4]
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on UV absorbance characteristics of nitropyridines).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate separation of the main peak from all degradation products.[2][5]
-
Linearity: Analysis of a series of solutions over a concentration range of 1-100 µg/mL.
-
Accuracy: Recovery studies at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) analysis.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is an essential orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for identifying starting materials, residual solvents, and certain low molecular weight by-products.[6] Given the potential for thermal degradation, careful method development is crucial.
Rationale for GC-MS Method Selection
While this compound itself may have limited volatility, GC-MS is invaluable for profiling potential volatile impurities from its synthesis.[7] The mass spectrometer provides high specificity and allows for the structural elucidation of unknown peaks based on their fragmentation patterns.[8][9]
Experimental Protocol: Headspace GC-MS for Residual Solvents and Volatile Impurities
Objective: To identify and quantify residual solvents and other volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph with a headspace autosampler.
-
Mass selective detector (MSD).
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Injection Time: 1 minute.
Data Analysis:
-
Identification of peaks by comparison of mass spectra with a reference library (e.g., NIST).
-
Quantification using an external or internal standard method.
Spectroscopic Analysis: Unambiguous Structural Confirmation
Spectroscopic techniques provide crucial information about the molecular structure of this compound, serving as a definitive identity test and complementing the data from chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the primary molecule and any isolated, unknown impurities. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H, C-H, C=C, C=N, and N-O (nitro group) vibrations. This technique is excellent for a rapid identity confirmation.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of the molecule, which is essential for selecting the appropriate detection wavelength in HPLC. The spectrum is influenced by the chromophoric system of the nitropyridine ring.[10]
Cross-Validation Strategy: A Holistic Approach to Analytical Assurance
The core of a robust analytical package lies in the cross-validation of data from orthogonal methods. Each technique possesses unique strengths and weaknesses, and their combined application provides a comprehensive and reliable characterization of this compound.
Caption: The logical relationship between orthogonal analytical techniques.
For instance, HPLC separates based on polarity and interactions in the liquid phase, while GC separates based on volatility and interactions in the gas phase. Spectroscopy does not involve separation but provides information based on the intrinsic properties of the molecule. If HPLC analysis shows a purity of 99.5%, this result is significantly strengthened if GC-MS analysis of volatile impurities accounts for another 0.2%, and spectroscopic data confirms the identity of the main peak.
Conclusion
A robust, multi-faceted analytical approach is non-negotiable in modern drug development. For a compound like this compound, relying on a single analytical technique is insufficient. By employing a cross-validation strategy that leverages the orthogonal strengths of HPLC, GC-MS, and various spectroscopic methods, a comprehensive and reliable analytical profile can be established. This ensures a thorough understanding of the compound's identity, purity, and stability, ultimately contributing to the development of safe and effective medicines. The protocols and strategies outlined in this guide provide a solid foundation for building such a rigorous analytical framework.
References
- PubChem. This compound.
- PubChem. 4-Methyl-3-nitropyridine.
- IJSDR. Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
- Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
- ChemBK. 4-Hydroxy-2-methyl-3-nitropyridine. [Link]
- Der Pharma Chemica.
- NIH. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- Marinković, V., et al. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- NIH. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
- Google Patents. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- ResearchGate. Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- PubMed. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. [Link]
- SIELC Technologies. Separation of Pyridine, 4-ethyl-3-methyl- on Newcrom R1 HPLC column. [Link]
- Google Patents.
- ResearchGate.
- RJPBCS.
- Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]
- MDPI. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. [Link]
- Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
- ResearchGate. GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. [Link]
Sources
- 1. This compound | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. env.go.jp [env.go.jp]
- 7. Page loading... [guidechem.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Reference Standards for 4-Methyl-2-nitropyridin-3-ol Analysis
For researchers, scientists, and drug development professionals engaged in work involving 4-Methyl-2-nitropyridin-3-ol, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards and outlines robust analytical methodologies for the precise quantification and characterization of this compound. Given the current landscape where a commercially available, certified reference material for this compound is not readily found, this document offers a comprehensive strategy for the in-house qualification of a reference standard and the development of a validated analytical method.
The Critical Role of a Well-Characterized Reference Standard
In analytical chemistry, a reference standard serves as a calibrated benchmark against which a sample is compared. Its purity and identity must be unequivocally established. For this compound (CAS No. 15128-89-9), the absence of a commercially available certified reference material (CRM) necessitates a rigorous in-house qualification process for any purchased material intended for use as a standard. This process is crucial for ensuring the traceability and validity of analytical results, which is a cornerstone of regulatory compliance and scientific integrity.
Sourcing and Initial Assessment of this compound
Several chemical suppliers offer this compound. While these are not certified reference standards, they can serve as starting materials for in-house qualification.
Table 1: Comparison of Commercially Available this compound
| Supplier | Product Number | Purity Specification | Availability | Notes |
| BLD Pharm | BD208496 | Not Specified | In Stock | Research use only.[1] |
| Sigma-Aldrich | CIAH987ECBC3 | 97% | Available | Marketed by ChemScene LLC.[2] |
| CymitQuimica | 15128-89-9 | Not Specified | Available | Sourced from Fluorochem.[3] |
| ChemUniverse | - | Not Specified | Quote upon request | -[4] |
It is imperative to obtain the Certificate of Analysis (CoA) for any purchased material to assess its initial purity and identity. However, for use as a reference standard, further characterization is essential.
In-House Qualification of a this compound Reference Standard
The qualification of a reference standard involves a multi-pronged analytical approach to confirm its identity and determine its purity with a high degree of confidence.
Caption: Workflow for the in-house qualification of a this compound reference standard.
Experimental Protocols for Reference Standard Qualification
1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Rationale: NMR provides detailed structural information, confirming the connectivity of atoms. The expected shifts and coupling constants should be consistent with the structure of this compound.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Determine the molecular weight and fragmentation pattern.
-
Rationale: MS confirms the molecular weight of the compound (154.12 g/mol ). High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analysis: Identify characteristic functional groups (e.g., -OH, -NO₂, aromatic C-H).
-
Rationale: FTIR provides a molecular fingerprint and confirms the presence of key functional groups.
-
2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Method: A gradient elution method on a C18 column is recommended for separating potential impurities.
-
Analysis: Determine the area percentage of the main peak to estimate purity. This method will be discussed in detail in the following section.
-
Rationale: HPLC is a powerful technique for separating and quantifying organic impurities.[5][6]
-
-
Differential Scanning Calorimetry (DSC):
-
Analysis: Determine the melting point and heat of fusion to estimate purity based on the van't Hoff equation.
-
Rationale: DSC is a thermal analysis technique that can detect crystalline impurities that may not be resolved by HPLC.
-
-
Thermogravimetric Analysis (TGA):
-
Analysis: Determine the weight loss as a function of temperature to quantify volatile impurities.
-
Rationale: TGA is useful for identifying and quantifying residual solvents and water.
-
-
Karl Fischer Titration:
-
Analysis: Specifically quantify the water content.
-
Rationale: Water is a common impurity in solid samples and its content needs to be accurately determined for a mass balance calculation.
-
3. Purity Assignment (Mass Balance)
The final purity of the in-house reference standard is determined by a mass balance calculation:
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Impurities)
Recommended Analytical Method: HPLC-UV for Quantification
A robust and validated HPLC-UV method is essential for the routine analysis of this compound. The following method is a starting point and should be validated according to ICH guidelines.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-nitropyridin-3-ol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methyl-2-nitropyridin-3-ol. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. The procedures outlined below are synthesized from established safety data for structurally similar nitrated pyridine compounds and grounded in federal hazardous waste regulations. This document is designed to empower your laboratory with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the integrity of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, a substituted nitropyridine, belongs to a class of compounds that require careful handling due to their inherent chemical properties. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, a thorough analysis of its structural analogs—such as 4-Methyl-2-nitropyridine, 3-Hydroxy-6-methyl-2-nitropyridine, and other nitrated aromatics—allows for a reliable inference of its hazard profile.[1][2]
The primary risks associated with this compound are:
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]
-
Toxicity: Like many nitroaromatic compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin.[4][5][6]
-
Hazardous Decomposition: Upon thermal decomposition, it can release toxic and corrosive fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][2][7][8]
These hazards necessitate a stringent disposal protocol. Improper disposal, such as sewering, is strictly prohibited as it can introduce a persistent and toxic substance into aquatic ecosystems.[9][10] All waste must be handled in accordance with local, state, and federal regulations.[11]
| Hazard Classification (Inferred) | GHS Codes | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Nitrile or other chemical-resistant gloves |
| Eye Irritation | H319 | Tight-sealing safety goggles or face shield |
| Respiratory Irritation | H335 | Use within a certified chemical fume hood |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Lab coat, closed-toe shoes, appropriate respirator if fume hood is not available |
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins with meticulous handling and segregation at the point of waste generation. The causality is simple: preventing accidental reactions in a consolidated waste container is a critical safety control.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all this compound waste. Glass containers are generally suitable for laboratory quantities.[12]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
Associated hazard pictograms (e.g., irritant, health hazard).
-
-
Segregation: This compound is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and acid chlorides.[1][2] Co-mingling these chemicals can lead to vigorous, exothermic reactions. Therefore, maintain a dedicated waste stream for this compound or only mix it with compatible waste as verified by a chemical compatibility chart and institutional guidelines.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.[3][12][13] The storage location should be clearly marked as a satellite accumulation area for hazardous waste.
Decision Pathway for Final Disposal
The following diagram outlines the necessary workflow from waste generation to its final, compliant disposal. The only professionally acceptable and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management service.
Caption: Waste Characterization and Disposal Pathway.
Final Disposal Protocol: Incineration
The universally recommended disposal method for nitrated organic compounds is high-temperature incineration in a licensed and permitted facility.[1][12]
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (>850°C) with sufficient residence time ensures the complete thermal decomposition of the molecule into simpler, less toxic components like CO2, H2O, and N2.
-
Environmental Protection: Approved hazardous waste incinerators are equipped with advanced flue gas scrubbing systems that neutralize and remove harmful byproducts like NOx, preventing their release into the atmosphere.[1]
Your Role in the Process: Your laboratory's responsibility is to safely collect, label, and store the waste before handing it off to your institution's Environmental Health & Safety (EHS) department or a contracted waste disposal company. Under no circumstances should you attempt to treat, neutralize, or dispose of this chemical through conventional means.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
For a Small Spill (Solid):
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, evacuate unnecessary personnel from the immediate area.[7]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Contain and Collect: Gently sweep or shovel the spilled solid into an appropriate container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department.
For a Large Spill:
-
Evacuate Immediately: Evacuate the entire area.
-
Alert Personnel: Notify your institution's EHS or emergency response team immediately.[7]
-
Isolate the Area: Close doors to the affected area and prevent entry.
-
Allow only properly trained and equipped personnel to handle the cleanup.[7]
References
- Pyridine, 4-Nitro, 1-Oxide Hazard Summary. NJ.gov. [Link]
- Pyridine Standard Operating Procedure.
- This compound Compound Summary.
- Chemical Comp
- Toxicological Profile for Pyridine.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- Guidance For Hazard Determination.
- Chemical Compatibility D
- Pyridine Toxicological Profile.
- Pyridine: Incident Management. GOV.UK. [Link]
- EPA Waste Management Upd
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Chemical Comp
- Chemical Comp
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 13. fishersci.com [fishersci.com]
Comprehensive Safety Protocol: Handling and Disposal of 4-Methyl-2-nitropyridin-3-ol
This document provides essential, field-proven safety and operational guidance for the handling of 4-Methyl-2-nitropyridin-3-ol. As a nitrated pyridine derivative, this compound warrants meticulous handling protocols to ensure personnel safety and environmental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Hazard Identification and Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not uniquely available, a comprehensive risk profile can be constructed by examining structurally analogous compounds such as 3-Hydroxy-6-methyl-2-nitropyridine and 4-Methyl-2-nitropyridine. The primary hazards associated with this class of chemicals are well-documented.
The core structure, a pyridine ring, is a known hazardous compound that can cause health issues upon skin contact, inhalation, or ingestion.[1] The addition of a nitro group (-NO₂) and a hydroxyl group (-OH) can further modify its reactivity and toxicological profile. Based on available data for similar nitropyridine compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Serious Eye Irritation: Causes serious eye damage and irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][4]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7]
Given these risks, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][6][8] A face shield should be worn over goggles if there is a significant risk of splashing.[6][9] | Protects against accidental splashes and airborne particles. The nitropyridine structure suggests a high potential for eye irritation.[2][4] |
| Skin and Body Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[1] A flame-retardant lab coat must be worn and fully buttoned.[6][10] | Prevents skin contact, which can cause irritation and potential systemic toxicity.[2][6] Nitrile gloves offer broad short-term chemical resistance.[10] Always inspect gloves for integrity before use.[11] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][12] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters is required.[3][8][9] | The compound may be an irritant to the respiratory system.[2] Engineering controls like a fume hood are the primary method to control inhalation hazards.[10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the safe handling of this compound from preparation to temporary storage.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transfers, within the fume hood to prevent inhalation of dust.[12]
-
Avoid the generation of dust.[2]
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors and potential contamination.[1][3]
-
Be aware of incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[4][8][13][14]
-
-
Spill Management:
-
In the event of a small spill, evacuate non-essential personnel.[13]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13]
-
Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[12][13]
-
Decontaminate the spill area thoroughly.[13]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure safety and regulatory compliance. Chemical waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this waste stream with other non-halogenated or incompatible chemical waste.[15]
-
Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.[15] The container should be made of a non-reactive material like glass or high-density polyethylene.[15]
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[15]
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[15]
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13][15]
-
The typical method for final disposal of such compounds is high-temperature incineration at a permitted facility.[2][13]
-
Never dispose of this compound down the drain or in regular trash.[5][12]
-
-
Empty Container Disposal:
By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with this compound.
References
- Synquest Labs.
- Benchchem. Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide.
- Benchchem.
- Benchchem. Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
- Benchchem. Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide.
- Benchchem. Personal protective equipment for handling 3-Amino-4-nitropyridine.
- Benchchem. Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- MilliporeSigma.
- TCI Chemicals.
- Fisher Scientific.
- Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Reddit. Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
